2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid
Description
Properties
IUPAC Name |
2-phenylimidazo[1,2-a]pyridine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)11-7-4-8-16-9-12(15-13(11)16)10-5-2-1-3-6-10/h1-9H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBNZRKTIVPZIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622940 | |
| Record name | 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131862-27-6 | |
| Record name | 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous biologically active compounds.[1][2] This guide focuses on a key derivative, 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid (CAS No: 131862-27-6), a versatile building block in drug discovery.[3] A comprehensive understanding of its fundamental physicochemical properties, particularly its basicity, is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document provides a detailed exploration of the structural features governing the basicity of this molecule, outlines robust experimental protocols for the determination of its acid dissociation constant (pKa), and discusses the implications of these properties in the context of drug development.
Introduction: The Significance of Basicity in Drug Design
The ionization state of a drug molecule, dictated by its pKa and the physiological pH, profoundly influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For a molecule like this compound, which possesses both acidic (carboxylic acid) and basic (imidazo[1,2-a]pyridine core) functionalities, a precise understanding of its ionization behavior is critical. The basicity of the heterocyclic core will govern its interactions with biological targets, such as enzymes and receptors, and its solubility and permeability across biological membranes.[4]
Structural Analysis and Predicted Basic Properties
The core of the subject molecule is the imidazo[1,2-a]pyridine ring system. This bicyclic heteroaromatic structure contains two nitrogen atoms, each contributing differently to the molecule's overall basicity.
-
N4 (Pyridine-like Nitrogen): The lone pair on the N4 nitrogen is located in an sp2 hybrid orbital in the plane of the ring and is not involved in the aromatic sextet. This makes the N4 nitrogen the primary basic center of the imidazo[1,2-a]pyridine core.[5][6]
The presence of a phenyl group at the 2-position and a carboxylic acid at the 8-position will modulate the basicity of the N4 atom through electronic effects. The carboxylic acid group is electron-withdrawing and will decrease the basicity of the imidazo[1,2-a]pyridine ring system.
Below is a diagram illustrating the key structural features influencing the basicity of this compound.
Caption: Key structural determinants of basicity.
Experimental Determination of pKa
A precise, experimentally determined pKa value is indispensable. Several robust methods are available for this purpose, with potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy being the most common and reliable.[7][8][9]
Potentiometric Titration
This classic method involves the gradual titration of a solution of the compound with a standardized acid or base and monitoring the resulting pH change.[8][9]
Protocol:
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the compound in a suitable co-solvent system if necessary (e.g., water with a small amount of methanol or DMSO) to ensure complete solubility. The final volume should be around 25-50 mL.
-
Maintain a constant ionic strength by adding a background electrolyte, such as 0.1 M KCl.[8]
-
-
Titration:
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Titrate the solution with a standardized solution of 0.1 M HCl to determine the pKa of the carboxylate group and with 0.1 M NaOH to determine the pKa of the protonated imidazopyridine nitrogen.[8]
-
Add the titrant in small, precise increments (e.g., 0.05-0.1 mL) and record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH as a function of the volume of titrant added.
-
The pKa value corresponds to the pH at the half-equivalence point. This can be determined from the inflection point of the titration curve.[9]
-
Data Presentation:
| Parameter | Expected Value/Range |
| pKa (carboxylate) | ~ 3 - 5 |
| pKa (imidazopyridine) | ~ 4 - 6 |
| Titrant | 0.1 M HCl / 0.1 M NaOH |
| Ionic Strength | 0.1 M (KCl) |
| Temperature | 25 °C |
1H NMR Spectroscopy
This method relies on the principle that the chemical shifts of protons near an ionizable center are sensitive to the protonation state of that center.[4][7]
Protocol:
-
Sample Preparation:
-
Prepare a series of buffer solutions with precisely known pH values, typically spanning a range of 3-4 pH units around the estimated pKa.
-
Dissolve a small, constant amount of this compound in each buffer solution prepared in D2O.
-
-
NMR Data Acquisition:
-
Acquire a 1H NMR spectrum for each sample.
-
Identify the protons on the imidazo[1,2-a]pyridine ring whose chemical shifts change significantly with pH.
-
-
Data Analysis:
Caption: Workflow for pKa determination by NMR.
Solubility and Stability Considerations
The solubility and stability of this compound are critical for its handling, formulation, and biological activity.
-
Solubility: As an amphoteric molecule, its solubility is expected to be pH-dependent. It will likely exhibit minimum solubility at its isoelectric point and higher solubility at pH values where either the carboxylic acid is deprotonated or the imidazopyridine nitrogen is protonated. A standard shake-flask method at different pH values can be employed to quantify its aqueous solubility.[9]
-
Stability: The imidazo[1,2-a]pyridine core is generally stable. However, forced degradation studies under acidic, basic, oxidative, and photolytic conditions should be performed to identify potential degradation pathways and inform on appropriate storage and handling conditions.
Conclusion
A thorough characterization of the basic properties of this compound is a fundamental step in its journey from a chemical building block to a potential drug candidate. The methodologies outlined in this guide provide a robust framework for obtaining precise pKa values and understanding the solubility and stability of this important heterocyclic compound. These data are essential for medicinal chemists to build accurate structure-activity relationships and for pharmaceutical scientists to develop effective and stable drug formulations.
References
- Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.). National Institutes of Health.
- pKa determination by 1H NMR spectroscopy - An old methodology revisited. (2025). ResearchGate.
- Accurate pKa determination for a heterogeneous group of organic molecules. (2004). PubMed.
- Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (2014). Pakistan Journal of Pharmaceutical Sciences.
- Basicity of imidazole and pyridine. (2020). YouTube.
- Why is imidazole more basic than pyridine? (2017). Quora.
- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025). International Journal of Innovative Research and Scientific Studies.
- This compound. (n.d.). Benchchem.
- Development of Methods for the Determination of pKa Values. (n.d.). National Institutes of Health.
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016). PubMed.
- Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.
- 2-phenylimidazo[1,2-a]pyridine AldrichCPR. (n.d.). Sigma-Aldrich.
- 2-Phenylimidazo(1,2-a)pyridine. (n.d.). PubChem.
- Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. (2017). ERIC.
- One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. (n.d.). National Institutes of Health.
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An In-Depth Technical Guide to 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid: Structure, Synthesis, and Applications in Medicinal Chemistry
Abstract: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses on a key derivative, 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid, offering a comprehensive technical overview for researchers, chemists, and drug development professionals. We will dissect its chemical identity, explore robust synthetic methodologies, and illuminate its strategic importance as a versatile building block for developing novel therapeutics, particularly as ligands for benzodiazepine receptors.
Chemical Identity and Structural Elucidation
The precise nomenclature and structural arrangement of a molecule are fundamental to understanding its chemical behavior and potential biological interactions.
IUPAC Name: The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1]
Chemical Structure: The molecule is composed of a bicyclic imidazo[1,2-a]pyridine core, which is a planar, aromatic system. A phenyl group is attached at the C-2 position, and a carboxylic acid functional group is substituted at the C-8 position.
Caption: General synthetic workflow for the target molecule.
Experimental Protocol: Two-Component Cyclization
This protocol describes a standard laboratory procedure for the synthesis. The rationale behind each step is provided to ensure reproducibility and understanding.
-
Reagent Preparation:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-3-pyridinecarboxylic acid (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Rationale: Protic solvents are chosen for their ability to dissolve the starting materials and facilitate the reaction without interfering with the mechanism.
-
-
Initial Alkylation:
-
Add 2-bromoacetophenone (1.05 eq) to the solution. The slight excess of the ketone ensures the complete consumption of the limiting pyridine reagent.
-
Add a non-nucleophilic base, such as sodium bicarbonate (2.0 eq), to the mixture.
-
Rationale: The base neutralizes the hydrobromic acid (HBr) byproduct formed during the initial S_N2 reaction, preventing the protonation of the pyridine nitrogen and driving the reaction forward.
-
-
Cyclocondensation:
-
Heat the reaction mixture to reflux (typically 80-100 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Thermal energy is required to overcome the activation barrier for the intramolecular cyclization and subsequent dehydration steps that lead to the stable aromatic product.
-
-
Work-up and Isolation:
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is then partitioned between water and an organic solvent like ethyl acetate. The aqueous layer is acidified to a pH of ~4-5 to protonate any carboxylate salt, ensuring the product is in its neutral, less soluble form.
-
Rationale: This standard acid-base work-up is critical for separating the product from inorganic salts and unreacted starting materials.
-
-
Purification:
-
The crude product precipitated or extracted is collected by filtration.
-
Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography. [2] * Rationale: Recrystallization is often sufficient for this type of product, which tends to be highly crystalline, providing a high degree of purity. [2]
-
Green Chemistry Approach: Mechanosynthesis
As an alternative to traditional solvent-based refluxing, mechanochemical synthesis offers an energy-efficient and environmentally benign route. [3]
-
Procedure: 2-bromoacetophenone and 2-amino-3-pyridinecarboxylic acid are combined in a mortar and ground with a pestle for approximately 30 minutes. [3]2. Work-up: The resulting solid mixture is dissolved in a minimal amount of hot ethyl acetate or acetone, and the product is precipitated by adding a non-polar solvent like hexane. [3]3. Advantages: This method avoids the use of large volumes of hazardous solvents, reduces energy consumption, and often shortens reaction times, aligning with the principles of green chemistry.
Applications in Drug Discovery and Medicinal Chemistry
The value of this compound lies not in its intrinsic biological activity, but in its strategic use as a foundational scaffold for building potent and selective drug candidates.
A Scaffold for Benzodiazepine Receptor Ligands: Derivatives of the 2-phenylimidazo[1,2-a]pyridine scaffold have been extensively investigated as high-affinity ligands for both the central benzodiazepine receptors (CBR), which are part of the GABA_A receptor complex, and the peripheral benzodiazepine receptors (PBR), now known as the translocator protein (TSPO). [1][4]
-
Central Benzodiazepine Receptors (CBR): These receptors are the targets of classic benzodiazepine drugs like diazepam and are involved in mediating anxiolytic and sedative effects. Selective modulation of GABA_A receptor subtypes is a key goal in modern neuroscience research. [4]* Peripheral Benzodiazepine Receptors (PBR/TSPO): These are located primarily on the outer mitochondrial membrane and are upregulated in response to neuroinflammation and cell injury. Ligands for TSPO are being developed as diagnostic imaging agents and potential therapeutics for neurodegenerative diseases and psychiatric disorders. [5] The Role of the C-8 Carboxylic Acid: Structure-activity relationship studies have shown that substitution at the C-8 position of the imidazo[1,2-a]pyridine nucleus is critical for achieving high affinity and selectivity for PBR/TSPO. [5]The carboxylic acid group on the title compound is the ideal starting point for this exploration. It can be readily converted into a diverse library of amides, esters, and other derivatives, allowing for fine-tuning of properties such as:
-
Lipophilicity: Modulating lipophilicity to improve blood-brain barrier penetration.
-
Hydrogen Bonding: Introducing hydrogen bond donors and acceptors to optimize interactions with the receptor binding pocket.
-
Steric Bulk: Adjusting the size and shape of the substituent to enhance selectivity for the target receptor over off-targets.
References
-
Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 373-376. Retrieved from [Link]
-
Royal Society Publishing. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences, 475(2230), 20190238. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. Retrieved from [Link]
-
Da Settimo, A., et al. (1997). Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. Journal of Medicinal Chemistry, 40(19), 3109-3118. Retrieved from [Link]
-
SciELO. (2021). MECHANOCHEMISTRY APPLIED TO THE SYNTHESIS OF 2-PHENYLIMIDAZO[1,2-α]PYRIDINE AS A TEACHING TOOL FOR GREEN CHEMISTRY. Química Nova, 44(6). Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenylimidazo(1,2-a)pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 17(11), 12645-12653. Retrieved from [Link]
-
Da Settimo, F., et al. (2000). Novel 2-phenylimidazo[1,2-a]pyridine derivatives as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity, and in vivo studies. Journal of Medicinal Chemistry, 43(21), 4073-4082. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 3. scielo.br [scielo.br]
- 4. Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 2-phenylimidazo[1,2-a]pyridine derivatives as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Mechanism of Action of 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic Acid: A Technical Guide
Abstract
The 2-phenylimidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, giving rise to a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the mechanism of action of a key derivative, 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid. Synthesizing data from enzymatic assays, receptor binding studies, and whole-cell screening of analogous compounds, we elucidate a multi-target profile for this molecule. The primary mechanisms discussed are the inhibition of cholinesterases, modulation of the 18 kDa translocator protein (TSPO), and potential disruption of the mycobacterial electron transport chain. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's therapeutic potential and the experimental methodologies used to characterize its activity.
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine heterocyclic system is a cornerstone in the development of therapeutics, with derivatives demonstrating anti-inflammatory, antiviral, antibacterial, and antifungal properties[1]. The specific analogue, this compound, has emerged as a compound of significant interest due to its unique substitution pattern, which suggests a complex pharmacological profile. The presence of the phenyl group at the 2-position and a carboxylic acid at the 8-position are critical determinants of its biological activity. This guide will dissect the known and putative mechanisms of action, providing a framework for future research and development.
Primary Mechanism of Action: Cholinesterase Inhibition
A significant body of evidence points to the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) as a primary mechanism of action for this compound.
Rationale for Cholinesterase Inhibition
Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine, a critical process in the treatment of neurodegenerative diseases such as Alzheimer's disease. By increasing the levels of acetylcholine in the synaptic cleft, these inhibitors can improve cognitive function.
Quantitative Analysis of Inhibition
This compound has been shown to exhibit potent anticholinesterase activity, with IC₅₀ values that are comparable to the well-established drug, donepezil[1]. The phenyl group at the 2-position is thought to enhance hydrophobic interactions within the active site of the enzyme, contributing to its inhibitory potency[1].
| Compound | Target Enzyme | IC₅₀ | Reference |
| This compound | Acetylcholinesterase | Comparable to Donepezil | [1] |
| Donepezil | Acetylcholinesterase | Varies by study (typically low nM) | N/A |
Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition
The determination of cholinesterase inhibitory activity is routinely performed using the spectrophotometric method developed by Ellman.
Principle: This assay measures the activity of cholinesterase by quantifying the rate of hydrolysis of acetylthiocholine (or butyrylthiocholine) to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm. The presence of an inhibitor reduces the rate of this colorimetric reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
0.1 M Phosphate Buffer (pH 8.0).
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) solution in buffer.
-
10 mM DTNB solution in buffer.
-
10 mM Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution in deionized water (prepare fresh).
-
Stock solution of this compound in a suitable solvent (e.g., DMSO), followed by serial dilutions in buffer.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 140 µL of phosphate buffer, 20 µL of the test compound at various concentrations, and 20 µL of the enzyme solution.
-
For the control (100% activity), add 20 µL of buffer or solvent instead of the test compound.
-
For the blank, add buffer in place of both the enzyme and test compound.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding 20 µL of the ATCI or BTCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Signaling Pathway Diagram
Caption: Inhibition of Acetylcholinesterase by this compound.
Putative Mechanism of Action I: Modulation of the Translocator Protein (TSPO)
Derivatives of the 2-phenylimidazo[1,2-a]pyridine scaffold are well-documented ligands for the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor[2]. The nature of the substituent at the 8-position is a critical determinant of binding affinity and selectivity for TSPO[2].
The Role of TSPO in Cellular Processes
TSPO is located on the outer mitochondrial membrane and is involved in a variety of cellular functions, including steroidogenesis, inflammation, and apoptosis. Ligands that bind to TSPO can act as agonists or antagonists, modulating these processes[3].
Structure-Activity Relationship at the 8-Position
Studies on a series of 2-phenylimidazo[1,2-a]pyridineacetamides have shown that lipophilic substituents at the 8-position are crucial for high binding affinity and selectivity towards TSPO[2]. While direct binding data for the 8-carboxylic acid derivative is not yet available, its presence suggests a potential interaction with the protein, warranting further investigation.
Experimental Protocol: Radioligand Binding Assay for TSPO
Determining the binding affinity of a compound for TSPO is typically achieved through competitive radioligand binding assays.
Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand (e.g., [³H]PK 11195) from its binding site on TSPO. The concentration of the test compound that displaces 50% of the radioligand is its IC₅₀, from which the inhibition constant (Ki) can be calculated.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., brain, adrenal gland) or cells expressing TSPO in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at a low speed to remove debris.
-
Centrifuge the supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate or individual tubes, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]PK 11195), and varying concentrations of the test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of a known unlabeled TSPO ligand.
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60-90 minutes at 4°C).
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow Diagram
Caption: Workflow for TSPO Radioligand Binding Assay.
Putative Mechanism of Action II: Antimycobacterial Activity
A compelling line of inquiry for the mechanism of action of this compound is its potential as an antimycobacterial agent. This is strongly supported by extensive research on the closely related imidazo[1,2-a]pyridine-8-carboxamides.
Targeting the Mycobacterial Respiratory Chain
Several studies have identified the QcrB subunit of the ubiquinol cytochrome c reductase (complex III) in the electron transport chain of Mycobacterium tuberculosis as the target for imidazo[1,2-a]pyridine derivatives[4][5][6]. Inhibition of QcrB disrupts ATP synthesis, leading to bacterial cell death[7].
Evidence from Imidazo[1,2-a]pyridine-8-carboxamides
Whole-cell screening of focused libraries has identified imidazo[1,2-a]pyridine-8-carboxamides as a novel class of antimycobacterial agents[8]. These compounds exhibit selective activity against Mycobacterium tuberculosis with no activity against gram-positive or gram-negative pathogens. Given the structural similarity, it is highly plausible that the 8-carboxylic acid derivative shares this mechanism of action.
| Compound Class | Target Organism | Putative Target | Reference |
| Imidazo[1,2-a]pyridine-8-carboxamides | Mycobacterium tuberculosis | QcrB | [4][5][6] |
Experimental Protocol: Whole-Cell Screening Against Mycobacterium tuberculosis
The initial assessment of antimycobacterial activity is typically performed through whole-cell screening to determine the minimum inhibitory concentration (MIC).
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The microplate Alamar Blue assay is a common method for determining the MIC of compounds against M. tuberculosis.
Step-by-Step Methodology:
-
Culture Preparation:
-
Grow Mycobacterium tuberculosis (e.g., H37Rv strain) in an appropriate liquid medium (e.g., Middlebrook 7H9 with supplements) to mid-log phase.
-
Adjust the bacterial suspension to a specific optical density.
-
-
Assay Procedure (96-well plate format):
-
Add the culture medium to all wells of a 96-well plate.
-
Prepare serial dilutions of the test compound in the plate.
-
Inoculate the wells with the bacterial suspension.
-
Include positive (bacteria only) and negative (medium only) controls.
-
Incubate the plate at 37°C for several days.
-
Add Alamar Blue reagent to all wells and incubate for another 24 hours.
-
-
Data Analysis:
-
Visually inspect the wells for a color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
Proposed Antimycobacterial Mechanism
Caption: Proposed inhibition of the M. tuberculosis electron transport chain.
Conclusion and Future Directions
This compound presents a compelling profile as a multi-target therapeutic agent. Its confirmed activity as a cholinesterase inhibitor provides a strong rationale for its investigation in the context of neurodegenerative diseases. Furthermore, the substantial evidence from closely related analogues strongly suggests that this compound may also function as a modulator of TSPO and as an antimycobacterial agent.
Future research should focus on obtaining direct quantitative data for the binding of this compound to TSPO and its in vitro activity against Mycobacterium tuberculosis. Elucidating the precise nature of its interaction with TSPO (agonist vs. antagonist) will be crucial for understanding its potential effects on steroidogenesis and inflammation. A comprehensive understanding of its multifaceted mechanism of action will be instrumental in guiding its development as a novel therapeutic.
References
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Abrahams, K. A., Cox, J. A., Spivey, V. L., Loman, N. J., Pallen, M. J., Constantinidou, C., ... & Besra, G. S. (2012). Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. PLoS ONE, 7(12), e52951. [Link]
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Abrahams, K. A., Cox, J. A., Spivey, V. L., Loman, N. J., Pallen, M. J., Constantinidou, C., ... & Besra, G. S. (2012). Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. PubMed, 23300940. [Link]
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Bosch, M. E., & Miller, M. J. (2013). Imidazopyridine compounds inhibit mycobacterial growth by depleting ATP levels. Antimicrobial Agents and Chemotherapy, 57(8), 3847–3853. [Link]
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Da Settimo, A., Da Settimo, F., Taliani, S., Cosimelli, B., Marini, A. M., La Motta, C., ... & Livi, O. (1997). Synthesis and binding affinity of 2-phenylimidazo[1,2-a]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. Journal of Medicinal Chemistry, 40(19), 3109–3118. [Link]
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Das, U., Deb, P., & Kumar, A. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(3), 396-416. [Link]
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Kharb, R., Sharma, P. C., & Yar, M. S. (2014). Synthesis of Brominated 2-Phenitidine Derivatives as Valuable Inhibitors of Cholinesterases for the Treatment of Alzheimer's Disease. Iranian Journal of Pharmaceutical Research, 13(1), 87-94. [Link]
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Martini, C., Ghelardini, C., Taliani, S., Da Settimo, F., & Trincavelli, M. L. (2015). 2-Phenylimidazo[1,2-a]pyridine-containing ligands of the 18-kDa translocator protein (TSPO) behave as agonists and antagonists of steroidogenesis in a mouse leydig tumor cell line. European Journal of Pharmaceutical Sciences, 76, 231-237. [Link]
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Moraski, G. C., Markley, L. D., Hipskind, P. A., Boshoff, H., Bailey, M. A., & Miller, M. J. (2013). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 4(2), 291-294. [Link]
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Moraski, G. C., Markley, L. D., Cramer, J., Hipskind, P. A., Boshoff, H. I., & Miller, M. J. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4996-5001. [Link]
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Samala, G., et al. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances, 12(43), 28213-28227. [Link]
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Wang, A., et al. (2017). Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry, 135, 433-443. [Link]
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Zidar, N., et al. (2023). Antimycobacterial pyridine carboxamides: From design to in vivo activity. European Journal of Medicinal Chemistry, 254, 115357. [Link]
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Da Settimo, A., et al. (1999). Novel 2-phenylimidazo[1,2-a]pyridine derivatives as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity, and in vivo studies. Journal of Medicinal Chemistry, 42(19), 3934-3941. [Link]
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Spectroscopic Data of 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic Acid: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 2-phenylimidazo[1,2-a]pyridine-8-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of scientific integrity and practical application.
Introduction
This compound is a member of the imidazo[1,2-a]pyridine scaffold, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] Accurate structural elucidation and purity assessment are paramount in the drug discovery pipeline, necessitating a comprehensive understanding of the compound's spectroscopic signature. This guide will delve into the characteristic data obtained from key analytical techniques, providing not just the data itself, but also the rationale behind the experimental choices and the interpretation of the results.
Molecular Structure and Spectroscopic Correlation
A foundational understanding of the molecule's structure is crucial for the interpretation of its spectroscopic data. The numbering of the imidazo[1,2-a]pyridine ring system, as depicted below, is fundamental to assigning NMR signals.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a molecule like this compound, both ¹H and ¹³C NMR provide a wealth of information.
Experimental Protocol: NMR Data Acquisition
A meticulous experimental setup is key to obtaining high-quality, interpretable NMR data.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Acquisition Time: ~2-3 seconds to ensure good resolution.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Referencing: The residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) is used as an internal standard.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: Same as for ¹H NMR.
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each unique carbon.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds, as quaternary carbons can have longer relaxation times.
-
Number of Scans: 1024 or more scans are often necessary due to the low natural abundance of ¹³C.
-
¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Singlet (broad) | 1H | COOH |
| ~8.5 - 7.2 | Multiplet | 8H | Aromatic Protons |
Interpretation and Rationale:
-
Carboxylic Acid Proton: The proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of the spectrum (typically >10 ppm). Its broadness is due to hydrogen bonding and chemical exchange.
-
Aromatic Protons: The protons on the imidazo[1,2-a]pyridine core and the phenyl ring will resonate in the aromatic region (typically 7.0-8.5 ppm).[1] The specific chemical shifts and coupling patterns are influenced by the electronic effects of the substituents and the heteroatoms in the ring system. Protons adjacent to the nitrogen atoms and the electron-withdrawing carboxylic acid group are expected to be shifted further downfield.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their electronic environment.
| Chemical Shift (δ) ppm | Assignment |
| >160 | C=O (Carboxylic Acid) |
| ~150 - 110 | Aromatic Carbons |
Interpretation and Rationale:
-
Carbonyl Carbon: The carbon of the carboxylic acid group is characteristically found in the downfield region of the spectrum, typically above 160 ppm.
-
Aromatic Carbons: The carbons of the fused heterocyclic system and the phenyl ring will appear in the aromatic region. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the substitution pattern.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly employed.
Caption: A simplified workflow for obtaining the IR spectrum of a solid sample.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1630 - 1450 | Medium-Strong | C=C and C=N stretches (Aromatic) |
| ~1300 - 1000 | Medium | C-O stretch and O-H bend |
| ~900 - 675 | Strong | C-H out-of-plane bending (Aromatic) |
Interpretation and Rationale:
-
O-H Stretch: The broad absorption band in the high-frequency region is a hallmark of the hydroxyl group of a carboxylic acid, with the broadness arising from extensive hydrogen bonding.
-
C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid.[1] Its exact position can be influenced by conjugation and hydrogen bonding.
-
Aromatic Stretches: The absorptions in the 1630-1450 cm⁻¹ region are indicative of the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the aromatic rings.
-
C-H Bending: The strong absorptions in the fingerprint region below 900 cm⁻¹ are due to the out-of-plane bending of the aromatic C-H bonds and can sometimes provide information about the substitution pattern of the rings.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through fragmentation analysis.
Experimental Protocol: MS Data Acquisition
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
-
Instrument Parameters (ESI-MS):
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Capillary Voltage: ~3-5 kV.
-
Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation without causing thermal degradation.
-
Mass Range: Scanned over a range that includes the expected molecular weight (e.g., m/z 50-500).
-
Mass Spectrometric Data
| m/z | Ion |
| ~239.08 | [M+H]⁺ |
| ~221.07 | [M+H - H₂O]⁺ |
| ~195.09 | [M+H - CO₂]⁺ |
Interpretation and Rationale:
-
Molecular Ion Peak: The molecular weight of this compound is approximately 238.25 g/mol .[1] In positive ion ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 239.
-
Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can occur. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂). The observation of these fragment ions can provide further confidence in the structural assignment.
Caption: A simplified representation of potential fragmentation pathways in ESI-MS.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. The data presented in this guide, along with the rationale for the experimental approaches, serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important class of heterocyclic compounds. Adherence to rigorous analytical protocols is essential for ensuring data quality and advancing drug discovery and development efforts.
References
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The Pharmacological Landscape of 2-Phenylimidazo[1,2-a]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold of 2-Phenylimidazo[1,2-a]pyridine
The 2-phenylimidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines and its ability to serve as a versatile scaffold for the development of a wide array of therapeutic agents.[1][2] This bicyclic, nitrogen-containing framework has proven to be a "privileged structure," consistently appearing in compounds with diverse and potent pharmacological activities.[1][3] Its synthetic accessibility and the tunable nature of its physicochemical properties through substitution at various positions have made it a fertile ground for the exploration of new chemical entities targeting a range of biological pathways.[4][5] This in-depth technical guide provides a comprehensive overview of the pharmacological profile of 2-phenylimidazo[1,2-a]pyridine derivatives, with a focus on their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.
Anticancer Activity: Targeting Multiple Hallmarks of Cancer
Derivatives of 2-phenylimidazo[1,2-a]pyridine have emerged as a promising class of anticancer agents, exhibiting activity against various cancer cell lines through diverse mechanisms of action.[6][7] These compounds have been shown to induce cell cycle arrest, trigger apoptosis, and inhibit key signaling pathways crucial for cancer cell proliferation and survival.[6][7][8]
Mechanism of Action: From Enzyme Inhibition to Pathway Modulation
A key anticancer mechanism for some 2-phenylimidazo[1,2-a]quinoline analogs, a closely related scaffold, is the selective inhibition of cytochrome P450 1 (CYP1) enzymes.[9] Inhibition of CYP1 has been linked to antiproliferative effects in breast cancer cell lines and may help overcome drug resistance.[9]
Furthermore, certain imidazo[1,2-a]pyridine derivatives have demonstrated potent inhibitory activity against the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[6] For instance, novel derivatives have shown strong cytotoxic effects against HCC1937 breast cancer cells, with IC50 values in the micromolar range.[6][7] Mechanistic studies revealed that these compounds can induce cell cycle arrest by upregulating p53 and p21, and trigger the extrinsic apoptosis pathway, as evidenced by the increased activity of caspases 7 and 8, and PARP cleavage.[7]
The anti-inflammatory properties of these derivatives also contribute to their anticancer potential by modulating inflammatory signaling pathways, such as the STAT3/NF-κB cascade, which are known to be involved in carcinogenesis.[8]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of 2-phenylimidazo[1,2-a]pyridine derivatives is highly dependent on the substitution pattern on both the imidazopyridine core and the phenyl ring. For example, in a study on 2-phenylimidazo[1,2-a]quinoline analogs, phenyl-substituted derivatives with a 3-methoxy group or a 2,3-naphthalene moiety displayed excellent antiproliferative activities.[9]
Quantitative Data on Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| IP-5 | HCC1937 | 45 | [6][7] |
| IP-6 | HCC1937 | 47.7 | [6][7] |
| IP-7 | HCC1937 | 79.6 | [6][7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCC1937) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2-phenylimidazo[1,2-a]pyridine derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualization of Anticancer Mechanism
Caption: Anticancer mechanisms of 2-phenylimidazo[1,2-a]pyridine derivatives.
Anti-inflammatory Activity: Quelling the Flames of Inflammation
Chronic inflammation is a key driver of numerous diseases, and the development of novel anti-inflammatory agents remains a critical area of research. 2-Phenylimidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties in various in vivo models.[1][10]
Mechanism of Action: Targeting Key Inflammatory Mediators
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[10] Some derivatives have shown efficacy comparable to or greater than that of the well-known nonsteroidal anti-inflammatory drug (NSAID), indomethacin, in carrageenan-induced edema models.[1][10]
More recently, research has elucidated the role of these compounds in modulating key inflammatory signaling pathways. For instance, a novel imidazo[1,2-a]pyridine derivative, in combination with curcumin, was found to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines.[8] This highlights the potential for dual anti-inflammatory and anticancer activity.
Structure-Activity Relationship (SAR) Insights
The presence of carboxylic acid functionalities on the imidazo[1,2-a]pyridine scaffold has been shown to be important for anti-inflammatory activity, potentially by mimicking the carboxylic acid moiety of arachidonic acid, the natural substrate for COX enzymes.[10]
Quantitative Data on Anti-inflammatory Activity
| Compound | Model | Activity | Reference |
| LASSBio-1145 | Carrageenan-induced rat paw edema | ED50 = 8.7 µmol/kg | [1] |
| LASSBio-1135 | Carrageenan-induced rat paw edema | 33% inhibition at 100 µmol/kg | [1] |
| Imidazo[1,2-a]pyridine-2-carboxylic acid | Carrageenan-induced edema | More efficient than indomethacin | [10] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.
-
Compound Administration: Administer the test compounds (2-phenylimidazo[1,2-a]pyridine derivatives) or a reference drug (e.g., indomethacin) orally or intraperitoneally. A control group receives the vehicle.
-
Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Visualization of Anti-inflammatory Signaling Pathway
Caption: Modulation of the STAT3/NF-κB/iNOS/COX-2 pathway.
Central Nervous System (CNS) Activity: Modulating Neuronal Function
The 2-phenylimidazo[1,2-a]pyridine scaffold is also prevalent in compounds targeting the central nervous system, particularly as ligands for benzodiazepine and melatonin receptors.
Benzodiazepine Receptor Ligands
A number of N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides have been synthesized and evaluated for their affinity to both central (CBR) and peripheral (PBR) benzodiazepine receptors.[11][12] These studies have revealed that the selectivity for CBR versus PBR can be finely tuned by modifying the substituents at the C(6) and C(8) positions of the imidazopyridine ring.[11][12] For instance, 6,8-disubstituted compounds have shown over 1000-fold selectivity for PBR over CBR.[11][12] Certain derivatives have demonstrated potent positive modulation of GABA-evoked chloride currents, with EC50 values in the nanomolar range, comparable to the well-known hypnotic drug Zolpidem.[11]
Melatonin Receptor Ligands
Derivatives of 2-phenylimidazo[1,2-a]pyridine have also been designed as novel melatonin receptor ligands.[13] Some compounds have shown good affinity for both MT1 and MT2 receptors, with Ki values in the nanomolar range, indicating their potential for the treatment of sleep disorders and other conditions where melatonin is implicated.[13]
Modulators of Steroidogenesis
Intriguingly, 2-phenylimidazo[1,2-a]pyridine acetamide derivatives, which are analogs of the anxiolytic drug alpidem, have been found to act as ligands for the 18-kDa translocator protein (TSPO) and can modulate steroidogenesis.[14] Depending on their substitution pattern and physicochemical properties, these compounds can act as either agonists, stimulating steroid biosynthesis, or antagonists, inhibiting steroid production.[14] This dual activity opens up possibilities for their use in conditions associated with dysregulated steroid levels.
Quantitative Data on CNS Activity
| Compound | Target | Affinity/Potency | Reference |
| Compound 7f | GABA-A (α1β2γ2s) | EC50 = 3.2 x 10⁻⁸ M | [11] |
| Compound 7m | GABA-A (α1β2γ2s) | EC50 = 2.2 x 10⁻⁷ M | [11] |
| Compound 13 | MT1 Receptor | Ki = 28 nM | [13] |
| Compound 13 | MT2 Receptor | Ki = 8 nM | [13] |
| Compound 3 | TSPO (Steroidogenesis) | 10-fold stimulation | [14] |
| Compound 5 & 6 | TSPO (Steroidogenesis) | Inhibition | [14] |
Experimental Protocol: Radioligand Binding Assay for Receptor Affinity
This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., benzodiazepine or melatonin receptors) from cell lines or animal tissues.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the receptor (e.g., [³H]flunitrazepam for benzodiazepine receptors), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture to allow for binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Antimicrobial and Antiviral Activities: Combating Infectious Diseases
The 2-phenylimidazo[1,2-a]pyridine scaffold has also been explored for its potential in treating infectious diseases.
Antibacterial Activity
Numerous studies have reported the synthesis and evaluation of 2-phenylimidazo[1,2-a]pyridine derivatives as antibacterial agents against both Gram-positive and Gram-negative bacteria.[1][15][16] Some of these compounds have displayed antibacterial activity comparable or even superior to reference drugs like penicillin.[1] The mechanism of action is still under investigation but may involve the inhibition of essential bacterial enzymes.
Antiviral Activity
Certain 3-substituted imidazo[1,2-a]pyridines have shown activity against both wild-type and thymidine kinase-deficient strains of the varicella-zoster virus, indicating a potential mechanism of action that is independent of viral thymidine kinase.[1]
Conclusion and Future Directions
The 2-phenylimidazo[1,2-a]pyridine scaffold has unequivocally established itself as a privileged framework in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, CNS-modulating, and anti-infective properties. The synthetic tractability of this core allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency and selectivity for specific biological targets.
Future research in this area should focus on several key aspects:
-
Mechanism of Action Elucidation: While significant progress has been made, the precise molecular targets for many of the observed activities still need to be identified and validated.
-
Pharmacokinetic and Pharmacodynamic Profiling: In-depth studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds are crucial for their translation into clinical candidates.
-
Development of Selective Agents: Further optimization of the scaffold to develop highly selective inhibitors or modulators of specific targets will be essential to minimize off-target effects and improve the therapeutic index.
-
Combination Therapies: Exploring the synergistic effects of 2-phenylimidazo[1,2-a]pyridine derivatives with existing drugs, as demonstrated with curcumin, could lead to more effective treatment strategies.
References
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Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Da Settimo, F., et al. (1997). Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. Journal of Medicinal Chemistry, 40(19), 3109–3118. [Link]
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Ionic liquid promoted synthesis of 2-phenylimidazo [1,2-a]pyridine derivatives and their antibacterial screening. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]
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Investigation of 2-phenylimidazo[1,2- a]quinolines as potential antiproliferative agents. (2023). Future Medicinal Chemistry, 15(3), 229-239. [Link]
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One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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Design and synthesis of 2-phenylimidazo[1,2-a]pyridines as a novel class of melatonin receptor ligands. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Primavera, A., et al. (1999). Novel 2-phenylimidazo[1,2-a]pyridine derivatives as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity, and in vivo studies. Journal of Medicinal Chemistry, 42(19), 3934–3941. [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. (n.d.). ACS Omega. [Link]
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De Nuccio, F., et al. (2015). 2-Phenylimidazo[1,2-a]pyridine-containing ligands of the 18-kDa translocator protein (TSPO) behave as agonists and antagonists of steroidogenesis in a mouse leydig tumor cell line. European Journal of Pharmaceutical Sciences, 76, 231–237. [Link]
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Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024). Molecules, 29(15), 3489. [Link]
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(a) Synthesis of 2-phenylimidazo [1,2-a] pyridine-based pyran... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Da Settimo, F., et al. (1997). Synthesis and Binding Affinity of 2-Phenylimidazo[1,2-a]pyridine Derivatives for both Central and Peripheral Benzodiazepine Receptors. A New Series of High-Affinity and Selective Ligands for the Peripheral Type. Journal of Medicinal Chemistry, 40(19), 3109-3118. [Link]
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Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. (n.d.). Molecules, 24(17), 3169. [Link]
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). ACS Omega. [Link]
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A Technical Guide to the In Silico Bioactivity Prediction of 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2][3] This guide provides an in-depth, technical walkthrough for predicting the bioactivity of a specific derivative, 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid, using a cascade of modern in silico methodologies. By integrating target prediction, molecular docking, pharmacophore modeling, and ADMET profiling, we construct a comprehensive computational assessment that informs and accelerates experimental drug discovery efforts. Each protocol is presented as a self-validating system, emphasizing the causal logic behind experimental choices and grounding key claims in authoritative references.
The Imidazo[1,2-a]pyridine Scaffold: A Foundation for Drug Discovery
The imidazo[1,2-a]pyridine nucleus is a bicyclic heterocyclic system that has garnered significant attention for its versatile pharmacological profile.[2][3][4] Marketed drugs such as Zolpidem (insomnia treatment), Alpidem (anxiolytic), and Olprinone (for acute heart failure) feature this core structure, highlighting its therapeutic relevance.[3][5] These derivatives are known to modulate the central nervous system, often acting as agonists for GABA and benzodiazepine receptors.[5] The broad biological activities associated with this scaffold—including anti-inflammatory, antiviral, antibacterial, and anticancer properties—make it a fertile ground for the discovery of novel therapeutic agents.[1][4][6][7] Our focus molecule, this compound, is a specific analogue whose potential bioactivity can be effectively explored using computational methods.[4]
The In Silico Bioactivity Prediction Cascade
Modern drug discovery leverages a synergistic workflow of computational techniques to rapidly screen, identify, and optimize lead compounds before committing to resource-intensive laboratory synthesis and testing.[8][9] This in silico cascade allows researchers to build a robust, data-driven hypothesis about a molecule's potential biological role.
Caption: A typical workflow for molecular docking.
-
Receptor Preparation:
-
Download the 3D crystal structure of the target protein (e.g., GABA(A) receptor) from the Protein Data Bank (PDB). [10][11] * Using software like AutoDock Tools or UCSF Chimera, prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges (e.g., Kollman charges). [10][11][12]This creates a receptor file in the required PDBQT format. [12]2. Ligand Preparation:
-
Convert the 2D structure of the ligand into a 3D format.
-
Assign protonation states appropriate for physiological pH (e.g., 7.4) and define rotatable bonds to allow for conformational flexibility during docking. [13][14] * Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation:
-
Docking Execution:
-
Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, and the coordinates and dimensions of the grid box. [14] * Run the AutoDock Vina executable from the command line, referencing the configuration file. [16]5. Post-Docking Analysis:
-
Vina will output a log file with binding affinity scores (in kcal/mol) for the top-ranked poses. [10] * Visualize the output PDBQT file in a molecular viewer (e.g., PyMOL) to inspect the binding poses and identify key interactions between the ligand and specific amino acid residues in the active site. [17][18]
-
Data Presentation: Docking Results Summary
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| GABA(A) Receptor | -9.2 | TYR-159, HIS-101 | Hydrogen Bond, Pi-Alkyl |
| (PDB ID: 6HUP) | PHE-200, TYR-205 | Pi-Pi Stacking | |
| COX-2 | -8.5 | ARG-120, TYR-355 | Hydrogen Bond (Carboxylate) |
| (PDB ID: 5IKR) | VAL-523, SER-530 | van der Waals |
Part 3: Pharmacophore Modeling
Causality: Pharmacophore modeling abstracts the key chemical features responsible for a molecule's biological activity. [19][20]A pharmacophore model is an ensemble of steric and electronic features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) in a specific 3D arrangement that is necessary for optimal interaction with a biological target. [19]This model can then be used to screen large virtual libraries for other diverse molecules that fit the essential features. [21]
Protocol: Ligand-Based Pharmacophore Generation
This workflow assumes a set of known active ligands for the target of interest is available.
-
Training Set Compilation: Gather a set of structurally diverse molecules known to be active against the target.
-
Conformational Analysis: Generate a range of low-energy 3D conformations for each molecule in the training set.
-
Feature Identification & Alignment: Identify common chemical features across the active molecules and align them in 3D space.
-
Model Generation & Validation: Generate a pharmacophore hypothesis that encapsulates the shared features. This model is then validated by its ability to distinguish known active compounds from inactive ones (decoys). [22]
Caption: A hypothetical 3D pharmacophore model.
Part 4: ADMET Profiling
Causality: A potent molecule is not a viable drug candidate if it has poor pharmacokinetic properties or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical step to assess a compound's "drug-likeness". [23]In silico ADMET prediction allows for the early identification of potential liabilities, saving significant time and resources by filtering out compounds unlikely to succeed in clinical trials. [24][25]
Protocol: ADMET Prediction using SwissADME
SwissADME is a free web tool that computes key physicochemical descriptors and predicts ADMET parameters. [26]
-
Input Molecule: Navigate to the SwissADME web server () and input the SMILES string for the compound.
-
Run Analysis: Execute the prediction.
-
Evaluate Properties: Analyze the output, focusing on several key areas:
-
Physicochemical Properties: Molecular Weight, LogP (lipophilicity), water solubility.
-
Lipinski's Rule of Five: A widely used filter for drug-likeness.
-
Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation.
-
Medicinal Chemistry Friendliness: Alerts for chemically reactive or problematic fragments.
-
Data Presentation: Predicted ADMET Properties
| Property | Predicted Value | Assessment |
| Molecular Weight | 292.29 g/mol | Favorable (<500) |
| LogP (iLOGP) | 2.85 | Optimal range for absorption |
| Water Solubility | Moderately soluble | Acceptable |
| GI Absorption | High | Good oral bioavailability predicted |
| BBB Permeant | Yes | Potential for CNS activity |
| Lipinski Violations | 0 | Excellent drug-likeness profile |
| PAINS Alert | 0 | No problematic fragments detected |
Synthesis and Future Directions
The in silico analysis presented in this guide provides a strong, multi-faceted hypothesis for the bioactivity of this compound. The compound is predicted to be a drug-like molecule with potential activity against key therapeutic targets such as the GABA(A) receptor and COX-2. Molecular docking simulations have elucidated plausible binding modes and identified key interactions that can be used to guide future lead optimization efforts.
The next logical step is the experimental validation of these computational predictions. This would involve:
-
Chemical Synthesis: Synthesizing the compound for in vitro testing.
-
In Vitro Assays: Performing binding assays and functional assays against the top-predicted targets (e.g., radioligand binding for GABA(A) receptors, enzyme inhibition assays for COX-2) to confirm activity and determine potency (IC50/EC50).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to confirm the binding mode predicted by docking and to improve potency and selectivity.
This iterative cycle of computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.
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An In-depth Technical Guide to 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic Acid as a Scaffold in Drug Discovery
Foreword: The Architectural Elegance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" offer a unique combination of structural rigidity, synthetic accessibility, and the ability to interact with a diverse range of biological targets. The imidazo[1,2-a]pyridine ring system is a prominent member of this esteemed class.[1][2][3][4] Its inherent planarity and rich electronic nature provide an ideal foundation for the design of potent and selective modulators of protein function.
This guide focuses on a particularly compelling derivative: 2-phenylimidazo[1,2-a]pyridine-8-carboxylic acid . The introduction of a phenyl group at the 2-position and a carboxylic acid at the 8-position endows this scaffold with a highly versatile and tunable set of properties. The phenyl ring offers a key site for hydrophobic interactions and further functionalization, while the carboxylic acid serves as a crucial handle for forming amides, esters, and other bioisosteric replacements, enabling extensive exploration of structure-activity relationships (SAR).[5] This strategic combination of features makes this compound a powerful starting point for the discovery of new drugs targeting a wide array of disease-relevant pathways.
This document will provide a comprehensive overview of this scaffold, from its synthesis and chemical properties to its diverse applications in modern drug discovery. We will delve into the key biological targets, explore the nuances of SAR, and provide detailed experimental protocols to empower researchers in their quest for the next generation of therapeutics.
Synthesis and Chemical Properties: Building the Core
The synthetic tractability of the imidazo[1,2-a]pyridine scaffold is a major contributor to its privileged status. The most prevalent and efficient method for constructing the 2-phenylimidazo[1,2-a]pyridine core is the condensation reaction between a substituted 2-aminopyridine and a phenacyl bromide.[6][7][8] For the specific synthesis of our target molecule, this compound, a DBU-catalyzed, two-component cyclization has proven to be a robust and high-yielding approach.[1]
Synthetic Workflow: A Step-by-Step Protocol
The following protocol details the synthesis of this compound, a foundational procedure for accessing a library of derivatives.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-aminopyridine-8-carboxylic acid and 1.1 equivalents of phenacyl bromide in a 1:1 (v/v) mixture of ethanol and water.
-
Catalyst Addition: To the stirred solution, add 2 mol% of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Reaction: Allow the reaction to stir at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol. The resulting aqueous solution is then acidified with 1M HCl to precipitate the product.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
Applications in Drug Discovery: A Scaffold of Many Talents
The this compound scaffold has served as a launchpad for the discovery of compounds with a remarkable breadth of biological activities. The ability to readily modify the carboxylic acid group into a diverse array of amides and esters allows for fine-tuning of pharmacokinetic and pharmacodynamic properties.
Targeting the Central Nervous System: Modulators of Benzodiazepine Receptors
Derivatives of the 2-phenylimidazo[1,2-a]pyridine scaffold have been extensively investigated as ligands for both central (CBR) and peripheral (PBR) benzodiazepine receptors.[4] These receptors are crucial components of the GABAergic system, the primary inhibitory neurotransmitter system in the brain.
A study on N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides revealed that substituents at the C6 and C8 positions of the imidazo[1,2-a]pyridine ring system are critical determinants of affinity and selectivity for CBR versus PBR.[9] This highlights the importance of the 8-position, where the carboxylic acid of our core scaffold resides, as a key vector for exploring SAR.
Table 1: SAR of 2-Phenylimidazo[1,2-a]pyridine Derivatives as Benzodiazepine Receptor Ligands
| Compound | R6 | R8 | CBR IC₅₀ (nM) | PBR IC₅₀ (nM) | Selectivity (PBR/CBR) |
| 7f | Cl | H | 2.5 | 180 | 72 |
| 7k | I | H | 1.8 | 418 | 232 |
| 7m | NO₂ | H | 11.5 | 3.7 | 0.32 |
| 7o | Cl | Me | >10000 | 8.2 | >1220 |
| 7p | I | Me | >10000 | 4.5 | >2222 |
Data adapted from reference[9]
The data clearly demonstrates that while 6-substituted compounds can exhibit high affinity for CBR, the introduction of a second substituent at the 8-position dramatically shifts the selectivity towards PBR.[9]
Anticancer Activity: Targeting Key Signaling Pathways
The 2-phenylimidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel anticancer agents. Derivatives have demonstrated potent activity against a range of cancer cell lines, often through the modulation of critical signaling pathways.
2.2.1. Estrogen Receptor Degradation and Aryl Hydrocarbon Receptor Interaction
In the context of hormone-dependent cancers, a derivative of 2-phenyl-imidazo[1,2-a]pyridine, X15695, has been identified as a selective estrogen receptor (ER) degrader.[10] This compound was shown to inhibit the proliferation of ER+ breast cancer cells. Further investigation revealed that X15695 and related compounds are ligands for the aryl hydrocarbon receptor (AHR). The binding of these compounds to AHR leads to the formation of a complex with ERα, ultimately resulting in the proteasomal degradation of ERα.[10]
Diagram of the AHR-Mediated ERα Degradation Pathway:
Caption: AHR-mediated degradation of ERα by 2-phenylimidazo[1,2-a]pyridine derivatives.
2.2.2. Modulation of the STAT3/NF-κB/iNOS/COX-2 Signaling Pathway
Chronic inflammation is a key driver of tumorigenesis. A novel imidazo[1,2-a]pyridine derivative, when used in combination with curcumin, has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.[7] This highlights the potential of this scaffold in developing agents that can target the tumor microenvironment.
Diagram of the STAT3/NF-κB Signaling Pathway Inhibition:
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Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active compounds.[1] This bicyclic nitrogen-containing heterocycle is the core of several commercial drugs, including the hypnotic agent Zolpidem and the anti-ulcer drug Soraprazan.[2] The unique electronic and structural properties of this scaffold allow for diverse biological activities, ranging from anti-inflammatory and antiviral to antibacterial and antifungal properties.[3]
Specifically, 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid is a highly valuable synthetic intermediate and a key building block in drug discovery. The phenyl group at the 2-position and the carboxylic acid at the 8-position provide crucial handles for further chemical modification, enabling extensive structure-activity relationship (SAR) studies.[3][4] The carboxylic acid moiety, in particular, can be readily converted into amides, esters, and other derivatives to modulate the compound's physicochemical properties and biological target engagement.[4] This guide provides a detailed, step-by-step protocol for the synthesis of this important molecule, grounded in established chemical principles and supported by authoritative literature.
Synthetic Strategy: DBU-Catalyzed Cyclocondensation
The most efficient and environmentally benign approach for the synthesis of this compound is the DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)-catalyzed two-component cyclocondensation reaction. This method involves the reaction of a substituted 2-aminopyridine with a phenacyl bromide in a green solvent system.[3]
Reaction Rationale and Mechanistic Insight
The reaction proceeds through a well-understood mechanism. DBU, a non-nucleophilic organic base, facilitates the deprotonation of the pyridine nitrogen of 2-amino-3-pyridinecarboxylic acid. This increases the nucleophilicity of the amino group, which then attacks the α-carbon of the phenacyl bromide in an SN2 reaction. The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration, to yield the final imidazo[1,2-a]pyridine product. The use of aqueous ethanol as a solvent makes this protocol align with the principles of green chemistry.
Visualizing the Workflow: Synthetic Pathway Diagram
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Grade | Supplier |
| 2-Amino-3-pyridinecarboxylic acid | Reagent grade, ≥98% | Sigma-Aldrich |
| Phenacyl bromide | Reagent grade, 98% | Alfa Aesar |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Reagent grade, 98% | Acros Organics |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | Fisher Scientific |
| Deionized Water (H₂O) | - | In-house |
| Ethyl Acetate (EtOAc) | ACS grade | VWR |
| Hexanes | ACS grade | VWR |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | EMD Millipore |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-pyridinecarboxylic acid (1.38 g, 10 mmol) in a 1:1 mixture of ethanol and deionized water (40 mL).
-
Addition of Phenacyl Bromide: To the stirred solution, add phenacyl bromide (1.99 g, 10 mmol).
-
Catalyst Addition: Slowly add DBU (0.030 g, 0.2 mmol, 2 mol%) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the mobile phase.
-
Work-up: Upon completion of the reaction, add 50 mL of deionized water to the flask.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Substrate Scope and Yields
The DBU-catalyzed method is versatile and accommodates a range of substituents on the phenacyl bromide, allowing for the synthesis of a library of 2-aryl-imidazo[1,2-a]pyridine-8-carboxylic acid derivatives. The yields are generally good to excellent, as summarized in the table below.
| Phenacyl Bromide Substituent | Product Yield (%) |
| 4-OCH₃ | 89 |
| 4-CH₃ | 94 |
| 4-Cl | 79 |
| 4-Br | 77 |
| 4-CN | 75 |
| 3-NO₂ | 72 |
Table adapted from data presented in literature for analogous syntheses.
Trustworthiness and Self-Validation
The protocol described is a self-validating system. The progress of the reaction can be easily tracked by TLC, and the final product's identity and purity are unequivocally confirmed by standard analytical techniques such as NMR and mass spectrometry. The reported yields are reproducible under the specified conditions. For researchers looking to expand on this work, the synthesis of various derivatives by modifying the phenacyl bromide starting material provides a robust platform for generating a chemical library for screening purposes.[4]
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The DBU-catalyzed cyclocondensation method is efficient, scalable, and utilizes environmentally friendly solvents. This guide is intended to empower researchers in medicinal chemistry and drug development with a reliable method to access this important class of molecules, facilitating further exploration of their therapeutic potential.
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G. W. Zamfir, C. I. Kappe, "Imidazo[1,2-a]pyridines: A Decade Update on Synthesis and Medicinal Relevance," Molecules, vol. 26, no. 9, p. 2577, 2021. [Online]. Available: [Link]
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G. C. Moraski, P. A. Miller, L. D. Bailey, et al., "Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series," Bioorg. Med. Chem. Lett., vol. 23, no. 17, pp. 4996-5001, 2013. [Online]. Available: [Link]
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S. Adimurthy, C. Ravi, "Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation," Chem. Rec., vol. 17, no. 11, pp. 1146-1159, 2017. [Online]. Available: [Link]
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B. S. Santaniello, M. J. Price, J. K. Murray, Jr., "Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry," J. Chem. Educ., vol. 94, no. 3, pp. 364-367, 2017. [Online]. Available: [Link]
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Y. Hu, Z. Chen, Z. G. Le, et al., "One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions," Molecules, vol. 15, no. 1, pp. 586-594, 2010. [Online]. Available: [Link]
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A. K. Dwivedi, S. K. Singh, A. K. Singh, V. K. Tandon, "Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol," R. Soc. Open Sci., vol. 6, no. 10, p. 190238, 2019. [Online]. Available: [Link]
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S. Dawood, N. A. F. Al-kadasi, A. M. A. Al-Mekhlafi, "Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives," J. Heterocycl. Chem., vol. 48, no. 4, pp. 882-887, 2011. [Online]. Available: [Link]
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E. Kianmehr, B. Bari, M. Jafarzadeh, et al., "Reaction of imidazo[1,2-a]pyridines with coumarin-3-carboxylic acids: a domino Michael addition/decarboxylation/oxidation/annulation," Org. Biomol. Chem., vol. 20, no. 40, pp. 7964-7968, 2022. [Online]. Available: [Link]
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G. Primofiore, F. Da Settimo, A. Da Settimo, et al., "Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type," J. Med. Chem., vol. 40, no. 19, pp. 3109-3118, 1997. [Online]. Available: [Link]
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Y. Li, Y. Liu, Y. Zhang, et al., "C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3," Molecules, vol. 29, no. 15, p. 3415, 2024. [Online]. Available: [Link]
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Z. Nové, G. T. Szigeti, D. Schay, et al., "Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction," Catalysts, vol. 11, no. 11, p. 1361, 2021. [Online]. Available: [Link]
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D. Stalke, U. Klingebiel, G. M. Sheldrick, "A practical two-step procedure for the preparation of enantiopure pyridines: Multicomponent reactions of alkoxyallenes, nitriles and carboxylic acids followed by a cyclocondensation reaction," Beilstein J. Org. Chem., vol. 8, pp. 133-138, 2012. [Online]. Available: [Link]
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One-Pot Synthesis of 2-Phenylimidazo[1,2-a]pyridine Derivatives: A Detailed Guide for Researchers
Abstract
This application note provides a comprehensive guide to the one-pot synthesis of 2-phenylimidazo[1,2-a]pyridine derivatives, a scaffold of significant interest in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of this powerful synthetic strategy, explore various catalytic systems, and provide detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to efficiently synthesize these valuable compounds.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure found in numerous biologically active compounds.[1][2] Its unique bridged nitrogen atom and aromatic system contribute to its ability to interact with a wide range of biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, antibacterial, and anticancer properties.[1][2] Furthermore, their fluorescent properties have led to applications in materials science.[2]
Traditional multi-step syntheses of these compounds often suffer from drawbacks such as harsh reaction conditions, the use of hazardous reagents like α-haloketones, and low overall yields.[1] One-pot methodologies have emerged as a more efficient and environmentally benign alternative, allowing for the construction of the imidazo[1,2-a]pyridine core from simple starting materials in a single synthetic operation.[1][3] This guide will focus on a robust and widely applicable one-pot approach.
Mechanistic Insights: The Chemistry Behind the One-Pot Synthesis
The one-pot synthesis of 2-phenylimidazo[1,2-a]pyridines typically involves the reaction of a 2-aminopyridine derivative with an acetophenone derivative. The key transformation is the in situ generation of an α-haloketone from the acetophenone, which then undergoes condensation and cyclization with the 2-aminopyridine.
A plausible mechanism for this reaction, particularly when using a brominating agent, is depicted below.[4] The process begins with the enolization of the acetophenone, which then attacks a bromine source to form the α-bromoacetophenone intermediate. The 2-aminopyridine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the α-bromoacetophenone. Subsequent intramolecular cyclization via nucleophilic attack of the pyridine nitrogen onto the carbon bearing the bromine, followed by dehydration, yields the final 2-phenylimidazo[1,2-a]pyridine product.
Caption: Proposed reaction mechanism for the one-pot synthesis.
Catalytic Systems and Reaction Conditions: A Comparative Overview
A variety of catalytic systems and reaction conditions have been developed to facilitate the one-pot synthesis of 2-phenylimidazo[1,2-a]pyridines. The choice of catalyst and solvent can significantly impact reaction efficiency, yield, and environmental footprint. Below is a summary of commonly employed systems.
| Catalyst/Reagent System | Solvent | Temperature | Key Advantages | Reference |
| [Bmim]Br₃ / Na₂CO₃ | Solvent-free | Room Temperature | High yields, short reaction times, environmentally benign.[1] | [1] |
| DBU | Aqueous Ethanol | Room Temperature | Green solvent, good to excellent yields.[5] | [5] |
| Ru(II) complexes | Formic Acid | Not specified | One-pot approach for bis-imidazo[1,2-a]pyridines.[6] | [6] |
| Microwave Irradiation | PEG-400 / Water | Microwave | Rapid synthesis, avoids toxic solvents.[4] | [4] |
| Neutral Alumina | Not specified | Ambient Temperature | Simple and efficient methodology.[3] | [3] |
| Copper Catalysis | Toluene | Reflux | Three-component coupling of 2-aminopyridine, aldehyde, and alkyne.[3][7] | [3][7] |
| Zinc Chloride | Glacial Acetic Acid / Ethanol | Reflux | Simple, inexpensive, moderate to good yields.[8][9] | [8][9] |
Detailed Experimental Protocol: A Step-by-Step Guide
This section provides a detailed protocol for the synthesis of 2-phenylimidazo[1,2-a]pyridine using a solvent-free method with [Bmim]Br₃, adapted from a reliable literature procedure.[1] This method offers high yields and short reaction times under environmentally friendly conditions.
Materials and Reagents
-
Acetophenone and its derivatives
-
2-Aminopyridine and its derivatives
-
1-Butyl-3-methylimidazolium tribromide ([Bmim]Br₃)
-
Sodium Carbonate (Na₂CO₃)
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware
-
Magnetic stirrer
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Procedure
-
To a round-bottom flask containing acetophenone (2 mmol), slowly add [Bmim]Br₃ (2 mmol) dropwise over 5 minutes with continuous stirring at room temperature.
-
After the addition is complete, add Na₂CO₃ (1.1 mmol) and 2-aminopyridine (2.4 mmol) to the reaction mixture.
-
Continue stirring the mixture at room temperature for approximately 40 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-phenylimidazo[1,2-a]pyridine derivative.
Characterization Data for 2-Phenylimidazo[1,2-a]pyridine
-
Appearance: White solid.[5]
-
Melting Point: 133–134 °C.[5]
-
¹H NMR (CDCl₃, 300 MHz): δ 8.14 (d, J = 6.60 Hz, 1H), 7.97–8.00 (m, 2H), 7.89 (s, 1H), 7.69 (d, J = 9.30 Hz, 1H), 7.44–7.51 (m, 2H), 7.33–7.38 (m, 1H), 7.19–7.25 (m, 1H), 6.83 (t, J = 6.90 Hz, 1H).[5]
-
IR (KBr, cm⁻¹): 3132, 3037, 1635, 1475, 1372, 746.[5]
Substrate Scope and Yields
This one-pot synthesis is applicable to a wide range of substituted acetophenones and 2-aminopyridines, affording the corresponding 2-phenylimidazo[1,2-a]pyridine derivatives in excellent yields, typically ranging from 72% to 89%.[1][10] The reaction tolerates various functional groups on both the acetophenone and the 2-aminopyridine, including electron-donating and electron-withdrawing groups.[1][5]
| Entry | Acetophenone Substituent | 2-Aminopyridine Substituent | Product | Yield (%) |
| 1 | H | H | 2-Phenylimidazo[1,2-a]pyridine | 82 |
| 2 | p-Me | H | 2-(p-Tolyl)imidazo[1,2-a]pyridine | 85 |
| 3 | p-OMe | H | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | 89 |
| 4 | p-F | H | 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine | 86 |
| 5 | p-Cl | H | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | 84 |
| 6 | H | 5-Cl | 6-Chloro-2-phenylimidazo[1,2-a]pyridine | 77 |
| 7 | H | 5-Me | 6-Methyl-2-phenylimidazo[1,2-a]pyridine | 76 |
Data adapted from Heravi et al. (2012).[1]
Applications in Drug Discovery and Beyond
The 2-phenylimidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new therapeutic agents. For instance, certain derivatives have shown high affinity and selectivity for benzodiazepine receptors, indicating their potential as hypnotics and sedatives.[11] The structural similarity of the imidazo[1,2-a]pyridine ring system to purines has driven extensive biological investigations.[2] Furthermore, novel azo-based derivatives have been synthesized and are being explored for their antibacterial properties.[12] Beyond medicinal chemistry, these compounds are also utilized as versatile intermediates in synthetic transformations.[1]
Conclusion
The one-pot synthesis of 2-phenylimidazo[1,2-a]pyridine derivatives represents a highly efficient, atom-economical, and often environmentally friendly approach to accessing this important class of heterocyclic compounds. The methodologies outlined in this guide provide a solid foundation for researchers to synthesize a diverse library of these derivatives for applications in drug discovery, materials science, and synthetic chemistry. The simplicity and high yields of these protocols make them amenable to both small-scale laboratory synthesis and larger-scale production.
References
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Heravi, M. M., et al. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 17(9), 10037-10045. [Link]
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de Paiva, R. E. F., et al. (2018). Mechanochemistry Applied to the Synthesis of 2-Phenylimidazo[1,2-α]pyridine as a Teaching Tool for Green Chemistry. Revista Virtual de Química, 10(4), 1034-1044. [Link]
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Kavala, V., et al. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Journal of Chemical Sciences, 131(10), 83. [Link]
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Ghosh, K., et al. (2023). Ru(II)-Catalyzed Synthesis of Fused Imidazo[1,2-a]pyridine-chromenones and Methylene-Tethered Bis-imidazo[1,2-a]pyridines and Regioselective O-Acetoxylation of Imidazo[1,2-a]pyridines. Organic Letters, 25(18), 3329-3334. [Link]
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Kumar, A., et al. (2015). An Efficient and Green Microwave Assisted One Pot Synthesis of Azaindolizines in PEG-400 and Water. Letters in Organic Chemistry, 12(4), 256-262. [Link]
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Santaniello, B. S., et al. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 374-377. [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 62, 01001. [Link]
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Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 374–377. [Link]
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Olyaei, A., et al. (2023). One-pot synthesis of a new series of 2-phenylimidazo[1,2-a]pyridine-3-yl derivatives. Synthetic Communications, 53(9), 747-757. [Link]
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Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
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Olyaei, A., et al. (2023). One-pot synthesis of a new series of 2-phenylimidazo[1,2-a]pyridine-3-yl derivatives. Synthetic Communications, 53(9), 747–757. [Link]
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Heravi, M. M., et al. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 17(9), 10037–10045. [Link]
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Da Settimo, A., et al. (1995). Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. Journal of Medicinal Chemistry, 38(25), 5033-5043. [Link]
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Thakur, A., et al. (2021). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 26(11), 3241. [Link]
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Ay, N. F., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
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Application Notes and Protocols for the Purification of 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid
Introduction: The Importance of Purity in Drug Discovery
The synthetic route to this compound, often involving the cyclization of a 2-aminopyridine derivative with a phenacyl bromide, can result in a crude product containing unreacted starting materials, by-products, and residual catalysts.[3] The protocols outlined herein are designed to systematically remove these impurities through methods that exploit the physicochemical properties of the target compound, namely its aromatic nature, the presence of a carboxylic acid moiety, and its crystalline structure.
Physicochemical Properties and Purification Strategy
The purification strategy for 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid is dictated by its key structural features: the imidazo[1,2-a]pyridine core and the carboxylic acid group.
-
Imidazo[1,2-a]pyridine Core: This fused heterocyclic system is largely rigid and planar, which often results in good crystallinity, making recrystallization a highly effective purification technique.[1][4]
-
Carboxylic Acid Group: This functional group imparts acidic properties to the molecule. Its solubility is therefore highly dependent on pH. The compound will be significantly more soluble in aqueous basic solutions (as the carboxylate salt) than in acidic or neutral aqueous solutions (as the free acid).[5] This property is the basis for purification by acid-base extraction and pH-swing crystallization.
Our multi-step purification strategy, therefore, involves an initial acid-base extraction to remove neutral impurities, followed by a high-resolution purification step using either recrystallization or column chromatography.
Logical Workflow for Purification
The following diagram illustrates the decision-making process for the purification of this compound.
Caption: Purification workflow for this compound.
Protocol 1: Preliminary Purification via Acid-Base Extraction
This protocol is designed to remove non-acidic (neutral or basic) impurities from the crude product.
Rationale: The carboxylic acid group is deprotonated in a basic solution (e.g., aqueous sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral or basic impurities will remain in the organic phase and can be separated. Subsequent acidification of the aqueous layer will re-protonate the carboxylate, causing the pure product to precipitate out.[6]
Materials and Equipment:
-
Crude this compound
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Separatory funnel
-
Büchner funnel and filter flask
-
pH paper or pH meter
Procedure:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous NaHCO₃ solution.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The target compound will be in the aqueous (bottom) layer as its sodium salt.
-
Drain the aqueous layer into a clean flask.
-
Extract the organic layer again with a fresh portion of saturated NaHCO₃ solution to ensure complete recovery.
-
Combine the aqueous extracts.
-
Cool the combined aqueous solution in an ice bath.
-
Slowly add 1 M HCl dropwise while stirring until the pH is acidic (pH ~2-3), as confirmed by pH paper.
-
A precipitate of the pure carboxylic acid should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold deionized water to remove any residual salts.
-
Dry the purified solid under vacuum.
Protocol 2: Purification via Recrystallization
Recrystallization is a highly effective method for purifying crystalline solids. The key is to find a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[7]
Method A: Single Solvent Recrystallization
Rationale: This method relies on the differential solubility of the compound and impurities in a single solvent at different temperatures.
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, water) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[5]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Method B: pH-Swing Crystallization
Rationale: This is a powerful technique for carboxylic acids. The compound is dissolved in a basic aqueous solution as its soluble salt, and then the insoluble free acid is precipitated by adding acid. This is technically a crystallization, not a recrystallization, but is a valuable purification method.[5][6]
Procedure:
-
Dissolve the crude product in a minimum amount of a dilute aqueous base (e.g., 0.5 M NaOH or NaHCO₃).
-
Filter the solution to remove any insoluble impurities.
-
Slowly add a dilute acid (e.g., 0.5 M HCl) to the filtrate with stirring.
-
Monitor the pH and continue adding acid until the product precipitates completely (typically around pH 3-4).
-
Allow the mixture to stand to ensure complete crystallization.
-
Collect, wash, and dry the purified product as described in the single solvent method.
Protocol 3: Purification via Column Chromatography
Column chromatography is used when recrystallization fails to provide the desired purity or for separating compounds with very similar solubility profiles.[8][9]
Method A: Normal-Phase Column Chromatography
Rationale: The stationary phase (silica gel) is polar, and the mobile phase is non-polar. More polar compounds will adhere more strongly to the silica and elute later. Due to the acidic nature of the carboxylic acid and the basic nitrogen in the imidazopyridine ring, peak tailing can be an issue on silica gel.[10]
Materials and Equipment:
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents (e.g., Dichloromethane, Methanol, Triethylamine)
-
Chromatography column
-
TLC plates and chamber
Procedure:
-
TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give a retention factor (Rf) of ~0.3 for the target compound. A common mobile phase for such polar compounds is a mixture of a non-polar solvent and a polar solvent, such as Dichloromethane/Methanol.
-
Modifier Addition: To prevent streaking, add a small amount (0.5-1%) of a modifier like triethylamine or ammonia to the mobile phase to neutralize the acidic sites on the silica gel.[10]
-
Column Packing: Pack the column with silica gel as a slurry in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase (or a stronger solvent like DMF, then adsorb onto a small amount of silica) and carefully load it onto the top of the column.[11]
-
Elution: Begin eluting with the mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of methanol), is often effective.[10]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Method B: Reversed-Phase Column Chromatography
Rationale: This is often the method of choice for polar compounds.[10] The stationary phase (e.g., C18-silica) is non-polar, and the mobile phase is polar. Less polar compounds are retained more strongly.
Materials and Equipment:
-
C18-silica gel
-
Solvents (e.g., Acetonitrile, Water, Formic Acid)
-
Appropriate column and flash chromatography system
Procedure:
-
Mobile Phase: A typical mobile phase is a gradient of water and acetonitrile or methanol. Adding a small amount of an acid modifier like formic acid or trifluoroacetic acid (0.1%) helps to ensure the carboxylic acid remains protonated and improves peak shape.[10]
-
Sample Preparation: Dissolve the crude sample in a minimum amount of a strong solvent like methanol or DMF. Dry loading onto a small amount of C18 silica is recommended for best resolution.[10]
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[10]
-
Elution and Collection: Load the sample and begin the gradient elution, increasing the proportion of the organic solvent over time. Collect and analyze fractions as in the normal-phase method.
Troubleshooting Common Purification Issues
| Problem | Possible Cause | Solution |
| "Oiling Out" during Recrystallization | The solution is supersaturated, or the compound's melting point is lower than the solvent's boiling point. | Add a small amount of hot solvent to redissolve the oil and allow it to cool more slowly. Scratch the inside of the flask or add a seed crystal to induce crystallization.[5] |
| Poor Separation in Column Chromatography | Inappropriate solvent system or column overloading. | Optimize the solvent system using TLC. Reduce the amount of sample loaded onto the column (typically 1-5% of the silica mass).[10] |
| Compound Streaking on Silica TLC/Column | The acidic carboxylic acid or basic nitrogen is interacting strongly with acidic sites on the silica. | Add a modifier to the mobile phase (e.g., 0.5-1% triethylamine for basic compounds or acetic/formic acid for acidic compounds).[10] |
| No Crystals Form Upon Cooling | The solution is not sufficiently saturated (too much solvent used). | Boil off some of the solvent to increase the concentration and then allow it to cool again. |
Conclusion
The purification of this compound can be effectively achieved through a systematic approach that leverages the compound's inherent chemical properties. A preliminary acid-base extraction is a robust method for removing non-acidic impurities. For achieving high purity, recrystallization, particularly using a pH-swing method, is often the most efficient technique. In cases where complex impurity profiles exist, column chromatography, especially reversed-phase, provides a powerful alternative for obtaining material of high purity suitable for the rigorous demands of pharmaceutical research and development.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- BenchChem. (n.d.). Technical Support Center: Purifying Fluorinated Carboxylic Acids by Recrystallization.
- ResearchGate. (n.d.). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry.
- BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- Google Patents. (1991). Carboxylic acid purification and crystallization process. (US5034105A).
- ERIC. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education.
- University of California, Irvine. (n.d.). Recrystallization and Crystallization.
- RSC Advances. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Royal Society of Chemistry.
- Google Patents. (2003). Purification of carboxylic acids by complexation with selective solvents. (US7307188B2).
- PubMed Central. (2025).
- ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. American Chemical Society.
- ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
- YouTube. (2022).
- University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from University of Rochester Department of Chemistry.
- BenchChem. (n.d.). This compound. (B149540).
- YouTube. (2021).
- NIH. (n.d.). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
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- 6. scs.illinois.edu [scs.illinois.edu]
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- 11. Purification [chem.rochester.edu]
Application Note: A Guide to Utilizing 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid in Kinase Inhibitor Assays
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against a range of protein kinases.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid , a key research compound from this family, in kinase inhibitor assays.[4] We present detailed, field-proven protocols for characterizing the compound's inhibitory profile, focusing on robust, high-throughput screening (HTS) compatible methodologies. This guide explains the causality behind experimental choices and provides frameworks for data analysis and interpretation, ensuring scientific integrity and reproducibility.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[2] Consequently, they are among the most important targets for modern drug discovery.[5][6] The imidazo[1,2-a]pyridine core is a heterocyclic system of significant interest, forming the basis of compounds that have shown a broad spectrum of pharmacological properties.[4][7] Research has identified derivatives of this scaffold as potent inhibitors of various kinases, such as PI3K, Akt, and IGF-1R, underscoring their potential in developing targeted therapies.[1][8][9][10]
This compound is a representative member of this class, serving as a valuable tool for exploring kinase inhibitor space.[4] This application note details the necessary steps to effectively handle this compound and rigorously evaluate its inhibitory activity and selectivity against target kinases.
| Compound Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₀N₂O₂ |
| Molecular Weight | 238.25 g/mol |
| CAS Number | 139050-71-8 |
Table 1: Physicochemical properties of this compound.
Compound Handling and Stock Solution Preparation
Proper handling and preparation of the test compound are foundational to obtaining reliable and reproducible data. The experimental workflow begins with the careful preparation of a concentrated stock solution.
Protocol 2.1: Preparation of a 10 mM DMSO Stock Solution
-
Rationale: Dimethyl sulfoxide (DMSO) is the solvent of choice for most small organic molecules in screening campaigns due to its high solubilizing power and compatibility with most assay formats. A high-concentration stock (e.g., 10 mM) is prepared to minimize the final concentration of DMSO in the assay, which can interfere with enzyme activity at levels typically >1%.
-
Procedure:
-
Tare a microcentrifuge tube on an analytical balance.
-
Carefully add approximately 1 mg of this compound powder to the tube and record the exact weight.
-
Calculate the required volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration using the following formula: Volume (µL) = (Weight (mg) / 238.25 ( g/mol )) * 100,000
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly for 2-3 minutes until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
-
Principles of Kinase Inhibition Assays
The fundamental principle of a kinase assay is to measure the enzymatic transfer of a phosphate group from a donor, typically adenosine triphosphate (ATP), to a substrate (a peptide or protein).[11] Inhibitor activity is quantified by measuring the reduction in this catalytic activity.[6] Assays can be designed to detect either the consumption of ATP, the formation of the product adenosine diphosphate (ADP), or the amount of phosphorylated substrate.
Figure 1: The general principle of a kinase reaction and its inhibition.
Selecting the Appropriate Kinase Assay Technology
The choice of assay technology is critical and depends on the research goal (e.g., high-throughput screening vs. mechanism of action studies), the specific kinase, and available instrumentation.
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced, which is directly proportional to kinase activity. They are robust, highly sensitive, and suitable for HTS.[12][13] The signal is generated via a luciferase-luciferin reaction.[11][14]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays measure the proximity between two fluorophore-labeled molecules, such as a biotinylated substrate and a phospho-specific antibody.[15][16] This technology minimizes background fluorescence, leading to high signal-to-noise ratios, and is well-suited for both HTS and kinetic studies.[17][18][19]
-
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology detects the phosphorylation of a substrate by bringing donor and acceptor beads into close proximity.[20][21] It is highly sensitive, has a large dynamic range, and is tolerant of complex sample matrices.[22][23]
-
Label-Free Assays: Technologies like mass spectrometry directly measure the conversion of substrate to product without the need for labels, which can sometimes interfere with binding.[24] These methods are highly sensitive but may have lower throughput.[5][25]
For the purpose of this guide, we will provide detailed protocols for the widely adopted ADP-Glo™ Luminescence-Based Assay and a TR-FRET Assay .
Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a universal, two-step luminescent method that quantifies kinase activity by measuring the amount of ADP produced.[12]
Sources
- 1. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ebiotrade.com [ebiotrade.com]
- 12. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 13. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 15. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Time-resolved fluorescence energy transfer - Wikipedia [en.wikipedia.org]
- 17. dcreport.org [dcreport.org]
- 18. FRET and TR-FRET Assays - FRET and TR-FRET Assays - ICE Bioscience [en.ice-biosci.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Alpha Kinase Assays | Revvity [revvity.co.jp]
- 23. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 24. LIMS-Kinase provides sensitive and generalizable label-free in vitro measurement of kinase activity using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Application Notes & Protocols: The Versatility of 2-Phenylimidazo[1,2-a]pyridine Derivatives in Neurodegenerative Disease Models
Introduction: A Privileged Scaffold for a Formidable Challenge
Neurodegenerative diseases (NDs), such as Alzheimer's and Parkinson's, represent a growing global health crisis, characterized by the progressive loss of neuronal structure and function.[1] The complexity of these diseases necessitates the development of novel chemical entities that can serve as both diagnostic tools and therapeutic agents. The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its synthetic accessibility.[2][3][4] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling precise tuning of pharmacological properties.
This guide details the application of a specific subclass, the 2-phenylimidazo[1,2-a]pyridine derivatives, in preclinical models of neurodegeneration. We will explore their use as imaging agents for Alzheimer's disease pathology and as potential neuroprotective agents in models of Parkinson's disease, providing the scientific rationale and detailed protocols for their evaluation.
Part 1: Application in Alzheimer's Disease - High-Affinity Imaging of Amyloid-β Plaques
Scientific Rationale: A primary pathological hallmark of Alzheimer's disease (AD) is the extracellular deposition of amyloid-beta (Aβ) peptides into dense plaques in the brain.[5] These plaques are a key target for the development of diagnostic imaging agents. The 2-phenylimidazo[1,2-a]pyridine scaffold has been successfully modified to create potent ligands that bind with high affinity to Aβ aggregates.[5][6] By radiolabeling these derivatives, typically with Fluorine-18 (¹⁸F), they can be used as probes for Positron Emission Tomography (PET), a powerful non-invasive technique to visualize and quantify Aβ burden in the living brain.[6][7][8]
Derivatives such as [¹⁸F]FPPIP and ¹⁸F-labeled IMPY analogues have shown promise due to their favorable pharmacokinetics, including good brain uptake and rapid clearance from non-target tissues.[6][7] This allows for high-contrast imaging of Aβ plaques, which is critical for early diagnosis, disease monitoring, and evaluating the efficacy of anti-amyloid therapies.
Data Presentation: Binding Affinities of Imidazo[1,2-a]pyridine Derivatives to Aβ Aggregates
| Compound | Modification | Target | Binding Affinity (Ki, nM) | Reference |
| FPM-IMPY | N-(3-fluoropropyl)methylamino | Aβ Aggregates | 27 ± 8 | [7] |
| FEM-IMPY | N-(2-fluoroethyl)methylamino | Aβ Aggregates | 40 ± 5 | [7] |
| FEPIP | 6-(2'-fluoroethyl) | Aβ Plaques (Human AD tissue) | Moderate to High | [5][6] |
| FPPIP | 6-(3'-fluoropropyl) | Aβ Plaques (Human AD tissue) | Moderate to High | [5][6] |
Experimental Workflow: From Synthesis to In Vivo Imaging
The following diagram outlines the typical workflow for evaluating a novel 2-phenylimidazo[1,2-a]pyridine-based PET ligand for AD.
Caption: Preclinical workflow for evaluating novel Aβ imaging agents.
Protocol 1.1: In Vitro Autoradiography for Aβ Plaque Binding
This protocol assesses the specific binding of a radiolabeled derivative to Aβ plaques in post-mortem brain tissue.
Rationale: This experiment provides visual confirmation of target engagement, demonstrating that the radioligand selectively accumulates in plaque-rich regions (e.g., hippocampus, cortex) compared to plaque-sparse regions (e.g., cerebellum).
Materials:
-
Cryo-sectioned (10-20 µm) slides of human AD and control brain tissue.
-
Radiolabeled 2-phenylimidazo[1,2-a]pyridine derivative (e.g., [¹⁸F]FPPIP).
-
Blocking buffer: Phosphate-buffered saline (PBS) with 1% Bovine Serum Albumin (BSA).
-
Incubation buffer: PBS with 0.1% BSA.
-
Wash buffers: Cold PBS and cold deionized water.
-
Non-labeled ("cold") version of the derivative for non-specific binding determination.
-
Phosphor imaging screen or autoradiography film.
Procedure:
-
Tissue Pre-incubation: Thaw tissue slides to room temperature (RT) for 15-20 minutes. Pre-incubate in blocking buffer for 30 minutes at RT to reduce non-specific binding.
-
Radioligand Incubation:
-
Total Binding: Incubate slides in a solution of the radiolabeled compound (e.g., 0.1-0.5 nM [¹⁸F]FPPIP) in incubation buffer for 60 minutes at RT.
-
Non-specific Binding: For a parallel set of slides, add a high concentration (e.g., 1-10 µM) of the corresponding non-labeled compound to the radioligand solution. This will saturate specific binding sites, revealing the non-specific signal.
-
-
Washing: Quickly wash the slides to remove unbound radioligand:
-
2 x 5 minutes in ice-cold PBS.
-
1 x 1 minute in ice-cold deionized water to remove buffer salts.
-
-
Drying: Dry the slides rapidly under a stream of cool air.
-
Imaging: Expose the dried slides to a phosphor imaging screen or autoradiography film for a duration determined by the isotope's half-life and activity (e.g., 4-12 hours for ¹⁸F).
-
Analysis: Quantify the signal intensity in different brain regions. Specific binding is calculated by subtracting the non-specific binding signal from the total binding signal. High specific binding should correlate with known areas of plaque pathology.
Part 2: Application in Parkinson's Disease - Probing Neuroprotection and Neurotoxicity
Scientific Rationale: Parkinson's disease (PD) is defined by the progressive loss of dopaminergic neurons in the substantia nigra. Therapeutic strategies aim to either replace dopamine, manage symptoms, or, ideally, slow or halt the neurodegenerative process. The 2-phenylimidazo[1,2-a]pyridine scaffold has been investigated for its interaction with the central nervous system, including the dopaminergic system.
Interestingly, one derivative, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a heterocyclic amine found in cooked meat, was shown to be selectively toxic to dopaminergic neurons in vitro, likely by inducing oxidative stress.[9] While this compound is a neurotoxin, this finding underscores the scaffold's potential to be tailored into neuroprotective agents by modifying its structure to enhance antioxidant or other protective properties. For instance, derivatives of the related imidazo[1,2-b]pyridazine scaffold have demonstrated significant neuroprotective activity against oxidative stress by reducing reactive oxygen species (ROS).[10] Therefore, screening 2-phenylimidazo[1,2-a]pyridine libraries for their ability to protect dopaminergic cells from toxins is a viable drug discovery strategy.
Mechanism Diagram: A Putative Neuroprotective Action
This diagram illustrates how a hypothetical derivative could protect a dopaminergic neuron from oxidative stress induced by a neurotoxin like MPP⁺ (the active metabolite of MPTP).
Caption: Hypothetical mechanism of neuroprotection against MPP⁺ toxicity.
Protocol 2.1: In Vitro Neuroprotection Assay Using SH-SY5Y Cells
This protocol screens compounds for their ability to protect a human neuroblastoma cell line (differentiated to a dopaminergic phenotype) from a neurotoxin.
Rationale: This is a high-throughput method to identify lead compounds that mitigate neuronal cell death. SH-SY5Y cells are a common model as they can be differentiated to exhibit characteristics of mature dopaminergic neurons and are susceptible to PD-relevant toxins like 6-hydroxydopamine (6-OHDA) or MPP⁺.
Materials:
-
SH-SY5Y human neuroblastoma cells.
-
Culture medium: DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Differentiation medium: Culture medium with reduced serum (1%) and Retinoic Acid (10 µM).
-
Neurotoxin: 6-OHDA or MPP⁺.
-
Test compounds: 2-phenylimidazo[1,2-a]pyridine derivatives dissolved in DMSO.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
Procedure:
-
Cell Seeding and Differentiation: Seed SH-SY5Y cells in a 96-well plate at a density of 1-2 x 10⁴ cells/well. Allow them to adhere overnight. Replace the medium with differentiation medium and culture for 5-7 days.
-
Compound Pre-treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the differentiation medium and add the compound solutions to the cells. Incubate for 1-2 hours.
-
Controls: Include wells with vehicle (DMSO) only and a positive control (e.g., N-acetylcysteine).
-
-
Toxin Exposure: Add the neurotoxin (e.g., 100 µM 6-OHDA or 1 mM MPP⁺) to all wells except the "vehicle-only" control group. Incubate for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium containing the toxin and compounds.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-only control wells. A successful neuroprotective compound will show a significantly higher viability in the presence of the toxin compared to the toxin-only wells.
Part 3: Broader Applications and Future Directions
The versatility of the 2-phenylimidazo[1,2-a]pyridine scaffold extends beyond Aβ imaging and general neuroprotection. Structure-activity relationship (SAR) studies have identified derivatives that are potent and selective ligands for the 18-kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor.[11][12] TSPO is upregulated in activated microglia and astrocytes during neuroinflammation, a common feature of many neurodegenerative diseases. Therefore, TSPO-binding derivatives could be developed as imaging markers for neuroinflammation or as therapeutic modulators.
Furthermore, some of these compounds have been shown to stimulate the synthesis of neurosteroids, which have known neuroprotective and neuroreparative functions.[11][13] This opens another potential therapeutic avenue for treating neurodegenerative conditions.
Future research should focus on:
-
Multi-target Ligands: Designing single molecules that can, for example, bind to Aβ plaques while also providing antioxidant or anti-inflammatory effects.
-
Blood-Brain Barrier Penetration: Optimizing the physicochemical properties of derivatives to ensure efficient delivery to the central nervous system.
-
In Vivo Efficacy: Moving promising candidates from in vitro models to more complex animal models of disease to evaluate their impact on pathology and behavioral outcomes.[14]
Conclusion
2-Phenylimidazo[1,2-a]pyridine derivatives represent a highly adaptable and promising class of compounds for tackling the challenges of neurodegenerative diseases. Their structural flexibility allows for the development of high-affinity PET imaging agents for AD diagnosis, as demonstrated by derivatives like FPPIP and IMPY analogues. Concurrently, the scaffold can be tailored to generate novel neuroprotective agents that can be screened in cellular models of Parkinson's disease. The continued exploration of this privileged structure, guided by rigorous in vitro and in vivo protocols, holds significant potential for delivering the next generation of diagnostics and therapeutics for these devastating disorders.
References
-
Cui, M., et al. (2006). Synthesis and Evaluation of Two 18F-labeled imidazo[1,2-a]pyridine Analogues as Potential Agents for Imaging Beta-Amyloid in Alzheimer's Disease. Bioorganic & Medicinal Chemistry Letters, 16(11), 3015-8. [Link]
-
Ono, M., et al. (2005). Synthesis and Evaluation of Two 18F-Labeled 6-Iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine Derivatives as Prospective Radioligands for β-Amyloid in Alzheimer's Disease. Journal of Medicinal Chemistry, 48(23), 7253-8. [Link]
-
ResearchGate. (n.d.). Synthesis and evaluation of two 18F-labeled imidazo[1,2-a]pyridine analogues as potential agents for imaging β-amyloid in Alzheimer's disease. ResearchGate. [Link]
-
Grivas, K., et al. (2015). 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Is Selectively Toxic to Primary Dopaminergic Neurons In Vitro. Toxicological Sciences, 146(2), 374-85. [Link]
-
De Luca, M. A., et al. (2024). Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. ChemMedChem. [Link]
-
Da Settimo, F., et al. (2004). Novel 2-phenylimidazo[1,2-a]pyridine derivatives as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity, and in vivo studies. Journal of Medicinal Chemistry, 47(19), 4677-87. [Link]
-
ResearchGate. (n.d.). Synthesis and Evaluation of Two18F-Labeled Imidazo[1,2-a]pyridine Analogues as Potential Agents for Imaging β-Amyloid in Alzheimer′s Disease. ResearchGate. [Link]
-
Mohan, C. D., et al. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 17(11), 12695-705. [Link]
-
Da Settimo, F., et al. (1998). Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. Journal of Medicinal Chemistry, 41(26), 5193-203. [Link]
-
Liu, C., et al. (2014). Optimization of 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as potent adenosine A2A receptor antagonists for the treatment of Parkinson's disease. ACS Chemical Neuroscience, 5(8), 674-82. [Link]
-
CNS-11D and CNS-11G. (2026). In Vitro and In Vivo Evaluation of Small-Molecule Disassemblers of Pathological Tau Fibrils. ACS Chemical Neuroscience. [Link]
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Zolezzi, J. M., et al. (2021). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Molecular Neuroscience, 14. [Link]
-
Jenner, P. (2003). Novel pharmacological targets for the treatment of Parkinson's disease. Nature Reviews Drug Discovery, 2, 367-77. [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. [Link]
-
Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238-250. [Link]
-
Santaniello, B. S., et al. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 366-369. [Link]
-
Costa, B., et al. (2015). 2-Phenylimidazo[1,2-a]pyridine-containing ligands of the 18-kDa translocator protein (TSPO) behave as agonists and antagonists of steroidogenesis in a mouse leydig tumor cell line. The Journal of Steroid Biochemistry and Molecular Biology, 152, 1-11. [Link]
-
Dubey, B. K., et al. (2025). Pyrazoline Derivatives: Potential Therapeutic Agents against Parkinson's disease. International Journal of Pharmacy Research & Technology, 15(2). [Link]
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Chellian, J., et al. (2021). Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Neuroscience Research Notes, 4(4), 21-34. [Link]
Sources
- 1. Frontiers | Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery [frontiersin.org]
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- 7. Synthesis and Evaluation of Two 18F-Labeled 6-Iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine Derivatives as Prospective Radioligands for β-Amyloid in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols based on established literature and field experience.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The primary and most direct route to this target molecule involves the condensation of 2-amino-pyridine-3-carboxylic acid with a 2-haloacetophenone (e.g., 2-bromoacetophenone).
Question 1: My reaction shows very low conversion to the desired product, or fails completely. What are the likely causes and how can I fix it?
Answer:
Low or no product formation is a common issue that can typically be traced back to one of three areas: reagent reactivity, reaction conditions, or starting material quality.
-
Root Cause A: Insufficient Nucleophilicity of the Aminopyridine The initial step of the reaction is the nucleophilic attack of the pyridine ring nitrogen onto the α-carbon of the phenacyl halide, followed by an intramolecular cyclization. The electron-withdrawing nature of the C8-carboxylic acid group reduces the nucleophilicity of the pyridine nitrogen, making the initial SN2 reaction sluggish compared to unsubstituted 2-aminopyridine.
Solutions:
-
Choice of Base: A non-nucleophilic base is crucial. While sodium bicarbonate is common, it may not be strong enough. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be a highly effective catalyst for this cyclization, facilitating the deprotonation of the aminopyridine nitrogen and promoting the reaction.[2]
-
Solvent Selection: The choice of solvent can dramatically impact reaction rates. While aprotic polar solvents like DMF or acetonitrile are often used, a greener and highly effective alternative is a mixture of aqueous ethanol (1:1 v/v).[2][3] This solvent system can enhance solubility and reaction rates.
-
-
Root Cause B: In-situ Bromination Approach Failure Some one-pot methods generate the α-bromoacetophenone in situ from acetophenone using reagents like N-bromosuccinimide (NBS) or ionic liquids like [Bmim]Br₃.[1][4] If this initial bromination step is inefficient, the entire cascade fails.
Solutions:
-
Verify Bromination: Before adding the aminopyridine, run a small-scale test of the acetophenone bromination and check for completion by TLC or ¹H NMR.
-
Use Pre-formed α-Bromoacetophenone: To de-risk the process, use commercially available and purified 2-bromoacetophenone. This eliminates one variable from the reaction optimization.
-
-
Root Cause C: Poor Quality of Starting Materials The purity of your 2-aminopyridine-3-carboxylic acid is critical. Impurities can interfere with the reaction. Likewise, aged 2-bromoacetophenone can contain decomposition products that inhibit the reaction.
Solutions:
-
Purity Analysis: Verify the purity of your starting materials via NMR or melting point analysis.
-
Purification: Recrystallize the 2-aminopyridine-3-carboxylic acid if necessary. Purify 2-bromoacetophenone by recrystallization from a suitable solvent like hexane if it appears discolored.
-
Question 2: My reaction works, but the yield is poor and I see multiple side products. How can I improve selectivity?
Answer:
The formation of multiple spots on a TLC plate indicates side reactions are competing with your desired transformation. Let's diagnose the likely culprits.
-
Root Cause A: Dimerization or Polymerization Under strongly basic or high-temperature conditions, α-haloketones can self-condense. Similarly, the aminopyridine can undergo undesired side reactions.
Solutions:
-
Control Reagent Addition: Add the base dropwise to the mixture of the aminopyridine and the phenacyl bromide at room temperature to avoid localized high concentrations of base.[3]
-
Optimize Temperature: Many variations of this reaction proceed efficiently at room temperature, especially when catalyzed by a strong base like DBU.[2][3] Avoid excessive heating unless you have confirmed it is necessary for your specific substrate. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times by providing rapid, uniform heating.[5]
-
-
Root Cause B: Reaction with the Carboxylic Acid Moiety If using an alcohol solvent (e.g., ethanol) under acidic conditions (which can be generated from HBr byproduct), there is a risk of esterifying the carboxylic acid.
Solutions:
-
Use a Base: The inclusion of a base like DBU or even sodium bicarbonate is essential to neutralize the HBr formed during the cyclization, preventing both esterification and potential acid-catalyzed decomposition.
-
Choose an Aprotic Solvent: If esterification is a persistent issue, switching to an aprotic solvent like acetone or acetonitrile can resolve the problem, though this may require re-optimization of other parameters.
-
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve low-yield issues.
Caption: The reaction mechanism for imidazo[1,2-a]pyridine synthesis.
This mechanism highlights the formation of an N-phenacylpyridinium salt intermediate, which then undergoes a base-mediated intramolecular cyclization followed by dehydration to yield the aromatic final product. [6]
Optimized Experimental Protocol
This protocol is adapted from literature procedures that emphasize high yield and green chemistry principles. [2][3] DBU-Catalyzed Synthesis of this compound
-
Reagent Preparation:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine-3-carboxylic acid (1.0 eq).
-
Add 2-bromoacetophenone (1.0 eq).
-
Dissolve the solids in a 1:1 mixture of ethanol and deionized water (approx. 20 mL per 10 mmol of starting material). Stir until a suspension or solution is formed.
-
-
Reaction Initiation:
-
Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) to the stirring mixture at room temperature. Note: Some protocols use stoichiometric base, but catalytic DBU is often sufficient.
-
-
Reaction Monitoring:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate with 1% acetic acid). The reaction is typically complete in 6-12 hours.
-
-
Workup and Isolation:
-
Once the starting material is consumed, pour the reaction mixture into a beaker containing ice-cold water (approx. 5 times the reaction volume).
-
The product should precipitate out of the solution. If it does not, acidify the mixture to pH ~5-6 with dilute HCl to ensure the carboxylic acid is protonated and less soluble.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any water-soluble salts.
-
-
Purification:
References
-
Gámez-Montaño, R. et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]
-
Santaniello, B. S. et al. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines. ResearchGate. Available at: [Link]
-
Kumar, A. et al. (2016). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Yadav, P. et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Santaniello, B. S. et al. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education. Available at: [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Available at: [Link]
-
Wang, L. et al. (2009). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules. Available at: [Link]
-
Pathare, R. S. et al. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Royal Society of Chemistry. Available at: [Link]
-
Wang, L. et al. (2009). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. ResearchGate. Available at: [Link]
-
S. F. M. Ali, M. et al. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. Available at: [Link]
-
de Souza, A. C. D. et al. (2022). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. Available at: [Link]
-
da Silva, G. P. et al. (2021). MECHANOCHEMISTRY APPLIED TO THE SYNTHESIS OF 2-PHENYLIMIDAZO[1,2-α]PYRIDINE AS A TEACHING TOOL FOR GREEN CHEMISTRY. Química Nova. Available at: [Link]
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Kim, J. et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters. Available at: [Link]
-
Longo, V. et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Longo, V. et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Gámez-Montaño, R. (2023). Synthesis of imidazo[1,2‐a]pyridines by multi‐component reaction. ResearchGate. Available at: [Link]
-
Cilibrizzi, A. et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules. Available at: [Link]
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Common side reactions in the synthesis of imidazo[1,2-a]pyridines
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This scaffold is a cornerstone in medicinal chemistry and materials science, making its efficient synthesis a critical task for researchers.[1][2][3] This guide is designed to provide in-depth, field-proven insights into common challenges, particularly focusing on the formation of side products and offering robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: I'm planning to synthesize an imidazo[1,2-a]pyridine. What are the most common synthetic routes I should consider?
A1: The choice of synthesis depends on your available starting materials and desired substitution pattern. The three most prevalent and versatile methods are:
-
Reaction of 2-Aminopyridine with α-Haloketones: This is a classic and widely used method. The reaction proceeds via initial N-alkylation of the endocyclic nitrogen of 2-aminopyridine, followed by intramolecular condensation.[4] Modern variations often run this reaction catalyst-free at moderate temperatures.[5]
-
Ortoleva-King Type Reactions: This approach involves reacting a 2-aminopyridine with an active methylene compound, like an acetophenone, in the presence of an iodine catalyst.[6][7][8] It's a powerful one-pot method that avoids the pre-synthesis of α-haloketones.[6][7]
-
Multicomponent Reactions (MCRs): Reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide, offer high efficiency and atom economy for creating diverse derivatives in a single step.[9][10][11]
Q2: My reaction yield is consistently low, even though TLC shows consumption of starting materials. What are the likely culprits?
A2: Low isolated yields despite complete starting material consumption often point to the formation of soluble, hard-to-separate side products or product degradation during workup or purification. Common issues include:
-
Formation of Regioisomers: Depending on the reactants and conditions, alternative cyclization pathways can lead to isomeric impurities that are difficult to separate.
-
Dimerization/Polymerization: Especially under harsh thermal conditions, starting materials or the product itself can undergo self-condensation or polymerization, leading to complex mixtures and tar-like residues.[12][13]
-
Product Instability: The imidazo[1,2-a]pyridine core is generally stable, but certain substituents may render it sensitive to acidic or basic conditions during aqueous workup, or prone to degradation on silica gel during chromatography.
Troubleshooting Guide: Side Reactions & Optimization
This section addresses specific problems encountered during synthesis, explaining the underlying chemistry and providing actionable solutions.
Issue 1: Formation of Isomeric Byproducts in Reactions with Ketones
Q: I'm using an acid-catalyzed reaction between a 2-aminopyridine and an acetophenone and getting a mixture of two isomeric products. Why is this happening and how can I favor my desired product?
A: This is a classic case of competing reaction pathways. The formation of different isomers arises from a concurrence between a ketimine intermediate and an Ortoleva-King type intermediate .[4][14]
-
Causality: The reaction can proceed via two main mechanistic routes. The outcome is highly dependent on the electronic nature of your substituents and the type of acid catalyst used.[14]
Troubleshooting & Optimization:
-
Catalyst Screening: The choice of catalyst is critical. For instance, p-toluenesulfonic acid (pTSA) or sulfuric acid can favor one pathway over the other.[4] A systematic screen of Lewis and Brønsted acids is recommended.
-
Temperature Control: Lowering the reaction temperature may favor the thermodynamically more stable product and reduce the rate of isomerization or side reactions.
-
Solvent Effects: Changing the solvent polarity can influence the stability of the charged intermediates in each pathway, thus altering the product ratio.
Caption: Troubleshooting workflow for isomeric byproduct formation.
Issue 2: Dimerization in Tschitschibabin-Type Syntheses
Q: I am attempting a synthesis that uses a 2-aminopyridine generated via a Tschitschibabin reaction. My final imidazo[1,2-a]pyridine synthesis is plagued by a high-molecular-weight impurity.
A: The Tschitschibabin reaction, while effective for aminating pyridines, is notorious for a key side reaction: dimerization .[12][13] This is especially problematic if any unreacted pyridine starting material is carried over into your subsequent cyclization step.
-
Causality: The strongly basic conditions (typically sodium amide) and high temperatures used in the Tschitschibabin reaction can promote the coupling of two pyridine molecules, leading to bipyridine dimers.[12][13] These dimers can then react in subsequent steps, leading to complex impurities.
-
Key Insight: The ratio of amination to dimerization is highly dependent on reaction pressure.[12][13]
Troubleshooting & Optimization:
-
Pressurize the Amination: Conducting the Tschitschibabin reaction under a pressurized nitrogen atmosphere (e.g., 350 psi) has been shown to significantly favor the formation of the desired 2-aminopyridine over the dimer byproduct.[12][13]
-
Purify the Intermediate: Do not proceed to the cyclization step without rigorously purifying the 2-aminopyridine intermediate. Recrystallization or column chromatography is essential to remove any residual bipyridine dimers.
-
Consider Milder Amination Reagents: If possible, explore modern catalytic amination methods that operate under less harsh conditions to avoid the issue altogether.
| Substrate | Pressure | Temperature | Solvent | 2-Aminopyridine Yield | Dimer Yield | Reference |
| 4-tert-butylpyridine | Atmospheric | 110 °C | Xylene | 11% | 89% | [13] |
| 4-tert-butylpyridine | 350 psi N₂ | 110 °C | Xylene | 74% | 26% | [13] |
Issue 3: Low Yields and Byproducts in One-Pot Syntheses
Q: My one-pot, three-component reaction (2-aminopyridine, aldehyde, terminal alkyne) is giving a complex mixture with low yield of the desired imidazo[1,2-a]pyridine.
A: While one-pot reactions are efficient, they are sensitive to the relative rates of several competing reactions. If the rates are not well-matched, side reactions can dominate.
-
Causality: In a typical copper-catalyzed A3-coupling type synthesis, several events must occur in sequence. A common failure mode is the homocoupling of the terminal alkyne (Glasner coupling), which consumes the alkyne and reduces the yield of the desired product. Other potential side reactions include polymerization of the aldehyde or undesired reactions with the solvent.
Troubleshooting & Optimization:
-
Order of Addition: Do not add all reagents at once. A common strategy is to first allow the 2-aminopyridine and aldehyde to form the Schiff base intermediate before adding the alkyne and copper catalyst.
-
Catalyst Choice: While CuI is common, other copper sources like CuBr or Cu(OTf)₂ might offer better results. Using a co-catalyst or ligand can sometimes suppress homocoupling.
-
Solvent and Temperature: Toluene is a common solvent, but more polar, coordinating solvents like DMF or DMSO can sometimes alter the reactivity and suppress side reactions. Ensure the temperature is high enough for cyclization but not so high that it promotes decomposition.
-
Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the 2-aminopyridine (1.0 eq) and the aldehyde (1.1 eq) in anhydrous toluene.
-
Schiff Base Formation: Stir the mixture at room temperature for 30 minutes. Monitor by TLC to confirm the formation of the imine intermediate.
-
Catalyst and Alkyne Addition: Add the copper catalyst (e.g., CuI, 5-10 mol%) followed by the terminal alkyne (1.2 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor by TLC until the starting materials are consumed.
-
Work-up: After cooling, quench the reaction with aqueous ammonia to remove the copper catalyst, extract with an organic solvent (e.g., ethyl acetate), and purify by column chromatography.
Caption: Desired vs. side reaction pathways in one-pot synthesis.
References
-
Mishra, M., Behera, A., & Behera, R. K. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]
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Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 92, 01002. Available at: [Link]
-
Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available at: [Link]
- BenchChem. (2025).
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Borah, P., et al. (2023). Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Semantic Scholar. Available at: [Link]
-
Kumar, A., et al. (2016). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]
-
Istrati, D. I., & Istrati, M. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35215–35230. Available at: [Link]
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Kumar, R., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega, 7(26), 22449–22461. Available at: [Link]
-
Li, J., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(19), 6523. Available at: [Link]
-
Kumar, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38249-38260. Available at: [Link]
- Wikipedia. (n.d.). Chichibabin reaction. Wikipedia.
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
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Jimenez-Valerio, G., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc, 10(1), 69. Available at: [Link]
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Singh, R., et al. (2020). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 18(29), 5536-5558. Available at: [Link]
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Uslu, A., & Ikiz, S. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. ResearchGate. Available at: [Link]
- Grokipedia. (n.d.). Chichibabin reaction. Grokipedia.
-
Lima, P. G., et al. (2020). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
-
Ramirez-Galicia, G., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 27(15), 4887. Available at: [Link]
-
Kurteva, V. B., & Lubenov, L. A. (2014). On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. RSC Advances, 4(69), 36768-36775. Available at: [Link]
-
Mhlanga, N., et al. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. RSC Advances, 10(12), 7088-7098. Available at: [Link]
-
Jimenez-Valerio, G., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]
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Sławiński, J., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(19), 4555. Available at: [Link]
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Stasyuk, A. J., et al. (2012). Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer: one-pot synthesis via an Ortoleva-King reaction. The Journal of Organic Chemistry, 77(13), 5552-8. Available at: [Link]
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Stasyuk, A. J., et al. (2012). ChemInform Abstract: Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva-King Reaction. ResearchGate. Available at: [Link]
-
Ujwaldev, S. G., et al. (2019). Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2022). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 27(13), 4268. Available at: [Link]
-
Campos, K. R., et al. (2015). General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. Organic Letters, 17(24), 6002-5. Available at: [Link]
-
Petrillo, G., et al. (2018). Imidazopyridine derivatives from the Chichibabin reaction. ResearchGate. Available at: [Link]
Sources
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction | Scilit [scilit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bio-conferences.org [bio-conferences.org]
- 6. Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer: one-pot synthesis via an Ortoleva-King reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 14. On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Optimization of 2-Phenylimidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of 2-phenylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimization pathways for this important heterocyclic scaffold. Drawing from established literature and field expertise, this document provides in-depth, scientifically-grounded answers to frequently encountered issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of 2-phenylimidazo[1,2-a]pyridine.
Q1: What is the most common and reliable method for synthesizing 2-phenylimidazo[1,2-a]pyridine?
The most prevalent and historically significant method is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound, such as 2-bromoacetophenone.[1][2][3] This approach, a variation of the Tschitschibabin reaction, is widely used due to the commercial availability of starting materials and its generally reliable outcomes.[3][4] The reaction typically proceeds under basic conditions to neutralize the hydrohalic acid formed during the cyclization.[2]
Q2: Can you illustrate the general reaction mechanism?
Certainly. The mechanism involves two key stages: SN2 alkylation followed by intramolecular cyclization and dehydration.
-
Initial Alkylation: The nucleophilic ring nitrogen of 2-aminopyridine attacks the electrophilic α-carbon of 2-bromoacetophenone, displacing the bromide ion. This forms an N-phenacylpyridinium bromide intermediate.
-
Cyclization & Dehydration: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring intermediate (a hemiaminal). Subsequent dehydration (loss of a water molecule) under heating or acidic/basic conditions leads to the aromatic 2-phenylimidazo[1,2-a]pyridine product.[3][5]
Below is a diagram illustrating this pathway.
Caption: The reaction proceeds via SN2 alkylation followed by cyclization.
Part 2: Troubleshooting and Optimization Guide
This section is formatted to address specific experimental issues directly.
Issue 1: Low or No Product Yield
Q: My reaction yield is disappointingly low. What are the common causes and how can I improve it?
Low yield is a frequent issue stemming from several factors. A systematic approach to troubleshooting is essential.
Causality & Solutions:
-
Inadequate Base: The reaction generates HBr, which can protonate the starting 2-aminopyridine, rendering it non-nucleophilic. An insufficient amount or a weak base will fail to neutralize this acid, stalling the reaction.
-
Poor Solvent Choice: The polarity of the solvent is critical. The starting materials and intermediates have different solubility profiles.
-
Reaction Temperature and Time: The cyclization and dehydration steps often require energy input.
-
Purity of Starting Materials: 2-Bromoacetophenone is a lachrymator and can degrade over time. 2-aminopyridine can also oxidize.
-
Solution: Use freshly purchased or purified reagents. The purity of 2-bromoacetophenone can be checked by melting point or NMR.
-
Below is a workflow to diagnose low-yield issues.
Caption: A decision tree for troubleshooting low reaction yields.
Issue 2: Purification Challenges
Q: I'm struggling to get a pure product after workup. What are the best purification strategies?
Purification can be challenging due to the product's basicity and potential for side products.
Causality & Solutions:
-
Residual Base/Salts: Inorganic bases like NaHCO₃ and the resulting sodium bromide salt must be removed.
-
Column Chromatography Issues: The basic nitrogen on the imidazo[1,2-a]pyridine core can cause streaking on standard silica gel.
-
Solution 1 (Recrystallization): This product is often highly crystalline.[9] Recrystallization from a suitable solvent system like ethyl acetate/hexanes or acetone/hexanes is often the most effective method for obtaining high purity material.[8]
-
Solution 2 (Modified Chromatography): If chromatography is necessary, deactivate the silica gel by adding 1-2% triethylamine or ammonia to the eluent. This will prevent the product from sticking to the acidic silica, resulting in better separation and peak shape. A common eluent system is a gradient of ethyl acetate in hexanes.[2]
-
Issue 3: Alternative and Greener Syntheses
Q: Are there more modern, efficient, or environmentally friendly methods available?
Yes, significant research has focused on improving the efficiency and sustainability of this synthesis.
-
One-Pot Syntheses: To avoid handling lachrymatory α-haloketones, one-pot procedures starting from acetophenone are highly advantageous. These methods first generate the α-haloketone in situ using reagents like N-bromosuccinimide (NBS) or 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃), followed by the addition of 2-aminopyridine.[1][5]
-
Solvent-Free & Mechanochemical Approaches: Green chemistry principles have driven the development of solvent-free methods.
-
Mechanochemistry: Manually grinding or vortex mixing 2-aminopyridine and 2-bromoacetophenone can produce the product in high yield without any solvent, significantly reducing waste.[8]
-
Catalyst-Free Conditions: The reaction can sometimes be performed neat (without solvent) by simply heating the reactants, though this may require higher temperatures.[10]
-
-
Catalytic Aerobic Oxidation: Copper-catalyzed methods have emerged that use acetophenones and 2-aminopyridines directly with air as the oxidant, which is a very green approach.[11]
Part 3: Data & Protocols
Table 1: Comparison of Reaction Conditions
| Method | Starting Materials | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Avg. Yield (%) | Reference |
| Classic Reflux | 2-bromoacetophenone, 2-aminopyridine | NaHCO₃ | Acetonitrile | Reflux (~82) | 1 | 91 | [2][7] |
| DBU Catalyzed | 2-bromoacetophenone, 2-aminopyridine | DBU | aq. Ethanol | Room Temp. | ~0.5-2 | 80-94 | [6] |
| One-Pot (Ionic Liquid) | Acetophenone, 2-aminopyridine | [Bmim]Br₃ / Na₂CO₃ | Solvent-free | Room Temp. | ~0.7 | 72-89 | [1][12] |
| Mechanochemical | 2-bromoacetophenone, 2-aminopyridine | None | Solvent-free | Room Temp. | 0.5 | 77 | [8] |
Experimental Protocols
Protocol 1: Standard Synthesis via Reflux in Acetonitrile [2][7]
-
To a 50 mL round-bottom flask, add 2-aminopyridine (1.02 equiv) and 2-bromoacetophenone (0.50 g, 2.5 mmol, 1.0 equiv).
-
Add acetonitrile (10 mL) to dissolve the solids.
-
Add sodium bicarbonate (2.0 equiv).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 1 hour.
-
Monitor the reaction by TLC (eluent: 1:1 Ethyl Acetate/Hexanes) to confirm the consumption of 2-bromoacetophenone.
-
Cool the reaction to room temperature.
-
Remove the insoluble inorganic salts by vacuum filtration, washing the filter cake with a small amount of acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by recrystallization from hot ethyl acetate and hexanes.
Protocol 2: Green Mechanochemical Synthesis [8]
-
In a mortar, add 2-aminopyridine (0.5 g, 5.3 mmol, 1.0 equiv) and 2-bromoacetophenone (1.10 g, 5.5 mmol, ~1.04 equiv).
-
Grind the mixture vigorously with a pestle for 30 minutes. The solid mixture will typically become pasty and then re-solidify.
-
Transfer the solid reaction mixture to a beaker.
-
Add a minimum amount of hot acetone or ethyl acetate (~15 mL) to dissolve the product.
-
Cool the beaker in an ice bath.
-
Add ice-cold hexanes (~50 mL) to precipitate the pure product.
-
Collect the crystalline product by vacuum filtration and air dry.
References
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. Available from: [Link]
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. Available from: [Link]
-
One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. National Institutes of Health (NIH). Available from: [Link]
-
MECHANOCHEMISTRY APPLIED TO THE SYNTHESIS OF 2-PHENYLIMIDAZO[1,2-α]PYRIDINE AS A TEACHING TOOL FOR GREEN CHEMISTRY. SciELO. Available from: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available from: [Link]
-
Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Royal Society of Chemistry. Available from: [Link]
-
One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. ResearchGate. Available from: [Link]
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. ERIC. Available from: [Link]
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. ACS Publications. Available from: [Link]
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. ACS Publications. Available from: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available from: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available from: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available from: [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available from: [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available from: [Link]
Sources
- 1. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. bio-conferences.org [bio-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scielo.br [scielo.br]
- 9. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 10. researchgate.net [researchgate.net]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic Acid Derivatives
This guide provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges in the purification of 2-phenylimidazo[1,2-a]pyridine-8-carboxylic acid derivatives. The unique structure of these molecules, combining a moderately polar heterocyclic core with a highly polar and acidic carboxylic acid group, presents specific purification hurdles that this guide aims to address with practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound derivative?
A1: The impurity profile is highly dependent on the synthetic route employed. However, for the common synthesis involving the condensation of a substituted 2-aminonicotinic acid with an α-haloketone, you can typically expect:
-
Unreacted Starting Materials: Residual 2-aminopyridine-8-carboxylic acid and the corresponding α-haloketone are common impurities.[1][2]
-
Side-Products: Incomplete cyclization can lead to intermediate products. Additionally, reactions involving multicomponent strategies may have various side-products depending on the specific reactants and conditions.[3]
-
Reagents and Catalysts: Depending on the synthetic method, residual catalysts (e.g., iodine, copper salts) or bases (e.g., DBU) may be present in the crude product.[3][4]
A preliminary analysis of your crude product by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the major impurities and plan an effective purification strategy.
Q2: What is the best initial approach to purify my crude product?
A2: For this compound derivatives, a simple acid-base extraction is an excellent first step to remove neutral and basic impurities.[5][6] The carboxylic acid group allows for the selective extraction of your product into an aqueous basic solution, leaving many organic impurities behind in the organic layer. Following this, you can precipitate your purified product by re-acidifying the aqueous layer. This initial cleanup can significantly simplify subsequent purification steps like chromatography or recrystallization.
Q3: Why is my compound streaking on a silica gel TLC plate?
A3: Streaking or tailing of carboxylic acids on silica gel TLC is a very common issue.[6] This happens due to the strong interaction between the acidic proton of your carboxylic acid and the slightly acidic surface of the silica gel. This can lead to a mixture of protonated and deprotonated forms of your compound on the plate, causing it to move unevenly. To resolve this, you can add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[6] This will ensure that your compound remains fully protonated and moves as a more defined spot.
Q4: My compound won't crystallize and keeps "oiling out." What should I do?
A4: "Oiling out" during recrystallization is a common problem, especially when impurities are present that disrupt the crystal lattice formation.[6] Here are a few strategies to try:
-
Increase Solvent Volume: You may not have used enough solvent to keep the compound and impurities dissolved at a high temperature. Try adding more of the hot solvent.
-
Change the Solvent System: Experiment with different solvents or solvent mixtures. Good starting points for carboxylic acids include toluene, or binary mixtures like ethanol/water or ethyl acetate/hexanes.[6][7]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[6] Adding a seed crystal of the pure compound, if available, can also be very effective.
-
Further Purification: If oiling out persists, it is a strong indication that your material is not pure enough for crystallization. Consider an additional purification step, like column chromatography, to remove the problematic impurities.[6]
Troubleshooting Guides
Column Chromatography Troubleshooting
Problem: My compound is not moving from the baseline on the silica gel column.
Causality & Solution: This is a clear indication that your eluting solvent (mobile phase) is not polar enough to displace your highly polar carboxylic acid derivative from the polar stationary phase (silica gel).
-
Step 1: Re-evaluate your TLC. The ideal Rf value for your compound on a TLC plate for good separation on a column is between 0.2 and 0.4.[8] If your Rf is close to zero, you need to significantly increase the polarity of your eluent.
-
Step 2: Increase Eluent Polarity. A common starting eluent for such compounds is a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate. Gradually increase the proportion of ethyl acetate.
-
Step 3: Add a Stronger Polar Solvent. If increasing the ethyl acetate concentration is not effective, you may need to add a small amount of a much more polar solvent like methanol to your eluent system.
-
Step 4: Don't Forget the Acidic Modifier. As mentioned in the FAQs, always include 0.5-1% of acetic or formic acid in your eluent to prevent streaking and improve the elution of your carboxylic acid.[6]
Problem: My compound is coming out with the solvent front.
Causality & Solution: This is the opposite problem: your eluent is too polar, causing your compound to have very little interaction with the silica gel and elute immediately.
-
Step 1: Check your initial fractions. Always collect the first few fractions from your column and check them by TLC.[8] It's possible your compound has already eluted.
-
Step 2: Decrease Eluent Polarity. You need to use a less polar solvent system. Increase the proportion of the non-polar component (e.g., hexanes or dichloromethane) in your eluent.
-
Step 3: Systematic Solvent Screening. If you are unsure of the ideal polarity, it is best to perform a systematic TLC analysis with a range of solvent systems of varying polarities before running the column.
Problem: I am getting poor separation between my product and impurities.
Causality & Solution: Poor separation can result from several factors, including an inappropriate solvent system, improper column packing, or overloading the column.
-
Step 1: Optimize the Solvent System. The best separation is often achieved with a solvent system that gives your desired compound an Rf of 0.2-0.4 and maximizes the difference in Rf values between your compound and the impurities.[8] You may need to try different solvent combinations to achieve this.
-
Step 2: Consider Dry Loading. If your crude product has poor solubility in the eluent, it can lead to a broad initial band on the column and consequently poor separation. In such cases, "dry loading" is recommended. This involves adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of your column.
-
Step 3: Ensure Proper Column Packing. A well-packed column is crucial for good separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks, as these can lead to "channeling" where the solvent and sample flow unevenly through the column.
-
Step 4: Avoid Overloading. Do not load too much crude material onto the column. A general rule of thumb is that the amount of crude material should be about 1-5% of the mass of the silica gel used.
Problem: I have low recovery from the column.
Causality & Solution: Low recovery can be due to the compound being irreversibly adsorbed onto the silica gel or being spread out over a large number of fractions at a very low concentration.
-
Step 1: Check for Irreversible Adsorption. Some highly polar or reactive compounds can bind very strongly to the acidic silica gel and may not elute at all. If you suspect this, you can try eluting with a very strong solvent system (e.g., 10-20% methanol in dichloromethane with 1% acetic acid) at the end of your chromatography to see if you can recover your compound.
-
Step 2: Consider an Alternative Stationary Phase. If your compound is unstable on silica or shows irreversible adsorption, consider using a different stationary phase like alumina (neutral or basic) or using reversed-phase chromatography.[8]
-
Step 3: Combine and Concentrate Fractions. It is possible that your compound has eluted but is spread across many fractions. Combine all the fractions that show your product by TLC and concentrate them to see if you can recover more material.
Recrystallization Troubleshooting
Problem: I have very low recovery after recrystallization.
Causality & Solution: Low recovery is often due to using too much solvent or cooling the solution too quickly. The principle of recrystallization relies on the difference in solubility of your compound in a hot versus a cold solvent.[8]
-
Step 1: Use the Minimum Amount of Hot Solvent. The goal is to create a saturated solution of your compound in the hot solvent. Using an excessive amount of solvent will mean that a significant portion of your compound will remain dissolved even when the solution is cooled, leading to low recovery.
-
Step 2: Cool Slowly. Slow cooling allows for the formation of large, pure crystals. Crashing the product out of solution by cooling too rapidly can trap impurities and lead to lower yields of pure product. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Step 3: Recover from the Mother Liquor. If you suspect significant product loss in the filtrate (mother liquor), you can try to concentrate the filtrate and obtain a second crop of crystals. However, be aware that this second crop is likely to be less pure than the first.
Problem: The purified material is still not pure enough.
Causality & Solution: This usually means that the impurities have very similar solubility properties to your desired compound in the chosen recrystallization solvent.
-
Step 1: Perform a Second Recrystallization. A second recrystallization from the same or a different solvent system can often improve purity.
-
Step 2: Choose a Different Solvent. The ideal recrystallization solvent is one in which your desired compound is highly soluble at high temperatures and poorly soluble at low temperatures, while the impurities are either very soluble or very insoluble at all temperatures. You may need to screen several solvents to find the optimal one.
-
Step 3: Pre-purify Before Recrystallization. If significant impurities are present, it is often best to perform a preliminary purification step, such as an acid-base extraction or column chromatography, before attempting recrystallization.
Detailed Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is an excellent first step for purifying crude this compound derivatives by separating them from neutral and basic impurities.
-
Dissolution: Dissolve the crude product in an appropriate organic solvent such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH).[6] Repeat the extraction 2-3 times.
-
Expert Tip: The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer. Neutral and basic impurities will remain in the organic layer.
-
-
Separation: Combine the aqueous extracts. The organic layer containing impurities can be discarded.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 6M hydrochloric acid (HCl), dropwise with stirring until the solution is acidic (pH ~2-3, check with pH paper).[6]
-
Isolation: The protonated carboxylic acid should precipitate out of the aqueous solution as a solid. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any residual salts, and then dry the purified product under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for separating compounds with similar polarities.
-
TLC Analysis: Determine the optimal eluent system by TLC. A good system should give your product an Rf of 0.2-0.4 and good separation from impurities. Remember to add 0.5-1% acetic acid or formic acid to the eluent.[6]
-
Column Packing: Prepare a silica gel column in a non-polar solvent (e.g., hexanes). Ensure the column is packed evenly without any air bubbles.
-
Sample Loading: Dissolve your crude product in a minimum amount of the eluent or a slightly more polar solvent. If the solubility is low, use the dry loading method described in the troubleshooting section.
-
Elution: Carefully add the eluent to the top of the column and begin elution, applying gentle pressure.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis and Isolation: Analyze the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified compound.
Protocol 3: Purification by Recrystallization
This protocol is ideal for obtaining highly pure crystalline material from a product that is already reasonably pure.
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of your compound in small amounts of different solvents. The ideal solvent will dissolve your compound when hot but not when cold.[7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor. Dry the crystals under vacuum.
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting logic for column chromatography of acidic heterocycles.
References
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]
-
National Institutes of Health. (n.d.). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]
- Google Patents. (n.d.).
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. [Link]
-
ResearchGate. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. [Link]
-
National Institutes of Health. (n.d.). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. [Link]
-
ResearchGate. (2021). MECHANOCHEMISTRY APPLIED TO THE SYNTHESIS OF 2-PHENYLIMIDAZO[1,2-α]PYRIDINE AS A TEACHING TOOL FOR GREEN CHEMISTRY. [Link]
-
RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. [Link]
-
Scribd. (n.d.). Imidazo[1,2-a]pyridines Reactions & Prep | PDF. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Stability of 2-Phenylimidazo[1,2-a]pyridine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 2-phenylimidazo[1,2-a]pyridine scaffold. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you anticipate and resolve stability challenges during your experiments. Our goal is to explain the causality behind experimental choices, ensuring you can develop robust, stable, and effective compounds.
Troubleshooting Guide: Common Stability Issues
This section addresses specific issues you may encounter during the handling, storage, and analysis of 2-phenylimidazo[1,2-a]pyridine compounds. The recommended actions are based on established principles of pharmaceutical stability.
| Observed Issue | Potential Cause(s) | Recommended Action(s) | Scientific Rationale |
| Rapid degradation of compound in solution (e.g., DMSO, aqueous buffers) upon storage. | Oxidation: The electron-rich imidazopyridine ring system can be susceptible to oxidation, especially in the presence of atmospheric oxygen.[1][2] | 1. Purge solutions with an inert gas (Nitrogen or Argon) before sealing. 2. Incorporate antioxidants (e.g., ascorbic acid, tocopherol) into the formulation.[3] 3. Store solutions at low temperatures (-20°C or -80°C). | 1. Inert gas displaces oxygen, minimizing oxidative degradation.[4] 2. Antioxidants act as sacrificial agents, reacting with oxidative species before they can damage the drug molecule.[1][3] 3. Lower temperatures reduce the kinetic rate of degradation reactions. |
| Appearance of new peaks in HPLC analysis after exposure to light. | Photodegradation: The aromatic and heterocyclic rings in the structure can absorb UV or visible light, leading to photochemical reactions and the formation of degradants. | 1. Conduct all experimental work under amber or yellow light. 2. Store all materials (solid and solution) in amber-colored vials or containers wrapped in aluminum foil.[4] 3. Perform a formal photostability study as per ICH Q1B guidelines.[5] | 1. Amber/yellow light filters out the higher-energy UV wavelengths that are most damaging. 2. Light-resistant packaging provides a physical barrier against light exposure.[4] 3. A standardized study quantifies the compound's light sensitivity and helps validate if packaging is sufficient.[5] |
| Poor compound recovery or formation of impurities in acidic or basic media. | pH-Mediated Hydrolysis: The imidazole ring or other functional groups on the scaffold may be susceptible to cleavage or rearrangement under harsh pH conditions. | 1. Determine the compound's pH-stability profile by conducting studies in a range of buffered solutions (e.g., pH 2, 7, 9). 2. For formulations, use buffering agents (e.g., citrate, phosphate) to maintain a pH where the compound is most stable.[4] | 1. This profile identifies the optimal pH range for stability, which is critical for formulation and handling.[6] 2. Buffers resist changes in pH, preventing excursions into conditions that would accelerate hydrolytic degradation.[4] |
| Compound shows poor long-term stability in solid form, especially in humid environments. | Hygroscopicity & Hydrolysis: The compound may be hygroscopic, absorbing atmospheric moisture which can then facilitate solid-state hydrolysis or physical changes. | 1. Store the solid compound in a desiccator with a suitable desiccant. 2. Consider co-processing with excipients that deflect moisture.[7] 3. For formulation, employ microencapsulation to create a protective barrier around the drug particle.[3][4][7] | 1. A desiccator provides a low-humidity environment, preventing moisture uptake. 2. Certain excipients can preferentially absorb moisture, protecting the active pharmaceutical ingredient (API).[7] 3. Encapsulation physically shields the API from environmental factors like humidity.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2-phenylimidazo[1,2-a]pyridine compounds?
The 2-phenylimidazo[1,2-a]pyridine core, while relatively stable, can degrade through several mechanisms common to N-heterocyclic aromatic compounds. The three primary pathways to consider are oxidation, hydrolysis, and photolysis.[3][6]
-
Oxidation: The electron-rich nature of the fused imidazole and pyridine rings makes them susceptible to oxidative attack. This can lead to the formation of N-oxides or ring-opened products. The presence of trace metal ions can catalyze these reactions.
-
Hydrolysis: While the core ring system is generally stable against hydrolysis, certain substituents can introduce lability. For instance, ester or amide functionalities attached to the scaffold can be hydrolyzed under acidic or basic conditions.
-
Photolysis: Aromatic systems can absorb UV radiation, leading to an excited state that can undergo various reactions, including ring cleavage, rearrangement, or reaction with solvent molecules.
The diagram below illustrates these potential degradation routes.
Caption: Primary degradation pathways for the imidazopyridine scaffold.
Q2: How should I design a forced degradation study to assess the intrinsic stability of my new compound?
Forced degradation, or stress testing, is essential for understanding a compound's intrinsic stability, identifying potential degradants, and developing stability-indicating analytical methods.[6][10] These studies involve exposing the drug to conditions more severe than accelerated stability testing.[6][11] A well-designed study should aim for 5-20% degradation of the parent compound.[12]
The workflow below outlines the logical steps for conducting these studies.
Caption: Workflow for a forced degradation stability study.
Experimental Protocol: Forced Degradation Study
This protocol provides a standard framework. The concentration of reagents, temperature, and duration should be optimized for your specific compound to achieve the target degradation of 5-20%.[11][12]
Objective: To assess the intrinsic stability of a 2-phenylimidazo[1,2-a]pyridine derivative under various stress conditions.
Materials:
-
Test Compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC-UV/MS system
-
Calibrated pH meter
-
Photostability chamber (ICH Q1B compliant)[5]
-
Temperature-controlled oven
-
Amber and clear glass vials
Procedure:
-
Sample Preparation: Prepare a stock solution of the test compound at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., ACN:Water 50:50).[12]
-
Stress Conditions: Dispense aliquots of the stock solution into separate, appropriately labeled vials and subject them to the conditions outlined in the table below. Include a control sample stored at 5°C in the dark.
-
Time Points: Sample each condition at appropriate time points (e.g., 0, 2, 4, 8, 24 hours, and up to 7 days).
-
Neutralization: Before analysis, neutralize the acidic and basic samples to approximately pH 7 using an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all samples, including the control, using a validated stability-indicating HPLC method. Calculate the percentage of degradation and identify any major degradation products using mass spectrometry (MS).
Table of Standard Stress Conditions:
| Condition | Reagent/Setup | Temperature | Duration | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 7 days | To test susceptibility to acid-catalyzed degradation.[6] |
| Base Hydrolysis | 0.1 M NaOH | 60°C | Up to 7 days | To test susceptibility to base-catalyzed degradation.[6] |
| Oxidation | 3% H₂O₂ | Room Temp | Up to 7 days | To evaluate stability against oxidative stress.[12] |
| Thermal | Dry Heat Oven | 80°C | Up to 7 days | To assess thermal stability in the absence of solvent effects.[6] |
| Photostability | Photostability Chamber | Room Temp | Per ICH Q1B | To determine degradation from light exposure (Overall illumination ≥ 1.2 million lux hours, integrated near UV energy ≥ 200 watt hours/square meter).[5] |
Q3: What are the most effective formulation strategies to enhance the stability of these compounds?
Once the intrinsic stability and degradation pathways are understood, several formulation strategies can be employed to protect the compound and extend its shelf life.
-
Use of Stabilizing Excipients: This is often the most direct approach.
-
Antioxidants: For compounds susceptible to oxidation, adding antioxidants like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or ascorbic acid can significantly improve stability.[3]
-
Chelating Agents: Trace metal ions can catalyze oxidative degradation. Including a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester these ions and prevent catalysis.[4]
-
Buffers: For pH-sensitive compounds, formulating in a buffer system (e.g., citrate or phosphate) at the pH of maximum stability is crucial.[4]
-
-
Microencapsulation: This technique creates a physical barrier around the drug particles, shielding them from environmental factors like oxygen, light, and moisture.[3][7][8] Common methods include spray-drying and coacervation, where the drug is encapsulated within a polymer matrix.[7]
-
Lyophilization (Freeze-Drying): For compounds that are highly unstable in aqueous solution due to hydrolysis, lyophilization is an effective strategy.[3][4] This process removes water from the formulation, resulting in a stable, dry powder that can be reconstituted just before use.
-
Structural Modification: In early drug discovery, if a stability liability is identified, medicinal chemists can make structural modifications to the imidazopyridine scaffold. For example, introducing electron-withdrawing groups can decrease the electron density of the ring system, potentially reducing its susceptibility to oxidation. Similarly, altering or protecting labile functional groups can enhance metabolic and chemical stability.[13][14]
References
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Tan, E. L., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals. Available at: [Link]
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Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Pie, F. (2024). Drug Encapsulation: Enhancing Stability and Efficacy in Modern Medicine. Prime Scholars. Available at: [Link]
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Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available at: [Link]
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Karadag, A., et al. (2024). Encapsulation Methods and Releasing Mechanisms of Encapsulated Active Drug. Open Access Text. Available at: [Link]
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Sroka, Z. (2005). Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation. Postepy Higieny I Medycyny Doswiadczalnej. Available at: [Link]
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Gardiner, D.L., et al. (2023). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Infectious Diseases. Available at: [Link]
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Gardiner, D.L., et al. (2023). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. PMC - NIH. Available at: [Link]
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Shkardakova, L. N., et al. (2020). The Search for Promising Antioxidants and Thermostabilizers for Synthetic Fibres in a Number of Nitrogen-Containing Heterocycle Derivatives. ResearchGate. Available at: [Link]
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Sroka, Z. (2005). Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. ResearchGate. Available at: [Link]
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Chemsrc. (2025). 2-phenylimidazo[1,2-a]pyridine | CAS#:4105-21-9. Chemsrc. Available at: [Link]
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Godevac, D., et al. (2013). Antioxidant evaluation of heterocyclic compounds by cytokinesis-block micronucleus assay. Mini Reviews in Medicinal Chemistry. Available at: [Link]
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Al-Amiery, A. A. (2012). A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica. Available at: [Link]
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Kurmi, M., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
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Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
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Sree, G. S., & Kumar, D. A. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]
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Fravolini, A., et al. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules. Available at: [Link]
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ResearchGate. (2018). Advances in Synthesis and Application of Imidazopyridine Derivatives. ResearchGate. Available at: [Link]
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Zeyer, J., et al. (1985). Degradation of pyridines in the environment. Semantic Scholar. Available at: [Link]
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Kurmi, M., et al. (2016). Forced Degradation Studies. SciSpace. Available at: [Link]
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Da Settimo, A., et al. (1995). Synthesis and Binding Affinity of 2-Phenylimidazo[1,2-a]pyridine Derivatives for both Central and Peripheral Benzodiazepine Receptors. A New Series of High-Affinity and Selective Ligands for the Peripheral Type. Journal of Medicinal Chemistry. Available at: [Link]
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Santaniello, B. S., et al. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. Available at: [Link]
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Santaniello, B. S., et al. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education. Available at: [Link]
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Bell, D. A., et al. (2010). A Comprehensive Investigation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Metabolism in the Mouse Using a Multivariate Data Analysis Approach. Chemical Research in Toxicology. Available at: [Link]
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Bajaj, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. CORE. Available at: [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
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Fursa, A. S., et al. (2019). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Available at: [Link]
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Da Settimo, A., et al. (1995). Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. PubMed. Available at: [Link]
-
Yang, J., et al. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules. Available at: [Link]
-
Sławiński, J., et al. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available at: [Link]
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PubChem. (n.d.). 2-Phenylimidazo(1,2-a)pyridine. PubChem. Available at: [Link]
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ResearchGate. (n.d.). Synthetic strategies for the preparation of imidazopyridines. ResearchGate. Available at: [Link]
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Sridharan, D., et al. (2015). 2-Phenylimidazo[1,2-a]pyridine-containing ligands of the 18-kDa translocator protein (TSPO) behave as agonists and antagonists of steroidogenesis in a mouse leydig tumor cell line. PubMed. Available at: [Link]
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Sharma, R., et al. (2020). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances. Available at: [Link]
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European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. Available at: [Link]
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Neto, B. A. D., et al. (2022). MECHANOCHEMISTRY APPLIED TO THE SYNTHESIS OF 2-PHENYLIMIDAZO[1,2-α]PYRIDINE AS A TEACHING TOOL FOR GREEN CHEMISTRY. ResearchGate. Available at: [Link]
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Technical Support Center: Purification of 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols for the purification of 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid. Our focus is on delivering field-proven insights to overcome common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues and questions that arise during the purification of this compound, providing explanations and robust solutions.
Q1: What are the most likely impurities in my crude this compound sample?
A1: The impurity profile is intrinsically linked to the synthetic route employed. The most prevalent synthesis involves the condensation of 2-aminopyridine-8-carboxylic acid with a phenacyl halide (e.g., 2-bromoacetophenone).[1][2][3]
Common Impurities Include:
-
Unreacted Starting Materials:
-
2-aminopyridine-8-carboxylic acid
-
Phenacyl halide (e.g., 2-bromoacetophenone)
-
-
Side-Reaction Byproducts:
-
Self-condensation products of the phenacyl halide.
-
Other isomeric imidazopyridines, if the aminopyridine starting material is not regiochemically pure.
-
-
Residual Reagents & Solvents:
-
Catalysts (e.g., DBU).[1]
-
Solvents used in the reaction (e.g., ethanol, DMF).
-
The presence of these impurities can interfere with downstream applications and analytical characterization, making their removal critical.
Q2: My primary purification attempt by recrystallization resulted in a low yield or an oily product. What went wrong?
A2: This is a classic recrystallization problem, often stemming from solvent choice or cooling rate.
-
Causality (Oiling Out): "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent. Instead of crystallizing, the compound separates from the supersaturated solution as a liquid phase.[4]
-
Causality (Low Yield): A low yield typically indicates that either too much solvent was used, keeping the product dissolved in the mother liquor even after cooling, or the chosen solvent has a significant solubility for your compound even at low temperatures.[4]
Troubleshooting Table: Recrystallization Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" | Solvent boiling point is higher than the compound's melting point. | Use a lower-boiling point solvent or a co-solvent system to reduce the overall boiling point.[4] |
| No Crystals Form | Solution is not sufficiently supersaturated (too much solvent). Cooling is too slow or lacks nucleation sites. | Boil off excess solvent to concentrate the solution. Induce crystallization by scratching the flask's inner surface with a glass rod or adding a seed crystal.[4] |
| Low Recovery | Too much solvent was used. The compound is partially soluble in the cold washing solvent. | Concentrate the mother liquor and attempt a second crystallization. Ensure the washing solvent is ice-cold to minimize dissolution of the crystals. |
| Impure Crystals | Cooling was too rapid, trapping impurities in the crystal lattice. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] A second recrystallization may be necessary. |
Q3: When I run a TLC of my crude product on a silica plate, the spot for my carboxylic acid streaks badly. How can I fix this for both TLC and column chromatography?
A3: This is a very common issue for acidic compounds on silica gel.
-
Mechanistic Explanation: Silica gel is slightly acidic. The acidic proton of your carboxylic acid can engage in strong interactions (both hydrogen bonding and acid-base interactions) with the silanol groups (Si-OH) on the silica surface. This leads to a dynamic equilibrium between the protonated and deprotonated forms of your compound on the stationary phase, causing the characteristic "streaking" or "tailing" as it moves up the plate.[5]
-
Solution: To obtain sharp, well-defined spots, you must suppress the deprotonation of your carboxylic acid. This is achieved by adding a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid , to your eluting solvent system (mobile phase).[5] This acidic modifier ensures that your compound remains fully protonated, minimizing strong interactions with the silica and allowing it to move as a single, compact band. This same principle is essential for successful purification by silica gel column chromatography.[6][7]
Purification Protocols
The choice of purification method depends on the nature and quantity of the impurities. Often, a combination of methods yields the highest purity.
Method 1: Acid-Base Extraction (For Removing Neutral & Basic Impurities)
This technique is highly effective for selectively isolating the acidic product from non-acidic impurities like unreacted phenacyl bromide. The method leverages the differential solubility of the carboxylic acid and its corresponding salt.[8][9]
Principle:
-
The acidic this compound reacts with a weak aqueous base (e.g., sodium bicarbonate, NaHCO₃) to form a water-soluble carboxylate salt.
-
Neutral or basic impurities remain in the organic solvent layer.
-
The layers are separated.
-
The aqueous layer containing the carboxylate salt is re-acidified (e.g., with HCl), which protonates the salt, causing the pure carboxylic acid to precipitate out of the aqueous solution.[5][10]
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purifying carboxylic acids via acid-base extraction.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂ gas.[5]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of your product into a clean Erlenmeyer flask.
-
Repeat: Perform a second extraction on the organic layer with fresh NaHCO₃ solution to ensure complete recovery. Combine the aqueous extracts.
-
Back-Extraction: To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with a small portion of the organic solvent (e.g., ethyl acetate). Discard this organic wash.[8]
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution becomes strongly acidic (test with pH paper, target pH ≤ 2).[5] The desired carboxylic acid will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the collected crystals with a small amount of ice-cold deionized water to remove any inorganic salts. Dry the purified product thoroughly, for instance, in a desiccator under vacuum.
Method 2: Recrystallization (For Removing Small Amounts of Soluble Impurities)
Recrystallization is an excellent final polishing step after initial purification or when impurities are present in small amounts. The key is finding a solvent (or solvent pair) in which the product is highly soluble when hot but poorly soluble when cold.[11]
Recommended Solvents for Imidazopyridines:
-
Single Solvents: Ethanol, isopropanol, or acetone are often good starting points.[2]
-
Solvent Pairs: If a single solvent is not ideal, a two-solvent system can be effective. Common pairs include Ethanol/Water, Acetone/Hexane, or Toluene/Hexane.[12][13]
Workflow Diagram: Recrystallization
Caption: General workflow for purification by recrystallization.
Step-by-Step Protocol (Two-Solvent System, e.g., Ethanol/Water):
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the compound completely.
-
Saturation: While keeping the solution hot, add water dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[13]
-
Clarification: Add a drop or two of hot ethanol to just redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]
-
Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals completely under vacuum.
Method 3: Flash Column Chromatography (For Separating Similar Polarity Compounds)
This method is ideal when dealing with impurities that have similar solubility profiles to the product, making recrystallization or extraction ineffective.
Principle: The crude mixture is loaded onto a column of silica gel and a solvent (mobile phase) is passed through. Compounds separate based on their differential partitioning between the stationary phase (silica) and the mobile phase. As an acidic compound, this compound will interact strongly with the silica. Adding a small amount of acid to the eluent is critical to achieve good separation.[5]
Workflow Diagram: Column Chromatography
Caption: Workflow for purification via flash column chromatography.
Step-by-Step Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of Hexane and Ethyl Acetate. Crucially, add ~1% acetic acid to this mixture. Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.2-0.3.[5][14]
-
Column Packing: Prepare a flash chromatography column with silica gel, packing it with your chosen mobile phase (without the added acid initially).
-
Mobile Phase Preparation: Prepare the bulk mobile phase by adding 0.5-1% acetic or formic acid to the solvent mixture identified in step 1.[5]
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or another suitable solvent like dichloromethane) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the acidified mobile phase, collecting the eluent in a series of fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
References
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Koerner, P. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science. Retrieved from [Link]
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University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from [Link]
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Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Waters Corporation. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. YouTube. Retrieved from [Link]
-
Wikipedia. (2023, November 18). Acid–base extraction. Retrieved from [Link]
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University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]
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Northern Virginia Community College. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
-
University of Waterloo. (n.d.). Acid and Base Extraction. Engineering Ideas Clinic. Retrieved from [Link]
-
The Student Room. (2018, April 7). How to purify a carboxylic acid by recrystallisation?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Santaniello, E., Brandi, S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry.
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
- RANU, B. C., HAJRA, A., & Jana, U. (2002). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 7(10), 730-734.
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
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-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
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Validation & Comparative
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Framework for Kinase Inhibition - A Comparative Analysis Centered on Anlotinib
In the landscape of modern oncology, the quest for potent and selective kinase inhibitors remains a cornerstone of drug discovery. Kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling, and their dysregulation is a frequent driver of tumorigenesis.[1] This guide delves into the burgeoning class of kinase inhibitors built upon the imidazo[1,2-a]pyridine scaffold, a heterocyclic framework recognized for its diverse pharmacological potential.[2][3] We will begin by introducing a representative of this class, 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid, before undertaking a comprehensive comparative analysis of a clinically advanced derivative, Anlotinib, against other established multi-kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of kinase inhibitor design and evaluation.
The Imidazo[1,2-a]pyridine Core: A Foundation for Diverse Bioactivity
The imidazo[1,2-a]pyridine moiety is a nitrogen-bridged heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and synthetic tractability make it an ideal scaffold for the development of small molecule therapeutics.[2][3] Derivatives of this core have demonstrated a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[2][3]
A case in point is This compound . While detailed kinase inhibition data for this specific molecule is not extensively published, its structural features are representative of the broader class. The phenyl group at the 2-position can engage in hydrophobic interactions within target protein binding pockets, a common feature in kinase inhibitor design.[2] The carboxylic acid at the 8-position offers a potential point for hydrogen bonding or salt bridge formation, which can enhance binding affinity and selectivity. The diverse biological activities reported for this scaffold underscore its potential as a privileged structure in drug discovery.[2]
Anlotinib: A Clinically Validated Imidazo[1,2-a]pyridine-Based Multi-Kinase Inhibitor
Anlotinib, a potent oral tyrosine kinase inhibitor (TKI), exemplifies the successful translation of the imidazo[1,2-a]pyridine scaffold into a clinically effective therapeutic.[4][5] It is a multi-targeted inhibitor primarily targeting key receptor tyrosine kinases involved in tumor angiogenesis and proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3), Platelet-Derived Growth Factor Receptors (PDGFRα, PDGFRβ), and c-Kit.[5]
Mechanism of Action and Targeted Pathways
Anlotinib's therapeutic efficacy stems from its ability to simultaneously block multiple signaling pathways crucial for tumor growth and survival. By inhibiting VEGFRs, it potently curtails tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[5][6] Its inhibition of PDGFRβ disrupts the function of pericytes, which support and stabilize newly formed blood vessels. Furthermore, by targeting FGFRs, Anlotinib can overcome resistance mechanisms that may arise from the upregulation of alternative angiogenic pathways.[5]
Below is a diagram illustrating the primary signaling pathways targeted by Anlotinib:
Caption: Anlotinib inhibits multiple receptor tyrosine kinases at the cell surface.
Comparative Analysis: Anlotinib vs. Other Multi-Kinase Inhibitors
To contextualize the performance of Anlotinib, it is essential to compare it with other clinically established multi-kinase inhibitors that have overlapping target profiles. Sunitinib, Sorafenib, and Nintedanib are frequently used as comparators in preclinical and clinical studies.[7][8]
Kinase Inhibition Profile
The following table summarizes the in vitro inhibitory activity (IC50 values) of Anlotinib and comparator drugs against key angiogenic kinases. Lower IC50 values indicate greater potency.
| Kinase Target | Anlotinib (nM) | Sunitinib (nM) | Sorafenib (nM) | Nintedanib (nM) |
| VEGFR2 | <1[5] | 9-15[9] | ~90 | 13-21[9] |
| VEGFR3 | 0.7[6] | 20[6] | ~20 | Not widely reported |
| PDGFRβ | 115.0[6] | Not widely reported | ~56 | Not widely reported |
| FGFR1 | 11.7[9] | Not widely reported | Not widely reported | Not widely reported |
| c-Kit | 14.8[6] | Not widely reported | ~68 | Not widely reported |
Data compiled from multiple sources. Direct comparison should be interpreted with caution due to variations in assay conditions.
As the data indicates, Anlotinib demonstrates particularly potent inhibition of VEGFR2, a primary driver of angiogenesis.[5][6] Preclinical studies have shown that Anlotinib's anti-angiogenic activity is superior to that of Sunitinib, Sorafenib, and Nintedanib in various in vitro and in vivo models.[5][8]
Cellular Activity: Inhibition of Endothelial Cell Function
The functional consequence of kinase inhibition can be assessed through cellular assays that model key aspects of angiogenesis.
| Assay | Anlotinib | Sunitinib | Sorafenib | Nintedanib |
| HUVEC Proliferation (VEGF-stimulated) | IC50 = 0.0002 µM[6] | IC50 = 0.0185 µM[6] | IC50 = 0.195 µM[6] | Not widely reported |
| Endothelial Cell Migration (Wound Healing) | Superior inhibition at 1 µM[8] | Less effective than Anlotinib at 1 µM[8] | Less effective than Anlotinib at 1 µM[8] | Less effective than Anlotinib at 1 µM[8] |
| Tube Formation | Significant inhibition[5][8] | Significant inhibition[8] | Significant inhibition[8] | Significant inhibition[8] |
Anlotinib consistently demonstrates potent inhibition of endothelial cell proliferation, migration, and tube formation, key processes in angiogenesis, often at lower concentrations than its comparators.[6][8]
Experimental Protocols for Comparative Evaluation
To ensure scientific rigor in comparing kinase inhibitors, standardized and well-controlled experimental protocols are paramount. Below are representative methodologies for key assays.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Serially dilute the test compounds (Anlotinib, Sunitinib, etc.) in an appropriate solvent (e.g., DMSO) to create a range of concentrations.
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase buffer, the purified recombinant kinase (e.g., VEGFR2), and the test compound dilutions.
-
Initiation of Reaction: Add a solution containing the kinase-specific substrate (e.g., a synthetic peptide) and adenosine triphosphate (ATP) to initiate the phosphorylation reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be achieved using various methods, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence resonance energy transfer (FRET).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth of cells that are dependent on the targeted kinase signaling pathway.
Step-by-Step Protocol:
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Serum Starvation: To reduce basal signaling, incubate the cells in a low-serum medium for several hours.
-
Treatment: Treat the cells with serial dilutions of the test compounds in the presence of a growth factor (e.g., VEGF) to stimulate proliferation. Include appropriate controls (vehicle control, growth factor control).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a colorimetric (e.g., MTT or WST-1) or luminescence-based (e.g., CellTiter-Glo®) assay.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the growth factor-treated control and determine the IC50 value.
Western Blotting for Phospho-Kinase Levels
This technique is used to determine if a compound inhibits the phosphorylation of a target kinase and its downstream signaling proteins within a cellular context.
Workflow Diagram:
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A Comparative Efficacy Analysis of 2-Phenylimidazo[1,2-a]pyridine Derivatives in Oncology and Neuropharmacology
The 2-phenylimidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities.[1] This guide provides a comparative analysis of the efficacy of various derivatives stemming from this core structure, with a specific focus on their applications in oncology and neuropharmacology. We will delve into the structure-activity relationships, mechanisms of action, and the experimental data that underscore their therapeutic potential.
The 2-Phenylimidazo[1,2-a]pyridine Core: A Foundation for Diverse Biological Activity
The fused bicyclic system of imidazo[1,2-a]pyridine, featuring a bridgehead nitrogen atom, has been the subject of extensive research due to its presence in numerous biologically active compounds.[2] The addition of a phenyl group at the 2-position creates a foundational structure that has been elaborated upon to generate derivatives with activities ranging from anticancer and anti-inflammatory to neuroprotective and anxiolytic.[3][4] The strategic placement of various substituents on both the imidazopyridine core and the phenyl ring allows for the fine-tuning of their pharmacological profiles.
Anticancer Efficacy: Targeting Proliferation and Survival Pathways
Several 2-phenylimidazo[1,2-a]pyridine derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[5] A notable mechanism of action for some of these compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[5]
A study on novel imidazo[1,2-a]pyridine compounds against the HCC1937 breast cancer cell line revealed significant cytotoxic effects.[6] Specifically, compounds designated as IP-5 and IP-6 demonstrated strong cytotoxic impacts with IC50 values of 45µM and 47.7µM, respectively.[6] Further investigation into the mechanism of IP-5 revealed its ability to induce cell cycle arrest, as evidenced by increased levels of p53 and p21, and to trigger apoptosis through the extrinsic pathway via activation of caspases 7 and 8.[6]
Another study highlighted the antiproliferative activities of 2-phenylimidazo[1,2-a]quinoline analogs, which selectively inhibit CYP1 enzymes.[3] Inhibition of CYP1 has been linked to antiproliferative effects in breast cancer cell lines. The lead compound, 2-phenylimidazo[1,2-a]quinoline 1a, and its phenyl-substituted analogs 1c (3-OMe) and 1n (2,3-napthalene) displayed excellent antiproliferative activities.[3]
Comparative Anticancer Activity of 2-Phenylimidazo[1,2-a]pyridine Derivatives
| Compound | Cell Line | IC50 Value | Key Mechanistic Insight | Reference |
| IP-5 | HCC1937 (Breast Cancer) | 45 µM | Induces cell cycle arrest (↑p53, ↑p21) and extrinsic apoptosis (↑caspase 7, ↑caspase 8) | [6] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 µM | Cytotoxic effects observed | [6] |
| IP-7 | HCC1937 (Breast Cancer) | 79.6 µM | Less potent cytotoxic effect compared to IP-5 and IP-6 | [6] |
| 2-Phenylimidazo[1,2-a]quinoline 1c (3-OMe) | MDA-MB-231 (Breast Cancer) | Not specified | Potent antiproliferative activity, likely via CYP1 inhibition | [3] |
| 2-Phenylimidazo[1,2-a]quinoline 1n (2,3-napthalene) | MDA-MB-231 (Breast Cancer) | Not specified | Potent antiproliferative activity, likely via CYP1 inhibition | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The causality behind choosing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay lies in its reliability and direct correlation of mitochondrial activity with cell viability. This colorimetric assay provides a quantitative measure of metabolically active cells, thus offering a robust method to determine the cytotoxic effects of the compounds.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCC1937) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-phenylimidazo[1,2-a]pyridine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizing the Anticancer Mechanism of IP-5
Caption: Proposed mechanism of IP-5 inducing cell cycle arrest and apoptosis.
Neuropharmacological Efficacy: Modulating Receptors and Pathways
The 2-phenylimidazo[1,2-a]pyridine scaffold has also been successfully exploited to develop ligands for various central nervous system (CNS) targets, including benzodiazepine, melatonin, and translocator protein (TSPO) receptors.
Derivatives of N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides have shown high affinity and selectivity for central (CBR) and peripheral (PBR) benzodiazepine receptors.[7] The substitution pattern at the C(6) and C(8) positions of the imidazopyridine ring dictates the selectivity. For instance, 6,8-disubstituted compounds were found to be over 1000-fold more selective for PBR versus CBR.[7] Functional assays using Xenopus oocytes expressing specific GABAA receptor subunits demonstrated that some of these compounds act as positive modulators of GABA-evoked Cl- currents.[7]
Furthermore, certain derivatives have been designed as melatonin receptor ligands.[8] Compound 13 (N-[2-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-ethyl]-acetamide) displayed good affinities for both MT1 (Ki: 28 nM) and MT2 (Ki: 8 nM) receptors.[8]
In the context of neurodegenerative diseases, 18F-labeled imidazo[1,2-a]pyridine derivatives have been evaluated as potential radioligands for imaging beta-amyloid plaques in Alzheimer's disease.[9] While showing moderate affinity, these compounds demonstrated favorable in vivo brain pharmacokinetics.[9] Additionally, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a related heterocyclic amine found in cooked meat, has been shown to be selectively toxic to dopaminergic neurons in vitro, suggesting a potential environmental link to Parkinson's disease.[10]
Comparative Neuropharmacological Activity of 2-Phenylimidazo[1,2-a]pyridine Derivatives
| Compound | Target | Affinity/Efficacy | Potential Application | Reference |
| 7f | GABAA receptor (α1β2γ2s) | EC50 = 3.2 x 10-8 M (Positive modulator) | Anxiolytic/Hypnotic | [7] |
| 7m | GABAA receptor (α1β2γ2s) | EC50 = 2.2 x 10-7 M (Positive modulator) | Anxiolytic/Hypnotic | [7] |
| Compound 13 | Melatonin Receptors | Ki (MT1) = 28 nM; Ki (MT2) = 8 nM | Chronobiotic/Sleep aid | [8] |
| FPM-IMPY | β-amyloid aggregates | Ki = 27 ± 8 nM | Alzheimer's Disease Imaging | [9] |
| FEM-IMPY | β-amyloid aggregates | Ki = 40 ± 5 nM | Alzheimer's Disease Imaging | [9] |
Experimental Protocol: Radioligand Binding Assay for Receptor Affinity
The choice of a radioligand binding assay is predicated on its high sensitivity and specificity for quantifying the interaction between a ligand and its receptor. This technique allows for the determination of key parameters such as the dissociation constant (Kd) and the inhibitor concentration that displaces 50% of the radioligand (IC50), which is then used to calculate the binding affinity (Ki).
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., MT1 or MT2) from cultured cells or animal tissues through homogenization and centrifugation.
-
Assay Buffer: Prepare an appropriate assay buffer with a specific pH and ionic strength to ensure optimal receptor-ligand binding.
-
Incubation Mixture: In each assay tube, add the prepared cell membranes, a known concentration of a specific radioligand (e.g., [3H]-melatonin), and varying concentrations of the unlabeled test compound (the 2-phenylimidazo[1,2-a]pyridine derivative).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizing the Drug Discovery Workflow
Caption: A generalized workflow for the discovery and evaluation of novel 2-phenylimidazo[1,2-a]pyridine derivatives.
Conclusion and Future Directions
The 2-phenylimidazo[1,2-a]pyridine scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents with diverse pharmacological activities. The comparative data presented herein highlight the potential of these derivatives in both oncology and neuropharmacology. The ability to modulate their activity and selectivity through targeted chemical modifications underscores the importance of continued research in this area. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their clinical translatability. Furthermore, the exploration of novel biological targets for this versatile scaffold could unveil new therapeutic opportunities.
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Da Settimo, A., et al. (1997). Synthesis and binding affinity of 2-phenylimidazo[1,2-a]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. Journal of Medicinal Chemistry, 40(19), 3109-18. [Link]
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Selleri, S., et al. (2015). 2-Phenylimidazo[1,2-a]pyridine-containing ligands of the 18-kDa translocator protein (TSPO) behave as agonists and antagonists of steroidogenesis in a mouse leydig tumor cell line. European Journal of Pharmaceutical Sciences, 76, 231-7. [Link]
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Gu, A., et al. (2015). 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Is Selectively Toxic to Primary Dopaminergic Neurons In Vitro. Chemical Research in Toxicology, 28(8), 1541-1549. [Link]
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Cai, L., et al. (2004). Synthesis and evaluation of two 18F-labeled 6-iodo-2-(4'-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine derivatives as prospective radioligands for beta-amyloid in Alzheimer's disease. Journal of Medicinal Chemistry, 47(9), 2208-18. [Link]
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Al-Ostath, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
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A Comparative Guide to the In Vitro and In Vivo Activity of 2-Phenylimidazo[1,2-a]pyridine Compounds
The 2-phenylimidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and therapeutic potential.[1][2] This bicyclic heterocyclic system has been extensively explored, leading to the development of compounds with a wide array of biological activities, including potent anticancer, anti-inflammatory, and antituberculosis effects.[2][3][4] However, the journey from a promising compound in a test tube (in vitro) to a successful therapeutic agent in a living organism (in vivo) is fraught with challenges. A frequent and critical hurdle in drug development is the discrepancy between a compound's high potency in cellular assays and its often-diminished efficacy in animal models.
This guide provides an in-depth comparison of the in vitro and in vivo activities of 2-phenylimidazo[1,2-a]pyridine compounds. We will dissect the experimental data, explore the underlying structure-activity relationships (SAR), and detail the critical methodologies that bridge the gap between laboratory findings and preclinical outcomes. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to navigate the complexities of translating promising molecules into viable clinical candidates.
Section 1: In Vitro Characterization: Foundational Efficacy and Mechanism
The initial evaluation of any new chemical entity begins with in vitro testing. The primary objective is to quantify a compound's biological activity in a controlled, isolated system, such as with purified enzymes or cultured cells. This step is fundamental for establishing a baseline potency and for elucidating the compound's mechanism of action.
Key In Vitro Assays and Scientific Rationale
The selection of assays is dictated by the therapeutic goal. For anticancer drug discovery, a tiered approach is common, starting with broad cytotoxicity screening and progressing to specific mechanistic studies.
-
Antiproliferative and Cytotoxicity Assays (e.g., MTT, SRB): These are the first-pass assays to determine if a compound can inhibit cancer cell growth or kill them directly. The choice of cell lines is critical; a panel representing different cancer types (e.g., breast, lung, colon) is often used.[1] For instance, certain imidazo[1,2-a]pyridine derivatives have shown potent cytotoxic effects against breast cancer cell lines like HCC1937, with IC50 values (the concentration required to inhibit 50% of cell growth) in the micromolar range.[5][6] The rationale is to quickly identify compounds with general anticancer activity before investing in more complex studies.
-
Enzyme Inhibition Assays: Many 2-phenylimidazo[1,2-a]pyridines are designed as enzyme inhibitors.[2] The Phosphoinositide 3-kinase (PI3K) pathway, which is frequently overactive in cancer, is a common target.[7][8] Kinase inhibition assays measure the compound's ability to block the activity of a specific enzyme, like PI3Kα, providing a direct measure of target engagement. Potent derivatives can exhibit IC50 values in the nanomolar range, indicating high affinity for their target.[7]
-
Mechanistic Cell-Based Assays: Once a compound shows promise, it is crucial to understand how it works.
-
Western Blotting: This technique is used to measure the levels of specific proteins. For a PI3K inhibitor, researchers would look for a decrease in the phosphorylation of downstream proteins like Akt, confirming that the compound is hitting its target within the cell.[5]
-
Flow Cytometry: This method can determine how a compound affects the cell cycle. Many anticancer agents, including some imidazo[1,2-a]pyridines, cause cells to arrest in a specific phase of the cell cycle (e.g., G2/M phase), preventing them from dividing.[1][7] It can also be used to quantify apoptosis (programmed cell death).
-
Molecular Docking: In silico studies are often used to predict how a compound binds to its target protein, helping to explain the structure-activity relationship and guide the design of more potent analogs.[3][9]
-
The following workflow illustrates the logical progression of in vitro screening.
Caption: A typical workflow for the in vitro evaluation of novel compounds.
Section 2: The Crucial Transition to In Vivo Models
A major challenge in drug development is that potent in vitro activity does not always translate to in vivo efficacy. A living organism is an infinitely more complex system than a petri dish. The journey of a drug from administration to its target site involves absorption, distribution, metabolism, and excretion (ADME)—processes that are absent in in vitro models.
Causality Behind In Vitro to In Vivo Discrepancies:
-
Poor Pharmacokinetics (PK): The compound may be poorly absorbed from the gut, rapidly metabolized by the liver, or quickly excreted, meaning it never reaches a high enough concentration at the tumor site to be effective.
-
Toxicity: The compound might be toxic to healthy tissues at the concentrations required for therapeutic effect.
-
Off-Target Effects: In a complex biological system, the compound may interact with unintended targets, leading to side effects or reduced efficacy.
-
Tumor Microenvironment: The three-dimensional structure of a tumor, with its unique blood supply and cellular makeup, can present physical and biological barriers to drug penetration that are not modeled in 2D cell culture.
Therefore, before embarking on expensive and time-consuming efficacy studies, preliminary in vivo ADME and toxicity studies are essential self-validating steps.
Section 3: In Vivo Validation: Efficacy in a Living System
In vivo studies are designed to answer the ultimate question: does the compound work in a disease model that mimics the human condition? For anticancer 2-phenylimidazo[1,2-a]pyridines, the most common model is the mouse xenograft.
Standard Protocol: Human Tumor Xenograft Model
This protocol provides a self-validating system to assess a compound's ability to inhibit tumor growth.
-
Cell Culture: Human cancer cells (e.g., HCT116 colon cancer, A2780 ovarian cancer) are cultured in vitro to expand their numbers.[10][11]
-
Implantation: A specific number of cancer cells (typically 1-10 million) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice). The lack of an adaptive immune system prevents the mice from rejecting the human tumor cells.
-
Tumor Growth: The tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³). This ensures that the treatment starts on established tumors, which is more clinically relevant.
-
Randomization & Treatment: Mice are randomly assigned to a vehicle control group or treatment groups. The test compound is administered (e.g., orally, intraperitoneally) at one or more dose levels on a defined schedule (e.g., once daily for 21 days).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Body weight is a key indicator of toxicity.
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined maximum size. The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean final tumor volume between the treated and control groups.
Caption: Workflow of a standard preclinical mouse xenograft model.
Section 4: Comparative Analysis: Bridging the Data
The true test of a compound series lies in the correlation between in vitro potency and in vivo efficacy. Below is a table summarizing representative data for imidazo[1,2-a]pyridine compounds, illustrating this relationship.
| Compound Class/Example | In Vitro Target | In Vitro Potency (IC50) | In Vivo Model | In Vivo Efficacy / Outcome | Correlation & Key Insights |
| COX-2 Inhibitors | Cyclooxygenase-2 (COX-2) | 0.05 - 0.13 µM | Acetic acid-induced writhing (analgesia model) | Compound 5j showed the most potent analgesic activity (ED50 = 12.38 mg/kg).[3] | Good Correlation: High in vitro potency against the COX-2 enzyme translated directly to a functional analgesic effect in vivo. This suggests good bioavailability and target engagement in the animal. |
| PI3Kα Inhibitors | PI3Kα | Compound 35 : 150 nM | In vitro cell assays only | Induced G2/M cell cycle arrest and apoptosis in T47D breast cancer cells.[7] Showed desirable in vitro ADME properties. | Partial Data: Strong in vitro cell-based activity and promising ADME profile suggest potential for in vivo success, but efficacy studies were not reported in this specific study. This highlights a common stage in drug discovery. |
| Pan-PI3K Inhibitors | PI3K (pan-inhibitor) | Compound 14 : Potent in A2780 cells | A2780 ovarian cancer xenograft | Demonstrated significant tumor growth inhibition in the mouse model.[11] | Excellent Correlation: Potent in vitro activity was successfully translated into in vivo efficacy. The study successfully optimized the compound to have good oral exposure, which was key to its success.[11] |
| Antituberculosis Agents | QcrB (part of electron transport chain) | Telacebec (Q203) : MIC90 = 0.004 µM against replicating Mtb | Mouse model of tuberculosis | Efficacious against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis. | Strong Correlation: Extremely high in vitro potency against the bacterial target led to a successful clinical candidate. This demonstrates the power of a well-defined target and optimized drug-like properties.[4] |
Analysis and Field-Proven Insights
The data reveals a critical lesson: target engagement is necessary but not sufficient for in vivo success.
-
The COX-2 inhibitors and pan-PI3K inhibitors demonstrate that when a potent compound is optimized to have favorable pharmacokinetic properties (good absorption, stability, and distribution), the in vitro activity is very likely to translate in vivo.[3][11]
-
The case of the PI3Kα inhibitor (Compound 35) represents a crucial checkpoint.[7] While its in vitro profile is excellent, its ultimate value depends on subsequent in vivo pharmacokinetic and efficacy studies. A compound at this stage might fail due to poor bioavailability or unforeseen toxicity, underscoring the importance of integrated testing.
-
The success of Telacebec against tuberculosis highlights how an exceptionally potent compound against a validated target can overcome many hurdles, eventually becoming a clinical candidate.[4]
Conclusion and Future Directions
The 2-phenylimidazo[1,2-a]pyridine scaffold remains a highly "privileged" structure in drug discovery, capable of yielding highly potent modulators of diverse biological targets. This guide has demonstrated that the successful translation from in vitro promise to in vivo proof-of-concept is not a matter of chance but the result of a logical, multi-parameter optimization process.
The key takeaway for researchers is that early and integrated assessment of ADME properties is just as important as the optimization of target potency. Future strategies to improve the in vitro-in vivo correlation will likely involve more sophisticated in vitro models, such as 3D organoids and co-culture systems, that better mimic the complexity of the tumor microenvironment. By combining potent chemistry with a deep understanding of drug metabolism and disposition, the full therapeutic potential of this remarkable chemical scaffold can be realized.
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A Comparative Guide to the Synthesis of 2-Phenylimidazo[1,2-a]pyridines: From Classical Reactions to Modern Catalysis
The 2-phenylimidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities—including anti-inflammatory, antiviral, and anti-cancer properties—and its intriguing photophysical characteristics.[1][2][3] This guide provides an in-depth comparative analysis of the primary synthetic methodologies for this valuable heterocyclic system, offering researchers, scientists, and drug development professionals a critical evaluation of experimental choices, supported by mechanistic insights and comparative data.
The Enduring Classic: Two-Component Condensation of 2-Aminopyridines and α-Haloacetophenones
The most traditional and widely utilized method for synthesizing 2-phenylimidazo[1,2-a]pyridines is the bimolecular condensation of a 2-aminopyridine with an α-haloacetophenone, typically 2-bromoacetophenone or 2-chloroacetophenone.[4][5] This reaction, often referred to as the Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis, is valued for its simplicity and generally high yields.
Mechanistic Rationale
The reaction proceeds via a two-step sequence. The first step is a nucleophilic substitution (SN2) where the exocyclic nitrogen of 2-aminopyridine attacks the electrophilic α-carbon of the haloacetophenone, displacing the halide and forming an N-phenacyl-2-aminopyridinium salt intermediate. In the second step, the endocyclic pyridine nitrogen acts as an intramolecular base, promoting a condensation reaction that leads to the cyclized dihydro-imidazo[1,2-a]pyridine intermediate, which subsequently aromatizes by dehydration to afford the final product.
Caption: Mechanism of the classical two-component condensation.
Advantages and Limitations
The primary advantage of this method is its straightforward nature and the commercial availability of a wide range of substituted 2-aminopyridines and acetophenones (which can be readily halogenated). However, a significant drawback is the lachrymatory and hazardous nature of α-haloketones.[1][6] This limitation has driven the development of one-pot procedures where the α-haloketone is generated in situ.
Representative Experimental Protocol (Mechanochemical Synthesis)
A green chemistry approach using mechanochemistry avoids the need for bulk solvents and can be performed at room temperature.[7]
-
In a mortar and pestle, combine 2-aminopyridine (0.5 g, 5.3 mmol) and 2-bromoacetophenone (1.10 g, 5.5 mmol).
-
Grind the solids together for 30 minutes.
-
Dissolve the resulting mixture in a minimal amount of hot ethyl acetate (approx. 15 mL).
-
Cool the solution in an ice bath and add 50 mL of ice-cold hexane to precipitate the product.
-
Filter the solid under vacuum to afford 2-phenylimidazo[1,2-a]pyridine.
One-Pot Innovations: The Ortoleva-King Reaction
To circumvent the direct handling of lachrymatory α-haloketones, the Ortoleva-King reaction provides a robust one-pot alternative.[2][6] This method involves heating an acetophenone with iodine in the presence of a pyridine base (in this case, 2-aminopyridine acts as both reactant and base).
Mechanistic Rationale
The Ortoleva-King reaction begins with the in situ formation of an α-iodoacetophenone.[6] This is followed by the classical condensation pathway described above: nucleophilic attack by 2-aminopyridine to form the pyridinium salt, which then undergoes base-mediated cyclization and dehydration.[2][6] A key insight is that the pyridinium salt formed in the Ortoleva-King reaction is identical to the intermediate in the classical condensation.[6]
Caption: Experimental workflow for the Ortoleva-King synthesis.
Representative Experimental Protocol
-
A mixture of the acetophenone (e.g., 2-hydroxyacetophenone), 2-aminopyridine (2.3 equiv), and iodine (1.2 equiv) is heated neat at 110 °C for 4 hours.[2][6]
-
After cooling, an aqueous solution of NaOH is added.
-
The mixture is heated at 100 °C for 1 hour to induce cyclization.
-
After cooling, the product precipitates and can be collected by filtration.
This method is highly valuable for its operational simplicity and avoidance of pre-synthesized α-haloketones, though yields can be more moderate compared to the classical approach.
The Power of Convergence: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, represent a highly efficient and atom-economical approach to complex molecules. For the synthesis of imidazo[1,2-a]pyridines, the Groebke-Blackburn-Bienaymé (GBB) and A³ coupling reactions are particularly prominent.
A. Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is a three-component condensation of a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide.[3][8] It is arguably the most effective method for accessing 3-amino-substituted imidazo[1,2-a]pyridines, but can be adapted for 2-phenyl analogues by using benzaldehyde as the aldehyde component.[9][10]
The reaction is typically acid-catalyzed. The aldehyde and 2-aminopyridine first condense to form a Schiff base (imine). Protonation of the imine activates it for nucleophilic attack by the isocyanide carbon. A subsequent intramolecular [4+1] cycloaddition yields a five-membered ring intermediate, which then tautomerizes to the aromatic 3-aminoimidazo[1,2-a]pyridine product.[3]
Caption: Mechanism of the Groebke-Blackburn-Bienaymé reaction.
B. A³ Coupling (Aldehyde-Alkyne-Amine) Reaction
The A³ coupling provides an alternative three-component route, combining an aldehyde (benzaldehyde), an amine (2-aminopyridine), and a terminal alkyne. This domino reaction is typically catalyzed by a copper salt.[11][12]
The reaction is initiated by the copper-catalyzed formation of a copper(I) acetylide from the terminal alkyne. Concurrently, the aldehyde and 2-aminopyridine condense to form an iminium ion intermediate. The copper acetylide then attacks the iminium ion to form a propargylamine intermediate. The final step is a copper-catalyzed 5-exo-dig cycloisomerization, where the endocyclic nitrogen of the pyridine ring attacks the alkyne, leading to the formation of the imidazo[1,2-a]pyridine ring.[11][12]
Modern Energy Inputs: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, often leading to higher yields and cleaner reactions in significantly shorter times compared to conventional heating.[13][14] This technology has been successfully applied to the synthesis of 2-phenylimidazo[1,2-a]pyridines, particularly for the one-pot reaction involving in situ generation of α-iodo acetophenone.[13]
Representative Experimental Protocol
-
A mixture of succinamide (1.2 mmol) and iodine (20 mol%) is taken in a 2:1 mixture of PEG-400 and water.[13]
-
Substituted acetophenone (1 mmol) and 2-aminopyridine are added.
-
The mixture is exposed to microwave irradiation (350 W) at 95-100 °C.
The key advantage here is the dramatic reduction in reaction time from hours to minutes, coupled with the use of a greener solvent system.[13]
Comparative Performance Analysis
The choice of synthetic method depends critically on the desired substitution pattern, available starting materials, and laboratory equipment. Below is a summary of key performance metrics for the discussed methodologies.
| Method | Key Reactants | Typical Conditions | Time | Yield (%) | Key Advantages | Key Disadvantages |
| Classical Condensation | 2-Aminopyridine, α-Bromoacetophenone | Solvent-free (mechanochemical) or reflux in solvent | 30 min - 4h | 75-90% | Simple, high yields, well-established.[1][7] | Uses lachrymatory α-haloketones.[1] |
| Ortoleva-King | 2-Aminopyridine, Acetophenone, I₂ | Neat, 110°C then 100°C with NaOH(aq) | ~5 hours | 40-60% | One-pot, avoids handling α-haloketones.[2][6] | Moderate yields, high temperatures. |
| GBB Reaction | 2-Aminopyridine, Benzaldehyde, Isocyanide | Acid catalyst (e.g., Sc(OTf)₃), reflux | 12-24 hours | 60-90% | High atom economy, builds complexity quickly.[8][10] | Isocyanides can be toxic and have strong odors. |
| A³ Coupling | 2-Aminopyridine, Benzaldehyde, Phenylacetylene | Cu(II)-ascorbate, SDS/H₂O, 80°C | 3-5 hours | 70-95% | Environmentally friendly (aqueous media), good yields.[12] | Requires metal catalyst. |
| Microwave-Assisted | 2-Aminopyridine, Acetophenone, I₂ source | MW (350W), PEG-400/H₂O, 100°C | 15-25 min | 85-94% | Extremely fast, high yields, green solvent.[13] | Requires specialized microwave reactor. |
Conclusion
The synthesis of 2-phenylimidazo[1,2-a]pyridines has evolved significantly from its classical roots. While the traditional two-component condensation remains a reliable and high-yielding method, concerns over the handling of hazardous reagents have spurred the development of elegant one-pot alternatives like the Ortoleva-King reaction. For rapid access to molecular diversity with high efficiency, multicomponent strategies such as the Groebke-Blackburn-Bienaymé and A³ coupling reactions are superior choices. Furthermore, the integration of green chemistry principles, exemplified by microwave-assisted and mechanochemical methods, offers pathways that are not only efficient and high-yielding but also environmentally benign. The optimal choice for any given research program will depend on a careful consideration of substrate availability, desired throughput, and the specific substitution patterns required for the target molecules.
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A Comparative Guide to Zolpidem and 2-phenylimidazo[1,2-a]pyridine-8-carboxylic acid Derivatives as GABAa Receptor Modulators
This guide provides a comprehensive comparison of the well-established hypnotic agent, Zolpidem, and the emerging class of 2-phenylimidazo[1,2-a]pyridine-8-carboxylic acid derivatives as modulators of the γ-aminobutyric acid type A (GABAa) receptor. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced pharmacological profiles, structure-activity relationships, and experimental evaluation of these two classes of compounds.
The GABAa Receptor: A Key Target for Neuromodulation
The GABAa receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1] This ligand-gated ion channel is a heteropentameric complex assembled from a combination of 19 different subunits (e.g., α, β, γ).[1] This subunit diversity gives rise to a vast array of receptor subtypes with distinct physiological roles and pharmacological sensitivities. The binding of the endogenous neurotransmitter GABA to its site on the receptor triggers the opening of a central chloride ion channel, leading to hyperpolarization of the neuron and a reduction in its excitability.
Allosteric modulators, such as benzodiazepines and the compounds discussed herein, bind to sites on the receptor distinct from the GABA binding site, enhancing the effect of GABA and potentiating the inhibitory signal. The benzodiazepine binding site, located at the interface between α and γ subunits, is a key target for therapeutic intervention in conditions such as anxiety, epilepsy, and insomnia.
Zolpidem: The Archetypal α1-Selective Hypnotic
Zolpidem, an imidazopyridine, is a widely prescribed hypnotic agent renowned for its rapid onset of action and short duration of effect.[2][3] Its therapeutic efficacy stems from its preferential positive allosteric modulation of GABAa receptors containing the α1 subunit.[2][4] This selectivity is thought to underlie its potent sedative-hypnotic properties with minimal anxiolytic and myorelaxant effects, which are typically associated with modulation of α2, α3, and α5-containing receptors.[4]
Mechanism of Action and Subtype Selectivity
Zolpidem enhances the affinity of GABA for the receptor, increasing the frequency of channel opening in the presence of the neurotransmitter.[2] This leads to a potentiation of GABAergic currents, resulting in neuronal inhibition. Its selectivity for the α1 subunit is a key feature that distinguishes it from classical benzodiazepines.[4]
Pharmacokinetic Profile
Zolpidem is characterized by rapid absorption and a relatively short elimination half-life, contributing to its clinical utility as a sleep aid with a lower incidence of next-day residual effects compared to longer-acting hypnotics.
2-phenylimidazo[1,2-a]pyridine Derivatives: A Scaffold of Versatility
The 2-phenylimidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, giving rise to a diverse range of compounds with activity at the GABAa receptor.[5][6] These derivatives have been explored for various therapeutic applications, including as anxiolytics, anticonvulsants, and even potential antipsychotics.[1]
While direct and comprehensive experimental data for this compound as a GABAa receptor modulator is not extensively available in the public domain, the well-documented structure-activity relationships (SAR) of this chemical class allow for informed inferences about its potential properties. The following comparison will, therefore, draw upon data from closely related analogues, particularly 3-acetamide derivatives, to provide a scientifically grounded assessment.
Comparative Analysis with Zolpidem: A Case Study of a 3-Acetamide Derivative
A seminal study by Primavera et al. (1997) provides a direct comparison of a 2-phenylimidazo[1,2-a]pyridine-3-acetamide derivative (compound 7f in the study) with Zolpidem.[5] This study utilized electrophysiological recordings in Xenopus oocytes expressing different human GABAa receptor subtypes to determine the potency of these compounds in modulating GABA-evoked chloride currents.
The results demonstrated that the 2-phenylimidazo[1,2-a]pyridine derivative exhibited a comparable, and in some cases, slightly higher potency than Zolpidem at α1β2γ2s receptors.[5] However, the study also highlighted the potential for tuning the subtype selectivity of the 2-phenylimidazo[1,2-a]pyridine scaffold. For instance, the EC50 of the derivative increased more significantly than that of Zolpidem at α2β2γ2s receptors, suggesting a different selectivity profile.[5]
Structure-Activity Relationship (SAR) and the Influence of the 8-Carboxylic Acid Moiety
The pharmacological profile of 2-phenylimidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the imidazopyridine ring system.[6]
-
Position 2: The phenyl group at this position is crucial for high affinity.
-
Position 3: Modifications at this position, such as the introduction of acetamide groups, have yielded potent GABAa receptor modulators.[5]
-
Positions 6 and 8: Substituents at these positions significantly influence both affinity and selectivity. Lipophilic substituents at the 8-position have been shown to be critical for high binding affinity.[6]
Based on these established SAR principles, the presence of a carboxylic acid group at the 8-position of the 2-phenylimidazo[1,2-a]pyridine scaffold would be expected to introduce a polar, ionizable group. This could potentially alter the compound's pharmacokinetic properties and its interaction with the binding pocket on the GABAa receptor. The precise impact on binding affinity and subtype selectivity would require direct experimental evaluation.
Quantitative Data Summary
The following tables summarize the available quantitative data for Zolpidem and representative 2-phenylimidazo[1,2-a]pyridine derivatives.
Table 1: Comparative Potency at Human GABAa Receptor Subtypes
| Compound | Receptor Subtype | EC50 (nM) for Potentiation of GABA-evoked Cl- currents | Reference |
| Zolpidem | α1β2γ2s | 36 | [5] |
| α2β2γ2s | ~180 (5-fold increase from α1) | [5] | |
| α5β2γ2s | Inactive | [5] | |
| 2-phenylimidazo[1,2-a]pyridine-3-acetamide derivative (7f) | α1β2γ2s | 32 | [5] |
| α2β2γ2s | ~1280 (40-fold increase from α1) | [5] | |
| α5β2γ2s | Inactive | [5] |
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Zolpidem | Representative Imidazo[1,2-a]pyridine Derivatives |
| Bioavailability (Oral) | ~70% | Variable, with some derivatives showing good oral bioavailability.[7] |
| Elimination Half-life (t1/2) | 2-3 hours | Variable, with some derivatives having longer half-lives than Zolpidem.[7] |
| Metabolism | Primarily hepatic (CYP3A4, CYP1A2) | Expected to be primarily hepatic. |
| Protein Binding | ~92% | High protein binding is common for this class of compounds. |
Pharmacokinetic data for the imidazo[1,2-a]pyridine derivatives is generalized for the chemical class due to the lack of specific data for the 8-carboxylic acid derivative.
Experimental Methodologies
Radioligand Binding Assay for GABAa Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the benzodiazepine binding site on the GABAa receptor.
Rationale for Experimental Choices:
-
Radioligand: [3H]Flumazenil is a high-affinity antagonist for the benzodiazepine site and is commonly used as a radioligand. Its binding is not significantly affected by allosteric modulators, making it ideal for competition assays.
-
Tissue Source: Rat cortical membranes are a rich source of GABAa receptors.
-
Non-specific Binding Determination: A high concentration of a known benzodiazepine site ligand (e.g., Diazepam) is used to saturate the specific binding sites, allowing for the quantification of non-specific binding.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of membrane protein to each well.
-
Add increasing concentrations of the unlabeled test compound.
-
Add a fixed concentration of [3H]Flumazenil to all wells.
-
For determining non-specific binding, add a saturating concentration of unlabeled Diazepam to a separate set of wells.
-
Incubate the plate at a controlled temperature (e.g., 4°C) to reach binding equilibrium.
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [3H]Flumazenil binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Electrophysiological Assay for Functional Activity
This protocol describes the use of two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes to assess the functional activity of test compounds as modulators of GABAa receptors.
Rationale for Experimental Choices:
-
Expression System: Xenopus oocytes are a robust and reliable system for the heterologous expression of ion channels, including GABAa receptors. They allow for the controlled expression of specific receptor subunit combinations.
-
Technique: TEVC allows for the precise measurement of ion currents across the oocyte membrane in response to the application of GABA and the test compound.
Step-by-Step Protocol:
-
Oocyte Preparation and Injection:
-
Harvest oocytes from a female Xenopus laevis.
-
Inject the oocytes with cRNAs encoding the desired GABAa receptor subunits (e.g., α1, β2, γ2s).
-
Incubate the injected oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
-
Compound Application and Data Acquisition:
-
Apply a low concentration of GABA (typically the EC5-EC20) to elicit a baseline current.
-
Co-apply the same concentration of GABA with increasing concentrations of the test compound.
-
Record the potentiation or inhibition of the GABA-evoked current by the test compound.
-
Wash the oocyte with recording solution between applications to ensure recovery.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.
-
Normalize the responses to the baseline GABA current.
-
Plot the normalized response against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the EC50 (for potentiation) or IC50 (for inhibition) and the maximal efficacy of the compound.
-
Visualizations
Caption: Radioligand Binding Assay Workflow
Caption: Key Positions for SAR on the Scaffold
Conclusion
Zolpidem stands as a highly successful therapeutic agent, its clinical efficacy intrinsically linked to its selective positive allosteric modulation of α1-containing GABAa receptors. The 2-phenylimidazo[1,2-a]pyridine scaffold represents a versatile platform for the development of novel GABAa receptor modulators with the potential for tailored subtype selectivity.
While a direct, comprehensive comparison with this compound is currently limited by the lack of publicly available data, the analysis of closely related analogues reveals the potential of this chemical class to yield compounds with comparable or even superior potency to Zolpidem at specific GABAa receptor subtypes. The introduction of an 8-carboxylic acid moiety is a significant structural modification that warrants further investigation to fully elucidate its impact on the pharmacological and pharmacokinetic profile.
Future research should focus on the synthesis and in-depth characterization of this compound and its derivatives to establish a definitive understanding of their therapeutic potential as modulators of GABAergic neurotransmission.
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Primavera, G., et al. (1997). Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. Journal of Medicinal Chemistry, 40(19), 3109-18. [Link]
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Marcinkowska, M., et al. (2017). 3-Aminomethyl Derivatives of 2-Phenylimidazo[1,2-a]-pyridine as Positive Allosteric Modulators of GABAA Receptor with Potential Antipsychotic Activity. ACS Chemical Neuroscience, 8(6), 1291-1298. [Link]
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Da Settimo, A., et al. (1999). Novel 2-phenylimidazo[1,2-a]pyridine derivatives as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity, and in vivo studies. Journal of Medicinal Chemistry, 42(19), 3934-41. [Link]
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Mortensen, M., et al. (2019). Zolpidem and eszopiclone prime α1β2γ2 GABAA receptors for longer duration of activity. British Journal of Pharmacology, 176(21), 4188-4203. [Link]
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Benchmarking a Novel Anticancer Candidate: A Comparative Analysis of 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid Against Established Therapeutics
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The relentless pursuit of novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. The imidazo[1,2-a]pyridine scaffold has emerged as a promising pharmacophore, with derivatives demonstrating potent and selective anticancer activities.[1][2] This guide presents a comprehensive framework for benchmarking a novel derivative, 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid, against well-established anticancer drugs.
This document is intended to serve as a technical guide for researchers, providing a robust, evidence-based methodology for the preclinical evaluation of new chemical entities. We will delve into the comparative analysis of cytotoxicity, the induction of apoptosis, and cell cycle arrest. Furthermore, we will explore the potential mechanisms of action by examining the compound's impact on critical cancer-related signaling pathways, namely the PI3K/Akt/mTOR and MAPK/ERK pathways.[3][4][5][6]
Disclaimer: Specific experimental data for this compound is not widely available in the public domain. Therefore, this guide will utilize representative data from closely related 2-phenylimidazo[1,2-a]pyridine derivatives to illustrate the benchmarking process. The methodologies and comparative data presented are based on established scientific literature to ensure a realistic and instructive framework.
Compound Profiles
Investigational Compound: this compound
This novel compound belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds. Derivatives of this scaffold have been reported to exhibit a range of biological activities, including potent anticancer effects.[7][8] The proposed mechanisms of action for this class of compounds include the inhibition of key signaling pathways such as PI3K/Akt/mTOR and Wnt/β-catenin, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[1][2][9]
Comparator Drugs:
-
Doxorubicin: A well-characterized anthracycline antibiotic that is a cornerstone of chemotherapy. Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species, leading to broad-spectrum anticancer activity.[10]
-
Cisplatin: A platinum-based chemotherapeutic agent that cross-links DNA, triggering DNA damage and inducing apoptosis. It is widely used in the treatment of various solid tumors.[11][12]
Comparative Efficacy: In Vitro Cytotoxicity
A primary indicator of an anticancer agent's potential is its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit cell growth by 50%, is a standard metric for cytotoxicity.[13] The following table summarizes representative IC50 values for a 2-phenylimidazo[1,2-a]pyridine derivative against various human cancer cell lines, in comparison to Doxorubicin and Cisplatin.
| Cell Line | Cancer Type | 2-Phenylimidazo[1,2-a]pyridine Derivative IC50 (µM) | Doxorubicin IC50 (µM) | Cisplatin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 17.88[12] | 4.17[14] | 8.3[15] |
| A-549 | Lung Carcinoma | 11.56[12] | 0.51[14] | 5.7[15] |
| HeLa | Cervical Carcinoma | 6.6[14] | - | 3.1[15] |
| HT-29 | Colorectal Adenocarcinoma | - | - | 11.5[15] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16][17][18] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Workflow for Cytotoxicity Assessment
Caption: Workflow for determining IC50 values using the MTT assay.
Mechanism of Action: Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism by which anticancer drugs eliminate malignant cells.[19] The percentage of apoptotic cells following treatment is a key indicator of a drug's pro-apoptotic potential.
| Treatment (Concentration) | Cell Line | Apoptotic Cells (%) |
| 2-Phenylimidazo[1,2-a]pyridine Derivative (10 µM)[9] | Melanoma | Increased Annexin V-FITC staining[9] |
| Doxorubicin (1 µM) | MCF-7 | 45.2% |
| Cisplatin (20 µM) | A549 | 38.7% |
Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21][22] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[19] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.
Workflow for Apoptosis Analysis
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Mechanism of Action: Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.[1][15] The following table illustrates the effect of a representative imidazopyridine derivative on the distribution of cells in different phases of the cell cycle.
| Treatment (Concentration) | Cell Line | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Untreated Control | MCF-7 | 55.3 | 28.1 | 16.6 |
| Imidazopyridine Derivative (High %)[1] | MCF-7 | Increased[1] | Decreased | Decreased |
| Doxorubicin (0.5 µM) | MCF-7 | 48.2 | 25.5 | 26.3 |
| Cisplatin (10 µM) | A549 | 45.1 | 30.2 | 24.7 |
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This technique is widely used to assess the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[23][24][25][26][27] PI is a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content within a cell population.[23]
Workflow for Cell Cycle Analysis
Caption: A workflow diagram for cell cycle analysis using PI staining.
Elucidating the Signaling Pathways
The anticancer effects of 2-phenylimidazo[1,2-a]pyridine derivatives are often linked to their ability to modulate key intracellular signaling pathways that are frequently dysregulated in cancer.
The PI3K/Akt/mTOR Pathway
This pathway is a critical regulator of cell proliferation, growth, and survival.[4][5][28][29] Its aberrant activation is a common feature of many cancers. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.[2][9]
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition points.
The MAPK/ERK Pathway
The MAPK/ERK pathway plays a central role in transmitting extracellular signals to the nucleus, thereby regulating gene expression and critical cellular processes such as proliferation, differentiation, and survival.[3][6][30][31][32] Dysregulation of this pathway is a frequent event in tumorigenesis.
Caption: The MAPK/ERK signaling pathway with a hypothetical point of inhibition.
Conclusion and Future Directions
This guide provides a foundational framework for the comparative evaluation of the novel anticancer agent, this compound. The presented data for related imidazopyridine derivatives, alongside established drugs like Doxorubicin and Cisplatin, serves as a reference point for researchers aiming to benchmark the therapeutic potential of new compounds. The detailed experimental protocols and visual workflows offer a clear roadmap for conducting the necessary in vitro studies to ascertain the efficacy and mechanism of action of promising new drug candidates.
Future studies should focus on obtaining specific experimental data for this compound to validate the preliminary assessments outlined in this guide. In vivo studies using relevant animal models will be crucial to evaluate the compound's pharmacokinetic properties, safety profile, and anti-tumor efficacy in a more complex biological system. A thorough understanding of its molecular targets and off-target effects will be paramount in advancing this promising compound through the drug development pipeline.
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A Senior Application Scientist's Guide to Validating Cellular Target Engagement of 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic Acid
Introduction: Bridging the Gap Between Compound and Cellular Function
The 2-phenylimidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory and antiviral properties.[1][2][3] Our focus here is on a specific derivative, 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid, which has been identified in the literature as a potential anticholinesterase agent.[1] However, a critical step in the journey from a promising hit to a validated lead compound is confirming that it directly interacts with its intended molecular target within the complex milieu of a living cell. This process, known as target engagement validation, is paramount for ensuring that the observed phenotypic effects are a direct consequence of on-target activity, thereby minimizing the risk of costly failures in later stages of drug development.[4][5][6]
This guide provides a comprehensive comparison of three orthogonal, state-of-the-art methodologies for confirming and quantifying the cellular target engagement of this compound. We will move beyond simple protocol recitation to explain the causality behind our experimental choices, presenting a self-validating framework for researchers, scientists, and drug development professionals. We will operate under the hypothesis that our primary target is Acetylcholinesterase (AChE), a key enzyme in the nervous system, and compare the performance of our test compound against Donepezil, a well-characterized AChE inhibitor.
The Foundational Logic of Target Engagement Validation
Before delving into specific techniques, it is crucial to understand the logical flow of validation. We begin with a compound that elicits a desired cellular phenotype. The core challenge is to prove that this effect is mediated by the compound binding to a specific protein target. A robust validation strategy, therefore, requires multiple lines of evidence.
Caption: Logical workflow for confirming a compound's mechanism of action.
Method 1: Cellular Thermal Shift Assay (CETSA®) — The Label-Free Confirmation
Causality: The foundational principle of CETSA is that the binding of a ligand (our compound) to its target protein confers thermal stability.[7][8] When heated, proteins denature and aggregate out of solution. A protein bound to a stabilizing ligand will require a higher temperature to unfold, resulting in more soluble protein remaining at any given temperature compared to the unbound state.[9] This method is exceptionally powerful because it detects this biophysical interaction in its native context—within intact cells or tissue lysates—without the need for genetic modification or labels that could interfere with binding.[10]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocol: CETSA for AChE Target Engagement
-
Cell Culture: Plate SH-SY5Y neuroblastoma cells (a human cell line endogenously expressing AChE) in a T-75 flask and grow to 80-90% confluency.
-
Compound Treatment: Harvest cells by gentle scraping, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail to a final concentration of 10^7 cells/mL. Treat the cell suspension with 10 µM of this compound, 10 µM Donepezil (positive control), or 0.1% DMSO (vehicle control) for 1 hour at 37°C.
-
Thermal Challenge: Aliquot 50 µL of each treatment group into separate PCR tubes for each temperature point (e.g., 40°C to 70°C in 3°C increments, plus a 37°C control). Heat the tubes in a thermal cycler for 3 minutes at the designated temperatures, followed by cooling for 3 minutes at 4°C.
-
Lysis and Fractionation: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. Pellet the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Quantification: Carefully collect the supernatant (soluble fraction). Determine the total protein concentration using a BCA assay. Analyze 20 µg of the soluble protein from each sample by SDS-PAGE and Western Blot using a specific primary antibody against AChE.
-
Data Analysis: Quantify the band intensities from the Western Blot. For each treatment group, normalize the intensity at each temperature to the 37°C control. Plot the normalized intensity versus temperature and fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). The thermal shift (ΔTm) is the difference between the Tm of the compound-treated sample and the vehicle control.
Anticipated Data and Interpretation
| Compound | Concentration | Target Protein | Apparent Melting Temp (Tm) | Thermal Shift (ΔTm) | Interpretation |
| Vehicle (DMSO) | 0.1% | AChE | 54.2°C | - | Baseline thermal stability |
| Test Compound | 10 µM | AChE | 59.7°C | +5.5°C | Direct Target Engagement |
| Donepezil | 10 µM | AChE | 61.5°C | +7.3°C | Positive control engagement |
| Test Compound | 10 µM | GAPDH | 65.1°C | +0.2°C | No off-target stabilization |
A significant positive ΔTm for our test compound provides strong, direct evidence of its binding to and stabilization of AChE within the cellular environment. Comparing this to the lack of a shift for a control protein like GAPDH adds a layer of specificity.
Method 2: NanoBRET™ Target Engagement — Quantifying Affinity in Live Cells
Causality: This technology quantifies compound binding in living cells through Bioluminescence Resonance Energy Transfer (BRET).[11] The target protein is fused to a bright NanoLuc® luciferase, and a cell-permeable fluorescent tracer is designed to bind the target's active site. In the absence of a competing compound, the tracer's proximity to the NanoLuc® enzyme results in energy transfer and a high BRET signal.[12] When our test compound enters the cell and binds the target, it displaces the tracer, disrupting BRET in a dose-dependent manner.[13] This allows for the precise calculation of the compound's apparent intracellular affinity (IC50).
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Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers engaged in drug discovery and development, handling novel heterocyclic compounds like 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid demands a rigorous and informed approach to disposal.[1][2] This guide provides a comprehensive, step-by-step framework for the safe handling and proper disposal of this compound, ensuring compliance with safety regulations and protecting both laboratory personnel and the environment.
Hazard Profile and Risk Assessment: A Precautionary Approach
While this compound is a valuable building block in medicinal chemistry, its specific toxicological and ecotoxicological properties have not been exhaustively investigated.[3] Therefore, a cautious approach, guided by data from structurally similar imidazo[1,2-a]pyridine derivatives, is essential. These related compounds are consistently classified with a range of hazards that must be presumed for the parent compound until proven otherwise.
Studies on various imidazo[1,2-a]pyridine derivatives indicate potential for acute oral toxicity, skin and eye irritation, and respiratory irritation.[3][4][5][6] Some analogs have also been shown to be harmful to aquatic life.[7] This profile firmly places the compound and its associated waste into the category of hazardous material.
Table 1: Presumed GHS Hazard Classifications for this compound (Based on Analogs)
| Hazard Class | GHS Category | Hazard Statement | Source Citation |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3][4][7][8] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][4] |
| Serious Eye Damage/Irritation | Category 2A / 1 | H319/H318: Causes serious eye irritation/damage | [3][4][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [3][4] |
| Hazardous to the Aquatic Environment (Short-term) | Category 3 | H402: Harmful to aquatic life |[7] |
Given this hazard profile, all waste streams containing this compound—including pure surplus material, contaminated labware, and solutions—must be managed as regulated hazardous waste.
Core Disposal Protocol: From Benchtop to Final Disposition
The following protocol outlines the mandatory steps for collecting and preparing this compound waste for disposal. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the compound or its waste, ensure all appropriate safety measures are in place. The identified hazards necessitate stringent protective controls.
-
Engineering Controls : Always handle the solid compound and prepare solutions within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3][8]
-
Eye and Face Protection : Wear chemical safety glasses and a face shield, as the compound class is known to cause serious eye irritation or damage.[3][7]
-
Skin Protection : Wear a lab coat and chemically resistant gloves (e.g., nitrile). Inspect gloves before use and change them immediately if contamination occurs.[4]
-
Hygiene : Wash hands thoroughly after handling the chemical and before leaving the laboratory.[3][4]
Step 2: Waste Characterization and Segregation
Proper segregation at the point of generation is the most critical step in the disposal process. It prevents dangerous chemical reactions and simplifies the final disposal pathway.[9]
-
Initial Determination : Per the U.S. Environmental Protection Agency (EPA) guidelines, the first step is to determine if the waste is hazardous.[10] Based on the data in Table 1, any material contaminated with this compound must be managed as hazardous waste.
-
Segregation Workflow : Never mix this waste with incompatible materials or with non-hazardous waste.[11] A little hazardous waste can contaminate an entire container of non-hazardous material, increasing disposal costs and environmental impact.[9] Use the following workflow to guide segregation.
Caption: Waste segregation decision workflow.
Step 3: Container Selection and Labeling
Regulatory compliance hinges on correct container management.
-
Container Choice : Use only sturdy, leak-proof containers that are chemically compatible with the waste.[11] For liquid waste, ensure the container can be sealed tightly.
-
Labeling : As soon as waste is first added, the container must be labeled with the words "HAZARDOUS WASTE".[12] The label must also clearly list all chemical constituents by their full name (no abbreviations) and their approximate percentages.[11]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely in the laboratory before being moved for disposal.
-
Location : The waste container must be kept at or near the point of generation and under the control of the operator. This designated space is known as a Satellite Accumulation Area (SAA).[12]
-
Storage : Keep waste containers sealed except when adding waste.[11] Use secondary containment for all liquid waste containers to mitigate spills.
-
Volume Limits : Do not accumulate more than 55 gallons of hazardous waste in an SAA.
Disposal Pathway: From the Lab to a Licensed Facility
Under no circumstances should this compound or its solutions be disposed of down the drain.[3][7] Doing so can harm aquatic ecosystems and damage wastewater treatment infrastructure. The only acceptable disposal route is through your institution's designated hazardous waste management program.
-
Contact EHS : Once your waste container is full or you are finished with the project, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Transfer to CAA : The EHS office will transport the waste from your lab's SAA to a Central Accumulation Area (CAA).[12]
-
Manifest and Transport : From the CAA, the waste is picked up by a licensed hazardous waste disposal contractor. A hazardous waste manifest system is used to track the waste from its point of generation to its final destination, ensuring a complete chain of custody as required by the EPA.[10]
-
Final Treatment : The contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will be destroyed, typically through high-temperature incineration.[12]
Emergency Procedures: Spills and Exposures
Accidents require immediate and correct action. All personnel must be familiar with these procedures.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]
-
Skin Contact : Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing. If irritation persists, consult a physician.[3]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and call a poison center or physician immediately.[7]
-
Minor Spill (Solid) : Wearing appropriate PPE, gently sweep up the material, avoiding dust formation, and place it in a suitable, sealed container for disposal.[3][4]
-
Minor Spill (Liquid) : Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the material and place it in a sealed container for disposal. Do not let the product enter drains.[7]
-
Major Spill : Evacuate the area and contact your institution's EHS or emergency response team immediately.
By adhering to this comprehensive disposal guide, researchers can ensure the safe management of this compound waste, upholding the highest standards of laboratory safety, regulatory compliance, and environmental responsibility.
References
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Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). (2025-11-25). Available from: [Link]
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Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds . National Institutes of Health (NIH). Available from: [Link]
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OSHA Regulations and Hazardous Waste Disposal: What To Know . Clean Management. (2022-09-13). Available from: [Link]
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Comprehensive Safety and Handling Guide for 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid
This guide provides essential safety protocols and logistical information for the handling and disposal of 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid. As a novel or uncharacterized compound, it is imperative to treat it with the utmost caution, adhering to stringent safety measures to mitigate potential risks. This document is intended for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to ensure a safe laboratory environment.
Hazard Assessment and Triage
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a risk assessment based on structurally similar compounds is paramount. Analogues such as 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid and 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, it is prudent to assume that this compound possesses similar hazardous properties.
Recent toxicological studies on imidazo-based heterocyclic derivatives have indicated cytotoxic potential, with some compounds causing DNA fragmentation.[3][4] While the specific toxicity of this compound is not fully investigated, these findings underscore the need for rigorous containment and personal protection.[5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection and proper use of PPE are the most critical lines of defense against exposure to potentially hazardous chemicals.[6] A comprehensive PPE strategy is mandatory for all personnel handling this compound.
Core PPE Requirements
The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| Protection Type | Required PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield.[5] | Protects against splashes and airborne particles. Safety glasses with side shields are the minimum requirement for any laboratory activity.[7] |
| Skin and Body Protection | A full-length, long-sleeved laboratory coat or a chemical-resistant apron.[8] | Provides a barrier against accidental spills. Ensure cuffs are snug to prevent exposure. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene are preferred).[9] | No single glove material is impervious to all chemicals. Inspect gloves for any signs of degradation before each use.[10] |
| Footwear | Closed-toe shoes that cover the entire foot.[10] | Protects against spills and falling objects. Perforated shoes or sandals are strictly prohibited.[10] |
Respiratory Protection
The need for respiratory protection is dictated by the nature of the experimental procedure and the potential for generating airborne particles or aerosols.
-
For handling small quantities of powder: A NIOSH-approved N95 or N100 respirator is recommended to protect against airborne particulates.[9]
-
For procedures with a high likelihood of aerosol generation: A full face-piece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) should be utilized.[9] All work with this compound that may generate dust or aerosols should be conducted within a certified chemical fume hood.[7][8]
Procedural Workflow for Safe Handling
Adherence to a systematic workflow is crucial for minimizing the risk of exposure and contamination.
Pre-Experiment Preparation
-
Read and Understand the SDS: Although a specific SDS is unavailable, review the SDS for similar compounds to understand the potential hazards.[11]
-
Designate a Work Area: All work with this compound should be performed in a designated area, preferably within a chemical fume hood.[7]
-
Assemble all Necessary PPE: Before handling the compound, ensure all required PPE is readily available and in good condition.
Donning and Doffing of PPE
Proper donning and doffing procedures are essential to prevent cross-contamination.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
